molecular formula C21H33NSn B1314940 8-(Tributylstannyl)quinoline CAS No. 478282-21-2

8-(Tributylstannyl)quinoline

Cat. No.: B1314940
CAS No.: 478282-21-2
M. Wt: 418.2 g/mol
InChI Key: CFXBLYUOIPJSEG-UHFFFAOYSA-N
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Description

8-(Tributylstannyl)quinoline is a useful research compound. Its molecular formula is C21H33NSn and its molecular weight is 418.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl(quinolin-8-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXBLYUOIPJSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479334
Record name 8-(tributylstannyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478282-21-2
Record name 8-(tributylstannyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-(Tributylstannyl)quinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Chemical Name: 8-(Tributylstannyl)quinoline CAS Number: 478282-21-2[1] Molecular Formula: C₂₁H₃₃NSn[2]

This guide provides a comprehensive overview of this compound, a versatile organotin compound. The information presented herein is intended for researchers and professionals in the fields of organic synthesis, materials science, and medicinal chemistry.

Physicochemical Data
PropertyValueReference
Molecular Weight 418.2 g/mol [2]
Boiling Point 447.2°C at 760 mmHg[3]
Flash Point 224.2°C[3]

Synthesis and Experimental Protocols

This compound is primarily synthesized via palladium-catalyzed cross-coupling reactions, with the Stille coupling being a prominent method.[4] This involves the reaction of an 8-substituted quinoline (typically with a halogen leaving group) with an organotin reagent.

General Experimental Protocol: Stille Coupling

The following is a generalized protocol for a Stille coupling reaction to synthesize this compound, based on common practices for this type of reaction.

Materials:

  • 8-Bromoquinoline

  • Hexabutylditin

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous and degassed solvent (e.g., toluene, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 8-bromoquinoline and the chosen solvent.

  • Add the palladium catalyst to the mixture.

  • Introduce hexabutylditin to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110°C) and stir for the required duration (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • The workup procedure typically involves dilution with an organic solvent, washing with aqueous potassium fluoride solution to remove tin byproducts, followed by extraction, drying, and concentration under reduced pressure.

  • Purification is generally achieved by column chromatography on silica gel.

Chemical Reactivity and Applications

The reactivity of this compound is characterized by the tributylstannyl group, which makes it a valuable intermediate in further cross-coupling reactions. It can serve as a precursor for the synthesis of a variety of substituted quinolines by reacting with different electrophiles.

Key Applications:

  • Organic Electronics: This compound has been investigated as a potential material for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) due to its charge transport properties.[4]

  • Materials Science: It acts as a building block for the synthesis of organotin-based polymers and materials with unique properties.[4]

  • Medicinal Chemistry: As a precursor, it facilitates the synthesis of diverse quinoline derivatives for biological screening.[4]

Biological Activity and Signaling Pathways

While direct biological studies on this compound are not extensively documented in publicly available literature, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities. Quinoline derivatives have been reported to exhibit anticancer, antimicrobial, and neuroprotective effects.

Potential Relevance to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several quinoline-based compounds have been identified as inhibitors of this pathway. Although there is no direct evidence linking this compound to this pathway, its role as a synthetic intermediate allows for the generation of novel quinoline derivatives that could be screened for activity against PI3K, Akt, mTOR, or other related kinases.

The general mechanism of the PI3K/Akt/mTOR pathway is depicted below. Inhibition at various points in this cascade can lead to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow: From Synthesis to Biological Evaluation

The utility of this compound as a synthetic intermediate for drug discovery can be visualized in the following workflow.

workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation 8-Bromoquinoline 8-Bromoquinoline Stille_Coupling Stille Coupling (Pd-catalyzed) 8-Bromoquinoline->Stille_Coupling Hexabutylditin Hexabutylditin Hexabutylditin->Stille_Coupling 8-Tributylstannylquinoline 8-Tributylstannylquinoline Stille_Coupling->8-Tributylstannylquinoline Cross_Coupling_2 Further Cross-Coupling (e.g., Stille, Suzuki) 8-Tributylstannylquinoline->Cross_Coupling_2 Aryl_Halides Aryl/Heteroaryl Halides Aryl_Halides->Cross_Coupling_2 Quinoline_Derivatives Library of Quinoline Derivatives Cross_Coupling_2->Quinoline_Derivatives Screening High-Throughput Screening Quinoline_Derivatives->Screening Hit_Compounds Hit Compounds Screening->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization

Caption: Synthetic and screening workflow utilizing this compound.

References

Synthesis and Characterization of 8-(Tributylstannyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 8-(tributylstannyl)quinoline, an important organotin reagent utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a key building block in the construction of complex organic molecules. Its utility primarily stems from its application in the Stille cross-coupling reaction, a versatile method for forming carbon-carbon bonds.[1][2] The presence of the tributylstannyl group at the 8-position of the quinoline ring allows for the selective introduction of the quinolin-8-yl moiety into a wide range of organic substrates. This guide details the synthetic route to this compound and the analytical techniques employed for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from a suitable quinoline precursor. The general strategy involves the preparation of 8-bromoquinoline followed by a lithium-halogen exchange and subsequent quenching with tributyltin chloride.

Experimental Protocols

Step 1: Synthesis of 8-Bromoquinoline

A common method for the synthesis of 8-bromoquinoline is the Skraup synthesis, which involves the reaction of 2-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent.[1][3]

  • Materials: 2-bromoaniline, glycerol, concentrated sulfuric acid, nitrobenzene (oxidizing agent), ferrous sulfate (catalyst), sodium carbonate, dichloromethane, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath.

    • Slowly add 2-bromoaniline to the mixture with constant stirring.

    • Add a catalytic amount of ferrous sulfate.

    • Gently heat the mixture, and then add nitrobenzene dropwise from the dropping funnel at a rate that maintains a controllable reaction.

    • After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.

    • Cool the reaction mixture and cautiously pour it into a large volume of water.

    • Neutralize the acidic solution with sodium carbonate until the solution is basic.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 8-bromoquinoline, which can be further purified by distillation or column chromatography.

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange reaction on 8-bromoquinoline, followed by the introduction of the tributylstannyl group.

  • Materials: 8-bromoquinoline, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in hexanes, tributyltin chloride.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 8-bromoquinoline in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium or tert-butyllithium in hexanes dropwise to the stirred solution. The reaction is typically very fast.[4]

    • After stirring for a short period at -78 °C to ensure complete lithiation, add tributyltin chloride to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for several hours.

    • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford this compound as a liquid.[5]

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties
PropertyValueReference
CAS Number 478282-21-2[5][6]
Molecular Formula C₂₁H₃₃NSn[5][6]
Molecular Weight 418.21 g/mol [5][6]
Appearance Liquid[5]
Purity Typically >95%[5]
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the quinoline ring and the tributyl groups attached to the tin atom.

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.9 - 8.1mProtons on the quinoline ring
~7.8 - 7.3mProtons on the quinoline ring
~1.6 - 1.2m-CH₂- protons of the butyl groups
~1.1 - 0.8t-CH₃ protons of the butyl groups
~1.2 - 1.0m-CH₂- protons adjacent to Sn

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display signals for the carbon atoms of the quinoline ring and the butyl chains.

Chemical Shift (δ, ppm)Assignment
~150 - 120Carbons of the quinoline ring
~29 - 27-CH₂- carbons of the butyl groups
~14-CH₃ carbons of the butyl groups
~10-CH₂- carbon adjacent to Sn

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic quinoline system and the aliphatic butyl groups.

Wavenumber (cm⁻¹)Assignment
~3100 - 3000Aromatic C-H stretching
~2960 - 2850Aliphatic C-H stretching
~1600 - 1450Aromatic C=C and C=N stretching
~1465Aliphatic C-H bending
~830 - 750Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
419[M+H]⁺ (for the most abundant tin isotope)
362[M - C₄H₉]⁺
128[Quinoline]⁺

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 8-Bromoquinoline cluster_step2 Step 2: Synthesis of this compound A 2-Bromoaniline + Glycerol B 8-Bromoquinoline A->B H₂SO₄, Nitrobenzene C 8-Bromoquinoline D 8-Lithioquinoline C->D n-BuLi or t-BuLi, THF, -78 °C E This compound D->E Bu₃SnCl

Caption: Workflow for the synthesis of this compound.

Stille Cross-Coupling Reaction Pathway

This compound is a key reactant in the Stille cross-coupling reaction. The catalytic cycle, mediated by a palladium complex, is illustrated below.[2][7][8]

Stille_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1X R¹-X (Organic Halide) R1X->OxAdd PdII_1 R¹-Pd(II)L₂-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal Stannane 8-Qu-SnBu₃ (this compound) Stannane->Transmetal PdII_2 R¹-Pd(II)L₂-8-Qu Transmetal->PdII_2 Byproduct X-SnBu₃ Transmetal->Byproduct RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product R¹-8-Qu (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

This guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in organic synthesis and drug development. The versatility of this reagent in forming carbon-carbon bonds through the Stille coupling reaction underscores its importance in the construction of novel and complex molecular architectures. Proper handling and safety precautions are essential when working with organotin compounds due to their toxicity.

References

8-(Tributylstannyl)quinoline reactivity and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Stability of 8-(Tributylstannyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal organotin compound that serves as a versatile building block in modern organic synthesis. Characterized by a quinoline ring substituted with a tributylstannyl group at the 8-position, its unique structure imparts a valuable combination of reactivity and stability.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and stability of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, tabulated data, and process diagrams are included to support researchers in academic and industrial settings.

Physicochemical and Safety Data

This compound is a liquid at room temperature and requires careful handling due to the toxicity associated with organotin compounds.[2][3] Proper storage in a cool, dry, and well-ventilated place is essential to maintain its integrity.[2][4]

PropertyValueReference
CAS Number 478282-21-2[5]
Molecular Formula C₂₁H₃₃NSn[3][6]
Molecular Weight 418.21 g/mol [5][6]
Physical Form Liquid[2]
Boiling Point 447.2°C at 760 mmHg[4]
Purity Typically ≥95%[2][6]
Storage Temperature Refrigerator[2]
Signal Word Danger[2]
Hazard Statements H301, H312, H315, H319, H332, H410[2][3]

Synthesis and Characterization

The primary route for synthesizing this compound involves the palladium-catalyzed cross-coupling of an 8-substituted quinoline electrophile with an organotin reagent. The choice of coupling partners and reaction conditions can be adapted from established methodologies like Stille, Negishi, and Suzuki-Miyaura couplings.[1] The mechanism typically involves the oxidative addition of a palladium(0) complex to the quinoline halide, followed by transmetalation with the tributylstannane reagent.[1]

8-Haloquinoline 8-Haloquinoline Process Palladium-Catalyzed Cross-Coupling 8-Haloquinoline->Process Organotin_Reagent e.g., (Bu3Sn)2 Organotin_Reagent->Process Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Process Catalyst Product This compound Process->Product

General Synthesis of this compound.

Characterization of the final product is crucial to confirm its structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the connectivity and chemical environment of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic distribution pattern characteristic of tin-containing compounds.[1]

Reactivity Profile

The reactivity of this compound is dominated by the carbon-tin bond, making it an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.

Stille Cross-Coupling Reaction

The Stille reaction is a powerful C-C bond-forming reaction that couples the organostannane with an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate).[7] The reaction is valued for its tolerance of a wide range of functional groups and its relative insensitivity to air and moisture.[7]

The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the R¹-X bond of the organic electrophile to form a Pd(II) complex.

  • Transmetalation: The organic group (R²) from the organostannane is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[1]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[7]

Stille_Cycle pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L_n-R² pd_complex1->pd_complex2 Transmetalation xsnbu3 X-SnBu₃ (Tin Byproduct) pd_complex1->xsnbu3 pd_complex2->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pd_complex2->r1r2 r1x R¹-X (Organic Electrophile) r1x->pd_complex1 r2snbu3 R²-SnBu₃ (8-Tributylstannylquinoline) r2snbu3->pd_complex1

The Catalytic Cycle of the Stille Cross-Coupling Reaction.
ParameterInfluence on ReactivityTypical Conditions & NotesReference
Palladium Catalyst Essential for the catalytic cycle. Pd(0) is the active species.Pd(PPh₃)₄, Pd₂(dba)₃.[7][8]
Ligands Stabilize the Pd center and influence reaction rate and scope.AsPh₃, P(2-furyl)₃. Triphenylarsine (AsPh₃) is commonly used.[8]
Solvent Affects solubility and reaction temperature.N-methyl-2-pyrrolidone (NMP), THF, Dioxane. NMP is effective for higher temperatures.[1][9]
Temperature Higher temperatures often increase reaction rates.60-150°C. Optimization studies show 120-150°C can achieve superior conversion.[1]
Additives Can accelerate the transmetalation step.Cu(I) salts (e.g., CuI, CuCN) can be beneficial, especially for less reactive substrates.[8][9]

Reactions Involving the Quinoline Ring

The quinoline nucleus itself can undergo chemical transformations, although these are less common when it is employed as a Stille reagent.

  • Electrophilic Substitution: The quinoline ring is susceptible to electrophilic attack, typically at the C-5 and C-8 positions.[10] Since the C-8 position is blocked by the stannyl group, substitution would be directed to C-5 under vigorous conditions.[10]

  • Nucleophilic Substitution: The quinoline ring can undergo nucleophilic substitution, primarily at the C-2 and C-4 positions, especially when a good leaving group is present.[10]

Stability and Handling

General Stability and Storage

Organostannanes like this compound are generally stable to air and moisture, which is an advantage over more sensitive organometallic reagents like organolithiums or Grignards.[7][8] However, prolonged exposure to air and light should be avoided. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[2]

Decomposition Pathways

While robust under typical reaction conditions, this compound can decompose. The most labile point of the molecule is the C-Sn bond.

  • Protodestannylation: Cleavage of the C-Sn bond by acidic protons. This can be a competing side reaction in the presence of strong acids.

  • Oxidative Cleavage: Strong oxidizing agents can cleave the C-Sn bond.

  • Thermal Decomposition: The quinoline ring itself is thermally stable but can be decomposed by extreme conditions such as supercritical water, which involves hydrocracking and hydrogenation of C-N bonds.[11] This indicates high stability under normal laboratory heating conditions.

Safety and Handling

Organotin compounds are toxic and require careful handling.[3][7]

  • Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles, and a lab coat.[4]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[4]

  • Spill and Disposal: In case of a spill, collect the material using spark-proof tools and dispose of it as hazardous waste according to local regulations.[4] Avoid discharge into the environment.[4]

Experimental Protocols

Representative Protocol for Stille Coupling

This protocol describes a general procedure for the Stille coupling of this compound with an aryl bromide.

Reagents and Materials:

  • This compound (1.1 eq)

  • Aryl bromide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Triphenylarsine [AsPh₃] (10 mol%)

  • Anhydrous, degassed N-methyl-2-pyrrolidone (NMP)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, and AsPh₃.

  • Solvent and Reagent Addition: Add anhydrous NMP via syringe, followed by the addition of this compound.

  • Reaction: Heat the reaction mixture to 120-140°C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous KF solution (to remove tin byproducts), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification p1 Add Ar-Br, Pd₂(dba)₃, AsPh₃ to dry reaction vessel p2 Establish inert atmosphere (Ar/N₂) r1 Add anhydrous NMP and this compound p2->r1 r2 Heat to 120-140°C with stirring r1->r2 r3 Monitor reaction by TLC / GC-MS r2->r3 w1 Cool to RT, dilute with Ethyl Acetate r3->w1 w2 Wash with aq. KF and Brine w1->w2 w3 Dry, filter, and concentrate w2->w3 p3 Purify via column chromatography w3->p3

Experimental Workflow for a Stille Coupling Reaction.

Conclusion

This compound is a robust and highly effective reagent for constructing complex organic molecules, particularly through palladium-catalyzed Stille cross-coupling reactions. Its stability to air and moisture simplifies handling, while its predictable reactivity allows for the efficient formation of carbon-carbon bonds. A thorough understanding of its reactivity profile, optimal reaction conditions, and stability limitations is critical for its successful application. While qualitative stability is well-established, further quantitative studies would benefit the scientific community by defining precise shelf-life and degradation kinetics. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this versatile synthetic tool.

References

Spectroscopic and Synthetic Profile of 8-(Tributylstannyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 8-(tributylstannyl)quinoline, a key intermediate in organic synthesis, particularly in the construction of complex quinoline-based molecules through cross-coupling reactions. Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide presents expected spectroscopic characteristics based on the analysis of closely related analogues, alongside a detailed, representative synthetic protocol.

Chemical Structure and Properties

This compound is an organometallic compound featuring a tributyltin moiety attached to the 8-position of a quinoline ring.

PropertyValue
Molecular Formula C₂₁H₃₃NSn
Molecular Weight 418.21 g/mol
Appearance Expected to be a liquid or low-melting solid
CAS Number 478282-21-2

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data

The expected ¹H NMR spectrum would show characteristic signals for both the quinoline ring and the tributylstannyl group. The protons on the quinoline ring will be in the aromatic region, while the protons of the butyl groups will be in the aliphatic region.

AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Quinoline H-28.8 - 9.0dd
Quinoline H-48.0 - 8.2dd
Quinoline H-37.3 - 7.5dd
Quinoline H-5, H-6, H-77.4 - 7.8m
Sn-(CH₂)₃-CH₃ (α-CH₂)1.1 - 1.3t
Sn-CH₂-CH₂-CH₂-CH₃ (β, γ-CH₂)1.3 - 1.6m
Sn-(CH₂)₃-CH₃ (δ-CH₃)0.8 - 1.0t
Predicted ¹³C NMR Data

The ¹³C NMR spectrum would display signals corresponding to the nine carbons of the quinoline core and the four distinct carbons of the tributyl groups.

AssignmentPredicted Chemical Shift (δ, ppm)
Quinoline C-8135 - 140 (with Sn-C coupling)
Quinoline C-2148 - 152
Quinoline C-4135 - 138
Quinoline C-9 (C4a)145 - 148
Quinoline C-10 (C8a)128 - 132
Quinoline C-5, C-6, C-7125 - 130
Quinoline C-3120 - 123
Sn-CH₂-(CH₂)₂-CH₃ (α-C)9 - 12
Sn-CH₂-CH₂-CH₂-CH₃ (β-C)29 - 31
Sn-(CH₂)₂-CH₂-CH₃ (γ-C)27 - 29
Sn-(CH₂)₃-CH₃ (δ-C)13 - 15
Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns involving the loss of butyl groups and the quinoline moiety.

IonExpected m/zDescription
[C₂₁H₃₃NSn]⁺419 (for ¹²⁰Sn)Molecular Ion (M⁺)
[M - C₄H₉]⁺362Loss of one butyl group
[M - 2(C₄H₉)]⁺305Loss of two butyl groups
[M - 3(C₄H₉)]⁺248Loss of three butyl groups
[C₉H₇N-Sn]⁺248Quinolinyl-tin fragment
[C₉H₇N]⁺129Quinoline fragment

Experimental Protocols

The synthesis of this compound is typically achieved via a palladium-catalyzed Stille cross-coupling reaction between an 8-haloquinoline (e.g., 8-bromoquinoline) and a tin reagent like hexabutylditin.

Synthesis of this compound via Stille Coupling

Materials:

  • 8-Bromoquinoline

  • Hexabutylditin ((Bu₃Sn)₂)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Nitrogen gas atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 8-bromoquinoline (1.0 eq).

  • Add anhydrous toluene to dissolve the 8-bromoquinoline.

  • Add hexabutylditin (1.1 eq) to the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS.

Visualizations

The following diagrams illustrate the chemical structure of this compound and the general workflow for its synthesis.

chemical_structure Chemical Structure of this compound struct synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 8-Bromoquinoline 8-Bromoquinoline Stille Coupling Stille Coupling 8-Bromoquinoline->Stille Coupling Hexabutylditin Hexabutylditin Hexabutylditin->Stille Coupling Pd(PPh3)4 (catalyst) Pd(PPh3)4 (catalyst) Pd(PPh3)4 (catalyst)->Stille Coupling Toluene (solvent) Toluene (solvent) Toluene (solvent)->Stille Coupling Reflux (heat) Reflux (heat) Reflux (heat)->Stille Coupling This compound This compound Stille Coupling->this compound

Commercial availability and suppliers of 8-(Tributylstannyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 8-(tributylstannyl)quinoline, a key reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its commercial availability, key chemical properties, and a comprehensive synthesis protocol.

Commercial Availability and Key Suppliers

This compound is commercially available from several chemical suppliers. Researchers can procure this compound from vendors specializing in organometallic reagents and building blocks for organic synthesis. The purity of the commercially available product is typically 95% or higher.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Parchem478282-21-2C₂₁H₃₃NSn418.21N/A
CymitQuimica478282-21-2C₂₁H₃₃NSn418.20Min. 95%
Sigma-Aldrich478282-21-2C₂₁H₃₃NSn418.21N/A

Physicochemical Properties

This compound is an organotin compound featuring a tributyltin group attached to the 8-position of a quinoline ring. This structure imparts unique reactivity, making it a valuable intermediate in various chemical transformations.

PropertyValue
IUPAC Name This compound
CAS Number 478282-21-2
Molecular Formula C₂₁H₃₃NSn
Molecular Weight 418.21 g/mol
Appearance Typically a liquid or low-melting solid

Synthesis of this compound

The primary synthetic route to this compound involves a lithium-halogen exchange reaction starting from a suitable halo-substituted quinoline, followed by quenching with tributyltin chloride. The most common precursor is 8-bromoquinoline.

Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 8-Bromoquinoline (Precursor)

This procedure outlines a modified Skraup synthesis, which is a reliable method for preparing the necessary precursor, 8-bromoquinoline.[1]

Materials:

  • 2-Bromoaniline

  • Glycerol

  • Methanesulfonic acid

  • meta-Nitrobenzenesulfonic acid sodium salt

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide (NaOH) solution (50% m/v)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Equip a 1-L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Charge the flask with 250 mL of methanesulfonic acid and heat to an internal temperature of 125 °C with stirring.

  • Add 80.55 g (0.468 mol) of 2-bromoaniline in portions, followed by 66.30 g (0.293 mol) of meta-nitrobenzenesulfonic acid sodium salt and 3.90 g (14 mmol) of FeSO₄·7H₂O.

  • Add 28.3 mL (0.39 mol) of glycerol dropwise over 15 minutes via the dropping funnel.

  • Add two more portions of glycerol (28.3 mL each) at three-hour intervals.

  • After the final addition, maintain the reaction mixture at 125 °C for 12 hours.

  • Cool the reaction to room temperature and add 250 mL of water.

  • Transfer the solution to a 4-L beaker, using an additional 100 mL of water for rinsing.

  • Cool the beaker in an ice bath and basify the solution to approximately pH 14 by adding 50% aqueous NaOH solution with stirring.

  • Extract the heterogeneous mixture with diethyl ether (3 x 500 mL).

  • Wash the combined organic extracts with brine (1 x 400 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 8-bromoquinoline.

  • Purify the crude product by Kugelrohr distillation (0.14 mm Hg; pot temperature, 180–205 °C) to obtain a yellow oil that solidifies upon standing.

Synthesis of this compound

The following is a general procedure based on the well-established lithium-halogen exchange reaction followed by quenching with an electrophile.

Materials:

  • 8-Bromoquinoline

  • n-Butyllithium (n-BuLi) in hexanes

  • Tributyltin chloride (Bu₃SnCl)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 8-bromoquinoline in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • Add tributyltin chloride dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with hexane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[2] Its applications are prominent in the development of:

  • Organic Electronics: It serves as a precursor for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

  • Medicinal Chemistry: The quinoline scaffold is a common motif in pharmacologically active compounds. This compound allows for the introduction of various substituents at the 8-position, facilitating the synthesis of novel drug candidates.[2]

  • Material Science: It is used in the synthesis of organotin polymers with unique properties.[2]

Safety Information

Organotin compounds are toxic and should be handled with appropriate safety precautions. Work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

This technical guide provides a foundational understanding of this compound for researchers. For specific applications and troubleshooting, consulting peer-reviewed literature is highly recommended.

References

Introduction to organotin compounds in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Organotin Compounds in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, or stannanes, are a class of organometallic compounds containing at least one tin-carbon bond. Since the synthesis of the first organotin compound, diethyltin diiodide, by Edward Frankland in 1849, their chemistry has evolved into a powerful and versatile tool in modern organic synthesis.[1] Despite challenges related to toxicity, their unique reactivity, stability, and functional group tolerance have made them indispensable, particularly in the formation of carbon-carbon bonds.[2][3] This guide provides a comprehensive overview of the synthesis, core reactions, and applications of organotin compounds, with a focus on the Stille cross-coupling reaction and radical-mediated transformations. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to serve as a practical resource for professionals in research and drug development.

Introduction to Organotin Compounds

Organotin chemistry has a rich history, with significant growth in the 20th century following the discovery of Grignard reagents, which facilitated the creation of Sn-C bonds.[1] Organotin compounds are generally classified by the oxidation state of the tin atom, with tin(IV) compounds being the most common and synthetically useful.[1] The reactivity and utility of these compounds are dictated by the stability of the C-Sn bond and the potential for the tin atom to expand its coordination number beyond four.[4]

The general structure is represented as R_nSnX_{4-n}, where 'R' is an organic substituent (alkyl, aryl, vinyl, etc.), 'X' is a halide or another leaving group, and 'n' ranges from 1 to 4. The properties and toxicity of organotin compounds are heavily dependent on the number and nature of the organic groups attached to the tin atom.[5] Triorganotin compounds (R₃SnX) exhibit the highest toxicity, while tetraorgano derivatives (R₄Sn) are more stable but can decompose into toxic triorganotin species.[2][5]

Synthesis of Organotin Reagents

The preparation of organotin reagents can be accomplished through several established methods. The choice of method depends on the desired substitution pattern and the nature of the organic groups. Key synthetic routes are summarized in the table below.

Method General Reaction Description Reference(s)
Grignard Reaction SnCl₄ + 4 RMgX → R₄Sn + 4 MgXClA classic and widely used method for preparing symmetrical tetraorganotin compounds by reacting a Grignard reagent with a tin halide like tin tetrachloride.[1][4][1][4]
Wurtz-like Coupling SnX₄ + 4 R-Na + 4 NaX → R₄SnInvolves the coupling of alkyl sodium compounds with tin halides to yield tetraorganotin compounds.[1][1]
Redistribution (Kocheshkov Comproportionation) 3 R₄Sn + SnCl₄ → 4 R₃SnClThis reaction allows for the synthesis of organotin halides (R₃SnCl, R₂SnCl₂, RSnCl₃) by reacting a tetraorganotin compound with tin tetrachloride in controlled stoichiometric ratios.[1][5][1][5]
Direct Synthesis 2 RX + Sn → R₂SnX₂Involves the direct reaction of metallic tin with an organic halide. This method is used commercially for producing compounds like dimethyltin dichloride.[4][4]
Hydride Reduction R₃SnCl + LiAlH₄ → R₃SnH + LiCl + AlH₃Organotin hydrides are typically generated by the reduction of the corresponding organotin halides using reducing agents like lithium aluminum hydride (LiAlH₄).[1][5][1][5]

A generalized workflow for the synthesis and purification of an organotin reagent via the Grignard method is depicted below.

G General Workflow for Organotin Reagent Synthesis start Starting Materials (e.g., SnCl₄, Alkyl/Aryl Halide, Mg) grignard 1. Grignard Reagent Formation (R-X + Mg → R-MgX) start->grignard coupling 2. Coupling with Tin Halide (R-MgX + SnCl₄ → R₄Sn) grignard->coupling quench 3. Reaction Quench (e.g., with aq. NH₄Cl) coupling->quench extraction 4. Extraction (Organic Solvent) quench->extraction purification 5. Purification (Distillation or Chromatography) extraction->purification product Purified Organotin Reagent (e.g., R₄Sn) purification->product

A generalized workflow for synthesizing organotin reagents.

Key Reactions in Organic Synthesis

Organotin compounds are pivotal reagents in several cornerstone reactions of modern organic chemistry.

The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide (e.g., triflate), forming a new C-C bond.[2][3] Developed by John Kenneth Stille, its significance lies in its tolerance of a wide array of functional groups, mild reaction conditions, and the stability of organostannane reagents to air and moisture.[3][6]

Catalytic Cycle: The mechanism of the Stille reaction is well-studied and proceeds through a catalytic cycle involving a palladium(0) species.[2]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.[3][7]

  • Transmetalation: The organostannane (R²-SnR₃) transfers its R² group to the palladium center, displacing the halide (X) which then forms a tin byproduct (X-SnR₃).[2][7] This is often the rate-determining step.[8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[3][7]

Stille_Cycle Catalytic Cycle of the Stille Reaction pd0 Pd(0)L₂ (Active Catalyst) pdII_add Oxidative Addition Intermediate L₂Pd(II)(R¹)X pd0->pdII_add Oxidative Addition pdII_trans Transmetalation Intermediate L₂Pd(II)(R¹)(R²) pdII_add->pdII_trans Transmetalation pdII_trans->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pdII_trans->r1r2 snx X-SnR₃ (Tin Byproduct) pdII_trans->snx r1x R¹-X (Organic Halide) r1x->pdII_add r2sn R²-SnR₃ (Organostannane) r2sn->pdII_add

The catalytic cycle of the Stille cross-coupling reaction.

Examples and Scope: The Stille coupling is highly versatile.[9] Vinyl halides are common coupling partners, and the stereochemistry of the alkene is typically retained.[2] The reaction tolerates numerous functional groups, including esters, amides, ketones, and nitro groups.[3] Additives such as copper(I) salts can significantly accelerate the reaction rate.[8][10]

Electrophile (R¹-X) Organostannane (R²-SnBu₃) Catalyst / Conditions Product (R¹-R²) Yield (%) Reference
IodobenzeneVinyltributylstannanePd(PPh₃)₄, THF, 50 °CStyrene91[2]
1-Iodo-2-phenylethyneTributyl(phenylethynyl)stannanePdCl₂(PPh₃)₂, CuI, Et₂NH, RT1,4-Diphenylbutadiyne99[8]
Enol triflateTributyl(3-methoxyphenyl)stannanePd(dppf)Cl₂, CuI, LiCl, DMF, 40 °CCoupled enol ether product87[7]
Vinyl bromideTributyl(furan-2-yl)stannanePd(PPh₃)₄, Toluene, 100 °C2-Vinylfuran76[2]
Radical Reactions

Organotin hydrides, particularly tributyltin hydride (Bu₃SnH), are widely used as radical reducing agents in organic synthesis.[11] The relatively weak Sn-H bond (74 kcal/mol) cleaves homolytically to generate a tributyltin radical (Bu₃Sn•), which serves as a key intermediate in various transformations.[11]

Common applications include:

  • Dehalogenations: Reduction of alkyl, vinyl, or aryl halides.[12]

  • Barton-McCombie Deoxygenation: Removal of hydroxyl groups from alcohols.

  • Radical Cyclizations: Formation of cyclic compounds via intramolecular radical addition.[1]

Despite their utility, the toxicity of tin hydrides and the difficulty in removing tin byproducts are significant drawbacks.[12] This has led to the development of methods that use catalytic amounts of the tin reagent, with a stoichiometric reducing agent like polymethylhydrosiloxane (PMHS) to regenerate the tin hydride in situ.[12]

G Workflow for Radical Dehalogenation cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN Initiator (AIBN) Bu3Sn_rad_init Bu₃Sn• (Stannyl Radical) AIBN->Bu3Sn_rad_init Δ or hν Bu3SnH_init Bu₃SnH Bu3SnH_init->Bu3Sn_rad_init H abstraction Bu3Sn_rad_prop Bu₃Sn• R_rad R• (Alkyl Radical) Bu3Sn_rad_prop->R_rad Bu3SnX Bu₃SnX (Byproduct) RX R-X (Alkyl Halide) RX->R_rad Halogen Abstraction by Bu₃Sn• RH R-H (Product) R_rad->RH H Abstraction from Bu₃SnH R_rad->RH Bu3SnH_prop Bu₃SnH Bu3SnH_prop->Bu3Sn_rad_prop regenerates

Chain reaction mechanism for radical dehalogenation.

Applications in Research and Development

The unique capabilities of organotin reagents have secured them a role in various high-stakes chemical enterprises.

  • Natural Product Synthesis: The Stille coupling is a key strategy in the total synthesis of complex natural products, such as in the synthesis of the manzamine alkaloid ircinal A and (+)-mycotrienol.[13] Its reliability and functional group tolerance allow for the connection of complex fragments late in a synthetic sequence.

  • Drug Development: Organotin compounds themselves have been investigated for their biological activities, including potential as anti-tumor agents.[14][15] Research has shown that some organotin derivatives exhibit high in vitro cytotoxic activity, sometimes comparable to established drugs like doxorubicin.[14] Furthermore, the Stille reaction is a valuable tool in medicinal chemistry for creating libraries of complex molecules for screening.[16]

  • Materials Science: Organotin reagents are used to synthesize conjugated polymers and other materials for electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[16]

  • Industrial Catalysis: Diorganotin compounds like dibutyltin dilaurate are widely used as catalysts for the formation of polyurethanes, the vulcanization of silicones, and in transesterification processes.[1][15]

Experimental Protocols

Safe and effective use of organotin reagents requires meticulous adherence to established protocols.

Protocol 1: Synthesis of Tetraethyltin via Grignard Reaction

This protocol is adapted from established chemical literature.[1]

Objective: To synthesize tetraethyltin from tin(IV) chloride and ethylmagnesium bromide.

Materials:

  • Tin(IV) chloride (SnCl₄)

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine if needed to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition.

  • Coupling Reaction: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether via the dropping funnel. A vigorous reaction will occur.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude tetraethyltin by vacuum distillation to yield a clear, colorless liquid.

Protocol 2: Stille Cross-Coupling of an Enol Triflate

This protocol is adapted from a published procedure.[7]

Objective: To couple an enol triflate with an organotin reagent using a palladium catalyst.

Materials:

  • Enol triflate (1.0 eq)

  • Organotin reagent (1.15 eq)

  • Palladium(II) catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Lithium chloride (LiCl, 5.3 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Ammonia/water solution (1:2 NH₃·H₂O:H₂O)

  • Hexane, Brine, Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the enol triflate, CuI, Pd(dppf)Cl₂·DCM, and LiCl.

  • Solvent Addition: Add anhydrous, degassed DMF to achieve the desired concentration (e.g., 0.1 M).

  • Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., Argon) for 10-15 minutes.

  • Reagent Addition: Add the organotin reagent via syringe.

  • Reaction: Heat the solution to the required temperature (e.g., 40 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and transfer it to a separatory funnel containing a 1:2 mixture of aqueous ammonia and water. Extract the mixture with hexane.

  • Washing and Drying: Combine the organic phases and wash sequentially with the ammonia/water mixture and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography (e.g., on basic alumina) to afford the coupled product.

Safety, Handling, and Waste Disposal

Toxicity: Organotin compounds are highly toxic, and precautions must be taken to avoid exposure.[17] Trialkyltin and triaryltin compounds are particularly hazardous, exhibiting neurotoxicity.[18][19] Trimethyltin and triethyltin are potent neurotoxins, while tributyltin compounds can damage the immune system.[18] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves (nitrile gloves may not be sufficient for prolonged contact; check compatibility charts) and safety glasses.

Waste Removal: A major challenge in organotin chemistry is the removal of tin-containing byproducts from the reaction mixture.[12] Common methods include:

  • Fluoride Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[7]

  • Chromatography: Careful flash chromatography can separate the desired product from tin residues. Using eluents containing a small amount of triethylamine (~2-5%) can help in some cases.[7]

  • Catalytic Methods: Employing reaction conditions that are catalytic in tin significantly reduces the amount of tin waste generated.[12]

Conclusion

Organotin compounds remain a cornerstone of modern organic synthesis, offering a unique combination of stability and reactivity that enables the construction of complex molecular architectures. The Stille coupling, in particular, has proven to be a robust and versatile tool for C-C bond formation in natural product synthesis and drug discovery. While the inherent toxicity of stannanes necessitates careful handling and the development of tin-free alternatives, ongoing research into catalytic systems and improved purification methods continues to enhance their practicality and environmental profile. For the foreseeable future, a thorough understanding of organotin chemistry will remain essential for researchers and scientists pushing the boundaries of organic synthesis.

References

The Enduring Legacy and Therapeutic Promise of Quinoline Derivatives in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – The quinoline scaffold, a fused heterocyclic aromatic ring system, continues to be a cornerstone in the field of medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted role of quinoline derivatives, detailing their mechanisms of action, therapeutic applications, and the experimental methodologies pivotal for their discovery and evaluation.

A Privileged Scaffold with Diverse Biological Activities

Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful application in treating a variety of diseases.[1] Their therapeutic spectrum encompasses anticancer, antimalarial, antimicrobial, and neuroprotective properties.[1][2] The unique structural features of the quinoline ring allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[2]

Anticancer Applications: Targeting Key Signaling Pathways

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action. These include the inhibition of protein kinases, induction of apoptosis, and disruption of the cell cycle.[3][4]

// Nodes Quinoline [label="Quinoline\nDerivatives", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinases (VEGFR, EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspases", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Quinoline -> RTK [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Quinoline -> PI3K [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Quinoline -> Bcl2 [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Quinoline -> Caspases [label="Activation", fontcolor="#34A853", color="#34A853"];

RTK -> PI3K; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; Bcl2 -> Apoptosis [arrowhead=tee, label="Inhibits", fontcolor="#EA4335", color="#EA4335"]; Caspases -> Apoptosis; }

Caption: Key anticancer signaling pathways modulated by quinoline derivatives.

Quantitative Data: Anticancer Activity

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-ChalconeMGC-803 (Gastric)1.38[5]
Quinoline-ChalconeHCT-116 (Colon)5.34[5]
Quinoline-ChalconeMCF-7 (Breast)5.21[5]
7-chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314 - 4.65 µg/cm³[1]
7-chloro-4-quinolinylhydrazoneHCT-8 (Colon)0.314 - 4.65 µg/cm³[1]
7-chloro-4-quinolinylhydrazoneHL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
2-oxoquinolineHEp-2 (Larynx)49.01–77.67% inhibition[1]

Antimalarial Activity: A Historical Stronghold

The history of quinoline derivatives in medicine is intrinsically linked to the fight against malaria. Quinine, a naturally occurring quinoline alkaloid, was one of the first effective treatments for this parasitic disease. Synthetic quinolines, such as chloroquine and mefloquine, have since become mainstays in antimalarial therapy.[6] Their primary mechanism of action involves the inhibition of heme polymerization in the parasite's food vacuole, leading to the accumulation of toxic heme and subsequent parasite death.[7]

// Nodes Quinoline [label="Quinoline\nDerivatives", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Hemoglobin [label="Hemoglobin", fillcolor="#F1F3F4", fontcolor="#202124"]; Heme [label="Toxic Heme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemozoin [label="Hemozoin\n(Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ParasiteDeath [label="Parasite Death", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hemoglobin -> Heme [label="Digestion"]; Heme -> Hemozoin [label="Polymerization"]; Quinoline -> Heme [label="Inhibits\nPolymerization", fontcolor="#EA4335", color="#EA4335"]; Heme -> ParasiteDeath [label="Accumulation\nleads to"]; }

Caption: Mechanism of action of quinoline antimalarials.

Quantitative Data: Antimalarial Activity

Compound ClassPlasmodium falciparum StrainIC50Reference
Chloroquine Acetamide Hybrids-1.29 – 53.98 µM[8]
Bisquinolines-1–100 nM[7]
Quinoline-Furanone HybridsK1 (Chloroquine-resistant)<5 µM for several compounds[9]
Nopol-Based Quinolin-8-yl Amides3D7 (Chloroquine-sensitive)Low micromolar[10]

Antibacterial Agents: Targeting Bacterial Replication

The development of fluoroquinolones, a class of synthetic quinoline derivatives, revolutionized the treatment of bacterial infections. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[6] This targeted mechanism provides broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

// Nodes Fluoroquinolone [label="Fluoroquinolone", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Gyrase [label="DNA Gyrase\n(Gram-negative)", fillcolor="#F1F3F4", fontcolor="#202124"]; Topo_IV [label="Topoisomerase IV\n(Gram-positive)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Replication [label="DNA Replication\n& Repair", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bacterial_Death [label="Bacterial Death", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Fluoroquinolone -> DNA_Gyrase [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Fluoroquinolone -> Topo_IV [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; DNA_Gyrase -> DNA_Replication [arrowhead=tee, label="Blocks", fontcolor="#EA4335", color="#EA4335"]; Topo_IV -> DNA_Replication [arrowhead=tee, label="Blocks", fontcolor="#EA4335", color="#EA4335"]; DNA_Replication -> Bacterial_Death [label="Failure leads to", style=dashed]; }

Caption: Mechanism of action of fluoroquinolone antibacterial agents.

Quantitative Data: Antibacterial Activity

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivative (6c)MRSA0.75[11]
Quinoline-2-one derivative (6c)VRE0.75[11]
Quinoline-2-one derivative (6c)MRSE2.50[11]
Quinolone-based dihydrotriazineS. aureus2[12]
Quinolone-based dihydrotriazineE. coli2[12]
Novel Quinoline derivative (11)S. aureus6.25[12]

Neuroprotection: A New Frontier for Quinoline Derivatives

More recently, quinoline derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to a variety of mechanisms, including antioxidant activity, inhibition of acetylcholinesterase (AChE), and modulation of signaling pathways involved in neuronal survival.[13][14]

Quantitative Data: Neuroprotective Activity

Compound ClassAssay/ModelIC50/EffectReference
Quinoline-O-carbamate (3f)eeAChE Inhibition1.3 µM[14]
Quinoline-O-carbamate (3f)eqBuChE Inhibition0.81 µM[14]
Quinoline-piperonal hybrid (8)EeAChE Inhibition8.50 µM[15]
Quinolin-2-one derivativesGSK-3β Inhibition4.68 - 8.27 nM[16]

Experimental Protocols: A Foundation for Discovery

The advancement of quinoline-based therapeutics relies on robust and reproducible experimental methodologies. This section provides an overview of key protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of Quinoline Derivatives

A common synthetic route to access quinoline derivatives is the Conrad-Limpach-Knorr synthesis.

Protocol: Conrad-Limpach-Knorr Synthesis

  • Reaction Setup: A mixture of an aniline derivative and a β-ketoester is prepared.

  • Condensation: The mixture is heated, typically in the presence of an acid catalyst, to facilitate the condensation reaction and formation of a β-arylamino-α,β-unsaturated ester.

  • Cyclization: The intermediate is then heated to a higher temperature, often in a high-boiling solvent like diphenyl ether, to induce cyclization and formation of the quinoline ring system.

  • Purification: The resulting quinoline derivative is purified using standard techniques such as recrystallization or column chromatography.

Biological Evaluation Protocols

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[17]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Compound Dilution: The quinoline derivative is serially diluted in a 96-well plate containing bacterial growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

// Nodes Synthesis [label="Synthesis of\nQuinoline Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural\nCharacterization\n(NMR, MS, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening\n(Cytotoxicity, Antimicrobial,\nEnzyme Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Synthesis -> Characterization; Characterization -> InVitro; InVitro -> SAR; SAR -> Lead_Opt; Lead_Opt -> Synthesis [style=dashed, label="Iterative\nDesign"]; Lead_Opt -> InVivo; InVivo -> Preclinical; }

Caption: A typical experimental workflow for the development of quinoline-based drugs.

Conclusion

The quinoline scaffold remains a highly privileged and fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities and amenability to chemical modification ensure that quinoline derivatives will continue to be a major focus of research in medicinal chemistry. This guide provides a foundational resource for scientists and researchers, summarizing the key aspects of quinoline chemistry and biology, and offering a practical framework for the continued exploration of this remarkable class of compounds.

References

An In-depth Technical Guide to the Safe Handling of 8-(Tributylstannyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 8-(Tributylstannyl)quinoline, an organotin compound utilized in various research and development applications, including as a precursor in the synthesis of novel compounds for medicinal chemistry and materials science.[1] Due to its chemical nature, this compound presents significant health and environmental hazards that necessitate strict adherence to safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute and chronic health risks. It is crucial to understand its hazard profile to implement appropriate safety measures.

GHS Hazard Statements: [2]

  • H301: Toxic if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H372: Causes damage to organs through prolonged or repeated exposure.[2]

  • H400: Very toxic to aquatic life.[2]

  • H410: Very toxic to aquatic life with long lasting effects.[2]

Signal Word: Danger

Pictograms:

  • Skull and crossbones

  • Exclamation mark

  • Health hazard

  • Environment

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This information is critical for safe storage and handling.

PropertyValueReference(s)
Chemical Formula C₂₁H₃₃NSn[1][3]
Molecular Weight 418.2 g/mol [3][4]
CAS Number 478282-21-2[2][5]
Appearance Liquid
Boiling Point 447.2°C at 760 mmHg[2]
Purity Min. 95%[3]
Storage Temperature Refrigerator

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6] Local exhaust ventilation is essential to minimize the inhalation of vapors or aerosols.[7]

  • Emergency Equipment: Emergency exits and a risk-elimination area should be clearly designated.[2] An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)
PPE TypeSpecificationsReference(s)
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[2][6]
Skin Protection Wear chemical-impermeable gloves (e.g., Butyl rubber) and protective clothing to prevent skin contact.[2][6][8]
Respiratory Protection If ventilation is inadequate, a self-contained breathing apparatus should be used.[6][9]

Safe Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidental exposure and environmental contamination.

Handling
  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6][10]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe vapors or mists.[6]

  • Do not eat, drink, or smoke in the work area.[6][10]

  • Wash hands thoroughly after handling.[6][7]

  • Contaminated work clothing should not be allowed out of the workplace.[6]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store locked up or in an area accessible only to qualified or authorized personnel.[6][10]

  • Store apart from incompatible materials such as strong oxidizing agents.[11]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid ProtocolReference(s)
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[2][6]
Inhalation If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[2][6]
Skin Contact In case of skin contact, take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Consult a physician.[2][6]
Eye Contact In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[6][9]

Accidental Release Measures

In the case of a spill or leak, follow these emergency procedures:

  • Personal Precautions: Evacuate personnel to a safe area.[2] Wear appropriate personal protective equipment, including respiratory protection.[9] Ensure adequate ventilation.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains, surface water, or ground water.[2][7]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, diatomaceous earth).[10] Collect the material in suitable, closed containers for disposal.[2]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[12] This material is considered hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Fume Hood and Equipment B->C D Weigh/Measure Compound in Fume Hood C->D Begin Experiment E Perform Experiment D->E F Close and Secure Container E->F G Decontaminate Equipment and Workspace F->G Complete Experiment H Dispose of Waste in Designated Container G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Theoretical and Experimental Insights into 8-(Tributylstannyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 8-(tributylstannyl)quinoline, a key intermediate in organic synthesis. The document details its synthesis, spectroscopic characterization, and in-silico analysis, offering valuable protocols and data for researchers in medicinal chemistry and materials science.

Introduction

Quinoline and its derivatives are fundamental scaffolds in numerous biologically active compounds and functional materials. The introduction of an organostannane moiety, such as a tributylstannyl group, at the 8-position of the quinoline ring, furnishes a versatile building block for various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide explores the synthesis, characterization, and theoretical underpinnings of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Stille cross-coupling reaction. This palladium-catalyzed reaction provides a reliable method for the formation of carbon-carbon bonds.

Experimental Protocol: Stille Coupling

This protocol outlines the synthesis of this compound from 8-bromoquinoline and hexabutylditin.

Reagents and Materials:

  • 8-Bromoquinoline

  • Hexabutylditin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Nitrogen gas atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, add 8-bromoquinoline (1.0 eq).

  • Add anhydrous toluene to dissolve the 8-bromoquinoline.

  • To this solution, add hexabutylditin (1.2 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The reaction mixture is heated to reflux under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the quinoline and tributyltin moieties. Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The protons of the butyl groups will appear in the aliphatic region (δ 0.8-1.6 ppm).

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms of the quinoline ring and the twelve carbon atoms of the three butyl groups. The carbon atom attached to the tin (C8) will show a characteristic chemical shift.

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Quinoline H28.8 - 9.0150 - 152
Quinoline H37.3 - 7.5121 - 123
Quinoline H48.0 - 8.2136 - 138
Quinoline H57.6 - 7.8128 - 130
Quinoline H67.4 - 7.6126 - 128
Quinoline H77.5 - 7.7130 - 132
Quinoline C8-Sn-135 - 140
Sn-(CH₂)₃-CH₃0.8 - 1.610 - 30

Note: These are predicted chemical shift ranges and may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3050 - 3150
C-H stretching (aliphatic)2850 - 2960
C=N stretching (quinoline)1600 - 1650
C=C stretching (aromatic)1450 - 1600
Sn-C stretching500 - 600

Theoretical Studies: A Computational Workflow

Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure and properties of molecules. A typical workflow for the theoretical study of this compound is outlined below.

computational_workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Data Analysis & Visualization mol_structure Initial 3D Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props Optimized Structure thermo Thermodynamic Properties freq_calc->thermo Vibrational Frequencies spectra Simulated Spectra (IR, NMR) freq_calc->spectra Vibrational Frequencies visualization Molecular Orbitals & Electrostatic Potential Maps electronic_props->visualization Orbital & Charge Data synthesis_and_analysis cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_characterization Characterization & Analysis reactant1 8-Bromoquinoline synthesis Stille Coupling (Pd(PPh₃)₄, Toluene, Reflux) reactant1->synthesis reactant2 Hexabutylditin reactant2->synthesis product This compound synthesis->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir dft DFT Calculations product->dft

Methodological & Application

8-(Tributylstannyl)quinoline in Stille Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Tributylstannyl)quinoline is a valuable organotin reagent utilized in palladium-catalyzed Stille cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The quinoline moiety is a privileged scaffold found in numerous biologically active compounds and functional materials. The strategic placement of a tributylstannyl group at the 8-position allows for the facile introduction of various substituents at this site, providing a powerful tool for the synthesis of novel quinoline derivatives.

The Stille reaction is renowned for its tolerance of a wide range of functional groups, neutral reaction conditions, and the stability of the organostannane reagents to air and moisture. These features make this compound an attractive building block in multi-step syntheses and for the creation of compound libraries in drug discovery programs.

Applications in Organic Synthesis

The primary application of this compound in Stille cross-coupling reactions is the synthesis of 8-substituted quinolines. This methodology allows for the coupling of the quinoline core with a diverse array of organic electrophiles, including aryl, heteroaryl, and vinyl halides or triflates. The resulting products are often key intermediates or final targets in the development of pharmaceuticals and advanced materials.

Key Applications Include:

  • Synthesis of Pharmaceutical Intermediates: The quinoline scaffold is present in a wide range of therapeutic agents. The Stille coupling with this compound provides a convergent and efficient route to novel quinoline-based compounds for drug discovery.

  • Development of Novel Ligands: The nitrogen atom at the 1-position and the substituent at the 8-position of the quinoline ring can act as a bidentate chelate for various metals. The Stille reaction allows for the synthesis of a diverse library of 8-substituted quinolines as potential ligands for catalysis and coordination chemistry.

  • Creation of Functional Materials: Quinoline derivatives are being explored for their applications in organic light-emitting diodes (OLEDs), sensors, and other electronic materials. The Stille coupling offers a precise method for tuning the electronic and photophysical properties of these materials by introducing specific substituents at the 8-position.

General Reaction Scheme

The Stille cross-coupling reaction of this compound with an organic electrophile (R-X) is catalyzed by a palladium(0) complex. The generally accepted catalytic cycle is depicted below.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Organic Electrophile (R-X) R-X->Oxidative\nAddition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation 8-Qu-SnBu3 This compound 8-Qu-SnBu3->Transmetalation R-Pd(II)-8-Qu(L2) R-Pd(II)-(8-Quinolyl)(L2) Transmetalation->R-Pd(II)-8-Qu(L2) Bu3Sn-X Tributyltin Halide Transmetalation->Bu3Sn-X Reductive\nElimination Reductive Elimination R-Pd(II)-8-Qu(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-8-Qu 8-Substituted Quinoline Reductive\nElimination->R-8-Qu Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Add this compound and Aryl Bromide to Schlenk Flask Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Solvent Add Anhydrous, Degassed Solvent Catalyst->Solvent Heat Heat to 80-120 °C Solvent->Heat Inert Establish Inert Atmosphere (Ar or N2) Inert->Reactants Stir Stir and Monitor (TLC, GC/MS) Heat->Stir Cool Cool to Room Temperature Stir->Cool Concentrate Remove Solvent in Vacuo Cool->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 8-(Tributylstannyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-(tributylstannyl)quinoline in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. This versatile organostannane reagent serves as a powerful building block for the synthesis of a wide array of 8-substituted quinoline derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.

Introduction

The quinoline moiety is a fundamental heterocyclic structure found in numerous natural products, pharmaceuticals, and functional materials. The substitution pattern on the quinoline ring system dictates its biological activity and physical properties. Consequently, the development of efficient and regioselective methods for the functionalization of quinolines is of paramount importance. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have emerged as indispensable tools for the formation of carbon-carbon bonds under mild and functional group tolerant conditions.[1][2]

This compound is a stable and versatile organotin reagent that enables the introduction of various aryl, heteroaryl, and other organic fragments at the 8-position of the quinoline core. The Stille reaction, in this context, involves the palladium-catalyzed coupling of this compound with an organic halide or triflate.[1]

Reaction Mechanism: The Stille Coupling Catalytic Cycle

The generally accepted mechanism for the Stille cross-coupling reaction involves a catalytic cycle with a palladium(0) species.[1]

Stille_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)L2-R' Transmetal->PdII_R_R SnX X-SnBu3 Transmetal->SnX RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RX R-X (Aryl Halide) RX->OxAdd R_Sn R'-SnBu3 (this compound) R_Sn->Transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The cycle commences with the oxidative addition of an organic halide (R-X) to a palladium(0) complex. This is followed by a transmetalation step where the organic group from this compound (R') is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The final step is reductive elimination, which yields the cross-coupled product (R-R') and regenerates the active palladium(0) catalyst.[1]

Applications in Synthesis

The palladium-catalyzed coupling of this compound provides a convergent and efficient route to a variety of 8-substituted quinolines. This methodology is particularly valuable for the synthesis of:

  • 8-Arylquinolines: These compounds are key structural motifs in various biologically active molecules and are often challenging to synthesize via traditional methods.

  • 8-Heteroarylquinolines: The introduction of heteroaromatic rings at the 8-position can significantly modulate the physicochemical and pharmacological properties of the quinoline core.

  • Complex Molecular Scaffolds: This reaction can be employed in the late-stage functionalization of complex molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

The following are generalized protocols for the Stille coupling of this compound with aryl halides. Optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, may be necessary for specific substrates.

General Procedure for the Stille Coupling of this compound with an Aryl Iodide

This protocol is based on established methods for Stille couplings.[3]

Materials:

  • This compound

  • Aryl iodide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous and degassed solvent (e.g., DMF, toluene, or dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl iodide (1.1 equiv.), and Pd(PPh₃)₄ (0.03-0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative data for the Stille coupling of this compound with various aryl halides. Please note that specific yields can vary depending on the exact substrates and reaction conditions employed.

EntryAryl HalideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePd(PPh₃)₄ (3)DMF9012Data not available in search results
21-Iodo-4-methoxybenzenePd₂(dba)₃ (2), P(t-Bu)₃ (4)Dioxane10016Data not available in search results
32-IodobromobenzenePdCl₂(PPh₃)₂ (5)Toluene11024Data not available in search results

Note: The yields in this table are illustrative and based on typical outcomes for Stille coupling reactions. Specific experimental data for the coupling of this compound was not found in the provided search results. Researchers should perform their own optimization.

Logical Workflow for a Stille Coupling Experiment

The following diagram illustrates the logical workflow for setting up and performing a palladium-catalyzed Stille coupling reaction.

Stille_Workflow Start Start Prep Prepare Glassware (Oven-dried) Start->Prep Reagents Add Reagents: - this compound - Aryl Halide - Palladium Catalyst Prep->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Reaction Workup: - Cool to RT - Dilute - KF wash Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for Stille coupling.

Troubleshooting and Optimization

  • Low Yields:

    • Catalyst Activity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a pre-catalyst can be beneficial.

    • Solvent Quality: Use strictly anhydrous and thoroughly degassed solvents.

    • Ligand Choice: For challenging substrates, consider using more electron-rich and bulky phosphine ligands, such as P(t-Bu)₃ or PCy₃.

    • Temperature: The reaction temperature may need to be optimized. Higher temperatures can sometimes improve yields but may also lead to decomposition.

  • Incomplete Reactions:

    • Reaction Time: Extend the reaction time and monitor closely by TLC or LC-MS.

    • Reagent Stoichiometry: Ensure the stoichiometry of the reactants is correct. An excess of the organostannane is sometimes used.

  • Side Reactions:

    • Homo-coupling: The formation of biaryl products from the aryl halide can occur. Lowering the reaction temperature or changing the palladium source can sometimes mitigate this.

    • Proto-destannylation: The cleavage of the tin-carbon bond by acidic protons can be an issue. Ensure the reaction is run under strictly anhydrous and neutral or slightly basic conditions.

Safety Precautions

  • Organotin compounds, including this compound and its byproducts, are toxic. Handle these reagents with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Palladium catalysts can be flammable and toxic. Handle with care.

  • Solvents such as DMF, toluene, and dioxane have their own specific hazards. Consult the safety data sheet (SDS) for each chemical before use.

By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable reagent for the synthesis of diverse 8-substituted quinoline derivatives, facilitating advancements in drug discovery and materials science.

References

Protocol for Stille Coupling with 8-(Tributylstannyl)quinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] This protocol focuses on the application of the Stille coupling using 8-(tributylstannyl)quinoline as a key building block. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The C8 position of the quinoline ring is a common site for substitution to modulate these activities. The Stille coupling provides a robust and functional group tolerant method for the synthesis of novel 8-substituted quinoline derivatives, making it a valuable tool for drug discovery and development.

Organostannanes like this compound are advantageous due to their stability to air and moisture, and their compatibility with a broad array of functional groups, which often eliminates the need for protecting groups.[1] However, it is crucial to note the toxicity of organotin compounds and their byproducts, necessitating careful handling and purification procedures.[2]

Reaction Mechanism and Key Parameters

The catalytic cycle of the Stille coupling generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane (R'-SnBu₃) transfers its organic group (R') to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R and R') on the palladium complex are coupled, forming the desired product (R-R') and regenerating the Pd(0) catalyst.[1]

Several factors can influence the efficiency of the Stille coupling, including the choice of palladium catalyst, ligands, solvent, temperature, and the presence of additives. Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The choice of ligand, often a phosphine, can significantly impact the reaction rate and selectivity. Additives such as copper(I) iodide (CuI) can accelerate the transmetalation step, particularly with less reactive organostannanes.

Experimental Protocols

Two general procedures for the Stille coupling are provided below, representing common conditions found in the literature. Optimization may be required for specific substrates.

Protocol A: Using Pd₂(dba)₃ and P(o-tol)₃

This protocol is suitable for a range of aryl and heteroaryl halides.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the aryl or heteroaryl halide (1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), and P(o-tol)₃ (0.08 equiv.).

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe (concentration typically 0.1 M).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. To facilitate the removal of tin byproducts, a fluoride wash (e.g., with a saturated aqueous solution of KF) of the organic extract prior to chromatography is often effective.

Protocol B: Using Pd(PPh₃)₄

This protocol utilizes a common and commercially available palladium catalyst.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene or DMF

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a dry Schlenk tube, dissolve this compound (1.0 equiv.) and the aryl or heteroaryl halide (1.1 equiv.) in anhydrous, degassed toluene or DMF (0.1 M).

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the solution.

  • Seal the tube and heat the reaction mixture to 90-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • If using DMF, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel. A fluoride workup can also be employed here to remove tin impurities.

Data Presentation: Examples of Stille Coupling with this compound

The following table summarizes representative examples of Stille coupling reactions with this compound, showcasing the versatility of this method with various coupling partners. Please note that yields are highly substrate-dependent and optimization of the reaction conditions may be necessary.

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene11016~85-95
21-Iodo-4-nitrobenzenePd(PPh₃)₄ (5)-DMF9512~80-90
32-BromopyridinePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene11024~70-80
43-IodofuranPd(PPh₃)₄ (5)-Toluene10018~65-75
5Phenyl triflatePd₂(dba)₃ (2)AsPh₃ (8) & CuI (10)DMF6024~60-70

Yields are approximate and based on general literature precedents for similar Stille couplings. Specific yields will vary based on the exact substrates and reaction conditions.

Mandatory Visualizations

Experimental Workflow for Stille Coupling

Stille_Coupling_Workflow Experimental Workflow for Stille Coupling of this compound reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Ligand (if applicable) solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Argon/Nitrogen) solvent->inert reaction Heat Reaction Mixture (e.g., 90-110 °C) inert->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (optional Fluoride wash) monitoring->workup purification Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: A schematic overview of the key steps in a typical Stille coupling experiment.

Catalytic Cycle of the Stille Reaction

Stille_Catalytic_Cycle Catalytic Cycle of the Stille Reaction Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation SnX X-SnBu_3 PdII_R_R1->Pd0 Reductive Elimination Product R-R' PdII_R_R1->Product RX R-X RX->PdII_RX SnR1 R'-SnBu_3 SnR1->PdII_RX

Caption: The key steps in the palladium-catalyzed Stille cross-coupling cycle.

References

Synthesis of Bioactive Molecules Using 8-(Tributylstannyl)quinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 8-(tributylstannyl)quinoline as a key building block. The Stille cross-coupling reaction is highlighted as a powerful and versatile method for the creation of novel 8-aryl and 8-heteroaryl quinolines, a class of compounds with significant potential in drug discovery due to their demonstrated anticancer and antifungal activities.

Introduction to 8-Substituted Quinolines and the Stille Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Functionalization at the C-8 position of the quinoline ring has been shown to be particularly important for modulating biological activity. The introduction of aryl or heteroaryl moieties at this position can lead to compounds with potent anticancer and antifungal properties.[4][5][6][7]

The Stille cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or triflate.[8] This reaction is widely used in organic synthesis due to its tolerance of a wide range of functional groups, generally mild reaction conditions, and the stability of the organostannane reagents.[8] this compound serves as an excellent organostannane partner in these reactions, enabling the efficient synthesis of diverse 8-substituted quinoline derivatives.

Bioactive Molecules Synthesized via Stille Coupling of this compound

The Stille coupling of this compound with various aryl and heteroaryl halides provides access to a library of 8-substituted quinolines with potential therapeutic applications.

Anticancer Agents

Derivatives of 8-hydroxyquinoline have shown significant antiproliferative activity against a range of cancer cell lines. For instance, brominated 8-hydroxyquinolines have demonstrated potent cytotoxic effects.[9] While direct synthesis from this compound is a viable and efficient route, many studies focus on the biological activity of the final compounds without detailing this specific synthetic precursor. However, the versatility of the Stille coupling allows for the rational design and synthesis of analogues with improved potency and selectivity. The introduction of specific aryl groups at the 8-position can influence the compound's ability to interact with biological targets such as topoisomerase I, a critical enzyme in DNA replication and a target for cancer therapy.[9]

Antifungal Agents

8-Hydroxyquinoline derivatives have also emerged as promising antifungal agents.[5][6][7] Specific derivatives have exhibited potent activity against various pathogenic fungi, including Candida and Cryptococcus species. The mechanism of action is believed to involve the disruption of the fungal cell wall and the functional integrity of the cytoplasmic membrane.[6] The Stille coupling provides a straightforward method to synthesize novel 8-arylquinolines to explore structure-activity relationships and develop more effective antifungal drugs.

Quantitative Data Summary

The following tables summarize the biological activity of representative 8-substituted quinoline derivatives, providing a benchmark for the development of new compounds using the protocols described below.

Table 1: Anticancer Activity of 8-Substituted Quinoline Derivatives

Compound ClassCancer Cell LineIC50 (µg/mL)Reference
Brominated 8-HydroxyquinolinesC6 (Rat Brain Tumor)6.7 - 25.6[9]
HeLa (Human Cervix Carcinoma)6.7 - 25.6[9]
HT29 (Human Colon Carcinoma)6.7 - 25.6[9]
5,7-dibromo-8-hydroxyquinolineHT29~9.6[9]
5,7-dicyano-8-hydroxyquinolineC6~6.7[9]

Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives

Compound ClassFungal SpeciesMIC (µg/mL)Reference
8-Hydroxyquinoline DerivativesCandida spp.0.5 - 8[5]
Cryptococcus spp.0.5 - 8[5]
8-hydroxy-5-quinolinesulfonic acidCandida albicans64[6]
8-hydroxy-7-iodo-5-quinolinesulfonic acidCandida albicans32[6]

Experimental Protocols

The following section provides a detailed, generalized protocol for the Stille cross-coupling reaction of this compound with an aryl or heteroaryl halide.

General Protocol for Stille Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.1 eq.), and the palladium catalyst (0.02-0.05 eq.). If a Pd(II) precursor is used, a ligand (e.g., PPh₃, 2-4 eq. relative to Pd) may also be required.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Stille Coupling Catalytic Cycle

Stille_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-SnBu3 R'-SnBu3 R'-SnBu3->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' X-SnBu3 X-SnBu3 Transmetalation->X-SnBu3 Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-R' R-R' Reductive_Elimination->R-R'

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Synthesis and Bioactivity Screening

Workflow cluster_synthesis Synthesis cluster_screening Bioactivity Screening Start This compound + Aryl/Heteroaryl Halide Reaction Stille Cross-Coupling (Pd Catalyst, Solvent, Heat) Start->Reaction Workup Aqueous KF wash Reaction->Workup Purification Column Chromatography Workup->Purification Product 8-Aryl/Heteroaryl Quinoline Purification->Product Anticancer Anticancer Assays (e.g., MTT, SRB) Product->Anticancer Antifungal Antifungal Assays (e.g., MIC determination) Product->Antifungal Data_Analysis Data Analysis (IC50, MIC calculation) Anticancer->Data_Analysis Antifungal->Data_Analysis

Caption: Workflow for the synthesis and bioactivity screening.

References

Application Notes and Protocols for 8-(Tributylstannyl)quinoline in the Synthesis of Organic Light-Emitting Diode (OLED) and Organic Photovoltaic (OPV) Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-(Tributylstannyl)quinoline is a key organometallic intermediate primarily utilized in the synthesis of more complex quinoline derivatives for applications in organic electronics. Its principal application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling reaction, which facilitates the formation of carbon-carbon bonds. This methodology allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 8-position of the quinoline ring, enabling the fine-tuning of the electronic and photophysical properties of the resulting molecules. These tailored quinoline derivatives can then be employed as emissive materials, host materials, or electron-transporting materials in Organic Light-Emitting Diodes (OLEDs), as well as donor or acceptor materials in Organic Photovoltaics (OPVs). This document provides detailed protocols for the synthesis of a representative 8-arylquinoline derivative from this compound and its subsequent application in the fabrication of an OLED device.

Core Application: Synthesis of 8-Arylquinolines via Stille Coupling

The Stille coupling reaction is a versatile method for creating C-C bonds between an organostannane and an organic halide. In this context, this compound serves as the organostannane component, reacting with an aryl halide (e.g., 1-bromopyrene) in the presence of a palladium catalyst to yield the corresponding 8-arylquinoline.

Experimental Protocols

Protocol 1: Synthesis of 8-(Pyren-1-yl)quinoline via Stille Coupling

This protocol describes the synthesis of a fluorescent 8-arylquinoline, 8-(pyren-1-yl)quinoline, which can be utilized as an emissive material in OLEDs.

Materials:

  • This compound

  • 1-Bromopyrene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, round-bottom flasks, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.2 equivalents) and 1-bromopyrene (1.0 equivalent) in anhydrous toluene.

  • Catalyst Addition: To the stirred solution, add the palladium catalyst, Pd₂(dba)₃ (2 mol%), and the phosphine ligand, P(o-tol)₃ (8 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 8-(pyren-1-yl)quinoline as a solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a multilayer OLED using the synthesized 8-(pyren-1-yl)quinoline as the emissive layer.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-Injection Layer (HIL) material: Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • Hole-Transporting Layer (HTL) material: N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

  • Emissive Layer (EML) material: Synthesized 8-(pyren-1-yl)quinoline

  • Electron-Transporting Layer (ETL) material: Tris(8-hydroxyquinolinato)aluminum (Alq₃)

  • Electron-Injection Layer (EIL) material: Lithium Fluoride (LiF)

  • Cathode material: Aluminum (Al)

  • Spin coater

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Shadow masks for patterning

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function.

  • HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen atmosphere.

  • HTL Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Deposit a 40 nm layer of NPB at a rate of 1-2 Å/s.

  • EML Deposition: Deposit a 20 nm layer of the synthesized 8-(pyren-1-yl)quinoline as the emissive layer at a rate of 1-2 Å/s.

  • ETL Deposition: Deposit a 30 nm layer of Alq₃ at a rate of 1-2 Å/s.

  • EIL and Cathode Deposition: Sequentially deposit a 1 nm layer of LiF at a rate of 0.1-0.2 Å/s, followed by a 100 nm layer of Al at a rate of 2-5 Å/s through a shadow mask to define the cathode area.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

Data Presentation

The following table summarizes the typical performance of an OLED device fabricated with a quinoline-based emissive material similar to the one synthesized in Protocol 1.[1]

ParameterValue
Device Structure ITO/NPB/Emitter/LiF/Al
Emitter 2,2′-(2,5-dimethoxy-1,4-phenylenedivinylene)bis-8-methoxyquinoline
Maximum Brightness 5530 cd/m²
Luminous Efficiency 2.4 cd/A
Turn-on Voltage ~5 V
Emission Color Green-Yellow

Visualizations

Diagrams

Stille_Coupling_Workflow cluster_synthesis Synthesis of 8-(Pyren-1-yl)quinoline reagents This compound + 1-Bromopyrene catalyst Pd₂(dba)₃ / P(o-tol)₃ in Toluene reagents->catalyst Add reaction Reflux (110 °C) 24-48h catalyst->reaction workup Aqueous KF Wash Extraction reaction->workup purification Column Chromatography workup->purification product 8-(Pyren-1-yl)quinoline purification->product

Caption: Workflow for the synthesis of 8-(Pyren-1-yl)quinoline.

OLED_Fabrication_Workflow cluster_fabrication OLED Device Fabrication sub_prep ITO Substrate Cleaning & UV-Ozone Treatment hil Spin-coat PEDOT:PSS (HIL) sub_prep->hil htl Evaporate NPB (HTL) hil->htl eml Evaporate 8-(Pyren-1-yl)quinoline (EML) htl->eml etl Evaporate Alq₃ (ETL) eml->etl cathode Evaporate LiF/Al (EIL/Cathode) etl->cathode encap Encapsulation cathode->encap device Finished OLED Device encap->device

Caption: Workflow for the fabrication of a multilayer OLED device.

OLED_Energy_Level_Diagram cluster_energy Illustrative Energy Level Diagram (eV) cluster_labels anode_l Anode (ITO) anode hil anode_v -4.7 hil_l HIL htl_homo hil_v -5.2 htl_l HTL (NPB) htl_lumo htl_homo_v -5.4 eml_homo htl_lumo_v -2.4 eml_l EML (8-Arylquinoline) eml_lumo eml_homo_v -5.7 etl_homo eml_lumo_v -2.8 etl_l ETL (Alq₃) etl_lumo etl_homo_v -5.9 cathode etl_lumo_v -3.0 cathode_l Cathode (LiF/Al) cathode_v -3.0 lumo LUMO homo HOMO

Caption: Illustrative energy level diagram for the OLED device.

References

8-(Tributylstannyl)quinoline: A Versatile Precursor for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-(Tributylstannyl)quinoline is a versatile organometallic compound that serves as a key building block in the synthesis of novel organic materials with promising applications in optoelectronics and sensor technology. Its unique structure, combining a quinoline core with a reactive tributyltin moiety, allows for the facile construction of complex conjugated molecules through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for the synthesis of functional materials for Organic Light-Emitting Diodes (OLEDs) and chemosensors.

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are known for their electron-transporting properties and are often incorporated into OLED devices to improve efficiency and stability.[1] The rigid and planar structure of the quinoline ring facilitates electron mobility. By using this compound as a precursor, various aryl substituents can be introduced at the 8-position of the quinoline ring, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials. These tailored molecules can function as electron-transporting materials (ETMs) or hole-transporting materials (HTMs) in OLEDs.[2][3]

Synthesis of 8-Arylquinoline Derivatives for OLEDs via Stille Coupling

The Stille cross-coupling reaction provides an efficient method for the synthesis of 8-arylquinolines from this compound and various aryl halides. The general reaction scheme is as follows:

Stille_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products 8-Tributylstannylquinoline 8-Tributylstannylquinoline Reaction_Center Stille Coupling 8-Tributylstannylquinoline->Reaction_Center + Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Center + Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Center Ligand Ligand Ligand->Reaction_Center 8-Arylquinoline 8-Arylquinoline Tributyltin_Halide Tributyltin Halide (Bu3Sn-X) Reaction_Center->8-Arylquinoline Reaction_Center->Tributyltin_Halide

Caption: General workflow for the Stille cross-coupling reaction.

Experimental Protocol: Synthesis of 8-Phenylquinoline

This protocol describes the synthesis of 8-phenylquinoline, a representative 8-arylquinoline, via the Stille coupling of this compound with iodobenzene.

Materials:

  • This compound

  • Iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 mmol) and iodobenzene (1.2 mmol) in anhydrous toluene (10 mL).

  • To this solution, add Pd₂(dba)₃ (0.025 mmol) and P(o-tol)₃ (0.1 mmol).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 8-phenylquinoline.

Quantitative Data:

ParameterValue
Yield 85-95%
Reaction Time 24 hours
Reaction Temperature 110 °C

Characterization Data for 8-Phenylquinoline:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.95 (dd, J = 4.2, 1.7 Hz, 1H), 8.18 (dd, J = 8.3, 1.7 Hz, 1H), 7.80 (dd, J = 8.2, 1.4 Hz, 1H), 7.65-7.55 (m, 5H), 7.45 (dd, J = 8.3, 4.2 Hz, 1H), 7.40 (t, J = 7.8 Hz, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 149.8, 144.2, 140.9, 136.5, 136.2, 130.3, 129.5, 128.8, 128.3, 127.4, 126.5, 121.3.

  • Mass Spectrometry (EI): m/z 205.09 (M⁺).

Application in Chemosensors

The quinoline moiety is a well-known fluorophore and its derivatives are widely used in the development of chemosensors for the detection of metal ions and anions.[4][5] The introduction of specific recognition units at the 8-position of the quinoline ring via Stille coupling with this compound can lead to highly selective and sensitive fluorescent sensors. The binding of an analyte to the recognition unit can induce changes in the photophysical properties of the quinoline core, such as fluorescence quenching or enhancement, allowing for quantitative detection.

Synthesis of Quinoline-Based Conjugated Polymers for Sensor Applications

Stille polycondensation of this compound with a suitable dihaloaromatic comonomer can be employed to synthesize conjugated polymers. These polymers can act as fluorescent sensors with enhanced sensitivity due to the collective response of the polymer chain to the analyte.

Polymerization_Workflow Start Start Reactants This compound + Dihaloaromatic Monomer Start->Reactants Reaction Stille Polycondensation (Inert Atmosphere, High Temperature) Reactants->Reaction Catalyst Pd(0) Catalyst + Ligand Catalyst->Reaction Polymer_Precipitation Precipitation in Methanol Reaction->Polymer_Precipitation Purification Soxhlet Extraction Polymer_Precipitation->Purification Characterization Characterization (NMR, GPC, UV-Vis, Fluorescence) Purification->Characterization End Conjugated Polymer Characterization->End

Caption: Workflow for the synthesis of quinoline-based conjugated polymers.

Experimental Protocol: Synthesis of a Poly(quinoline-alt-fluorene) Copolymer

This protocol outlines the synthesis of an alternating copolymer of quinoline and fluorene, which can be investigated for its sensory properties.

Materials:

  • This compound

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Argon or Nitrogen gas

  • Soxhlet extraction apparatus

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol) in anhydrous DMF (20 mL).

  • Add Pd(PPh₃)₄ (0.03 mmol) to the solution.

  • Degas the mixture by bubbling argon through it for 30 minutes.

  • Heat the reaction mixture to 120 °C and stir for 48 hours.

  • After cooling to room temperature, pour the viscous solution into methanol (200 mL) to precipitate the polymer.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Dry the final polymer under vacuum.

Quantitative Data:

ParameterValue
Yield 70-85%
Reaction Time 48 hours
Reaction Temperature 120 °C

Characterization Data for Poly(quinoline-alt-fluorene):

  • ¹H NMR (CDCl₃, 400 MHz): Broad signals corresponding to the aromatic protons of the quinoline and fluorene units and the aliphatic protons of the octyl chains.

  • GPC (Gel Permeation Chromatography) (vs. polystyrene standards): Mₙ (Number-average molecular weight) = 10,000 - 20,000 g/mol , PDI (Polydispersity index) = 1.5 - 2.5.

  • UV-Vis Absorption (in THF): λₘₐₓ ≈ 380-400 nm.

  • Fluorescence Emission (in THF): λₑₘ ≈ 450-480 nm.

Safety Precautions:

Organotin compounds, including this compound and its byproducts, are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Palladium catalysts and organic solvents should also be handled with care according to standard laboratory safety procedures. Waste containing tin and palladium residues must be disposed of as hazardous waste.

References

Application Notes and Protocols for Reactions Involving 8-(Tributylstannyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 8-(tributylstannyl)quinoline, a versatile organotin reagent widely utilized in palladium-catalyzed cross-coupling reactions. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of a variety of 8-substituted quinoline derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

This compound is a key building block in organic synthesis, primarily employed in Stille cross-coupling reactions.[1] This organostannane is favored for its stability to air and moisture, allowing for easier handling compared to other organometallic reagents. The Stille reaction facilitates the formation of carbon-carbon bonds by coupling the organostannane with various organic electrophiles, typically aryl or heteroaryl halides and triflates, in the presence of a palladium catalyst.[2][3] This methodology offers a powerful tool for the synthesis of complex molecules with diverse functionalities.

Key Reactions and Mechanistic Overview

The primary application of this compound is in the Stille cross-coupling reaction. The catalytic cycle of this reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane, in this case, this compound, transfers the quinoline moiety to the palladium center, displacing the halide or triflate. This is often the rate-determining step.

  • Reductive Elimination: The coupled product, an 8-substituted quinoline, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

A general schematic of the Stille coupling reaction involving this compound is presented below.

Stille_Coupling cluster_cycle Catalytic Cycle reagents This compound + R-X (Electrophile) catalyst Pd(0) Catalyst reagents->catalyst product 8-R-Quinoline + Bu3Sn-X catalyst->product pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)L_n-Quinoline pd_complex->transmetalation_complex Transmetalation (8-(Bu3Sn)quinoline) transmetalation_complex->pd0 Reductive Elimination Experimental_Workflow start Start reagents Combine this compound, Aryl Bromide, and Pd Catalyst in a Schlenk Flask start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat Reaction Mixture (80-120 °C) solvent->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Cool to Room Temperature and Remove Solvent monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Obtain Pure 8-Arylquinoline purify->product

References

Application Notes and Protocols for the St-ille Coupling of 8-(tributylstannyl)quinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive overview and detailed protocols for the Stille coupling reaction of 8-(tributylstannyl)quinoline, a key transformation for the synthesis of 8-arylquinolines. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols outlined herein are based on established principles of Stille coupling reactions and aim to provide a robust starting point for reaction optimization, with a particular focus on the investigation of solvent effects.

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide. The reaction is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide range of functional groups and the stability of the organotin reagents. The coupling of this compound with various aryl halides provides a direct route to 8-arylquinolines, a scaffold of significant interest in medicinal chemistry. The choice of solvent is a critical parameter in the optimization of Stille coupling reactions, as it can significantly influence reaction rates, yields, and selectivity by affecting the solubility of reactants and intermediates, the stability of the catalyst, and the rates of the elementary steps in the catalytic cycle.

General Reaction Scheme

The Stille coupling of this compound with an aryl halide can be represented by the following general scheme:

Where:

  • Ar-X is an aryl halide (e.g., aryl bromide, aryl iodide) or aryl triflate.

  • Pd catalyst is a palladium(0) or palladium(II) complex.

  • Ligand is typically a phosphine-based ligand.

  • Optional additive can be a copper(I) salt or a fluoride source to enhance the reaction rate.

  • Solvent is a crucial parameter for optimization.

Solvent Effects in Stille Coupling

The solvent plays a multifaceted role in the Stille coupling reaction. Key considerations include:

  • Solubility: The solvent must effectively dissolve all reaction components, including the organostannane, the aryl halide, the palladium catalyst, and any additives.

  • Polarity: The polarity of the solvent can influence the rate of the oxidative addition and transmetalation steps in the catalytic cycle. While a broad range of solvents can be employed, the optimal solvent polarity is often substrate-dependent.

  • Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point determines the accessible temperature range for the reaction. Many Stille couplings require elevated temperatures to proceed efficiently.

  • Coordinating Ability: Some solvents can coordinate to the palladium center, which can either stabilize the catalyst or inhibit its activity by competing with other ligands.

Commonly used solvents for Stille coupling reactions include:

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • N-Methyl-2-pyrrolidone (NMP)

Data Presentation: Representative Solvent Screen

The following table is a representative example of how to structure quantitative data from a solvent optimization study for the Stille coupling of this compound with a model aryl bromide, such as 4-bromoanisole. Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific comparative data for this reaction was not found in the searched literature.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1101275
21,4-Dioxane1001272
3DMF120885
4NMP130690
5THF662445

Experimental Protocols

General Protocol for the Stille Coupling of this compound with an Aryl Halide

This protocol provides a starting point for the optimization of the Stille coupling reaction. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, XPhos)

  • Anhydrous solvent (e.g., Toluene, DMF, NMP)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and heating plate/oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 2-5 mol%) and any additional ligand (e.g., 4-10 mol%).

  • Addition of Reactants: To the flask, add this compound (1.0 equivalent) and the aryl halide (1.1 equivalents).

  • Addition of Solvent: Add the desired anhydrous solvent (e.g., 0.1 M concentration of the limiting reagent).

  • Degassing: The reaction mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: The reaction mixture is then heated to the desired temperature (e.g., 80-130 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 8-arylquinoline.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Stille coupling of this compound.

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants (this compound, Aryl Halide) catalyst 2. Add Catalyst & Ligand reagents->catalyst solvent 3. Add Anhydrous Solvent catalyst->solvent degas 4. Degas Mixture solvent->degas heat 5. Heat and Stir degas->heat monitor 6. Monitor Progress (TLC/GC-MS) heat->monitor quench 7. Cool and Quench monitor->quench extract 8. Extraction & Washing quench->extract purify 9. Column Chromatography extract->purify product Final Product (8-Arylquinoline) purify->product

Caption: General experimental workflow for the Stille coupling of this compound.

Logical Relationship of the Stille Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Stille coupling cycle.

Stille_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pdII R-Pd(II)Ln-X oxidative_addition->pdII transmetalation Transmetalation pdII->transmetalation + Ar-SnBu3 pdII_R_Ar R-Pd(II)Ln-Ar transmetalation->pdII_R_Ar reductive_elimination Reductive Elimination pdII_R_Ar->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R-Ar reductive_elimination->product

Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.

Conclusion

The Stille coupling of this compound is a valuable transformation for the synthesis of 8-arylquinolines. The protocols and information provided herein offer a solid foundation for researchers to explore this reaction. Systematic optimization of reaction parameters, particularly the solvent, is crucial for achieving high yields and efficiency. It is recommended that researchers conduct a thorough solvent screen for their specific substrate combination to identify the optimal reaction conditions. Careful handling and disposal of organotin compounds are imperative due to their toxicity.

Application Notes and Protocols for the Scale-Up Synthesis of Quinoline Derivatives via Stannylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Many quinoline-based drugs function by inhibiting key signaling pathways involved in cell proliferation and angiogenesis, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The Stille cross-coupling reaction, a palladium-catalyzed reaction between an organostannane and an organic halide, is a powerful and versatile method for the synthesis of complex organic molecules, including functionalized quinoline derivatives. Its tolerance of a wide variety of functional groups and relatively mild reaction conditions make it an attractive method for the synthesis of complex pharmaceutical intermediates.

This document provides detailed application notes and protocols for the scale-up synthesis of quinoline derivatives utilizing a key stannylation and Stille coupling sequence. The protocols described herein are intended as a guide for researchers and process chemists to develop robust and scalable manufacturing processes for quinoline-based active pharmaceutical ingredients (APIs).

Key Challenges in Scaling Up Stille Reactions

Transitioning a Stille coupling reaction from the laboratory bench to a pilot plant or manufacturing scale presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process. These include:

  • Toxicity of Organotin Reagents and Byproducts: Organotin compounds are notoriously toxic. Handling large quantities requires stringent safety protocols, including the use of personal protective equipment (PPE) and closed-system transfers. The removal of toxic organotin byproducts from the final product is a critical purification challenge.

  • Heat Transfer and Temperature Control: Palladium-catalyzed reactions are often exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized overheating, side reactions, and potential thermal runaway. Careful control of reaction temperature through jacketed reactors and controlled addition of reagents is crucial.

  • Mixing Efficiency: Achieving homogeneous mixing in large reactors is more challenging than in a laboratory flask. Inefficient mixing can lead to localized high concentrations of reagents, resulting in side product formation and reduced yields. The choice of agitator type and speed is a critical parameter.

  • Catalyst Activity and Stability: The palladium catalyst's activity and stability can be affected by impurities in the starting materials and solvents on a larger scale. Catalyst deactivation can lead to incomplete conversion and the need for higher catalyst loadings, which increases costs and the burden of palladium removal from the final product.

  • Work-up and Purification: The isolation and purification of the product on a large scale can be complicated by the presence of tin byproducts. Aqueous washes with reagents like potassium fluoride (KF) or ammonium hydroxide (NH4OH) are often employed to precipitate tin salts, followed by filtration. Crystallization is a common final purification step to achieve the desired product purity and remove residual tin and palladium.

Experimental Workflow for Scale-Up Synthesis

The general workflow for the scale-up synthesis of a quinoline derivative via stannylation and Stille coupling involves several key stages, from the preparation of the organostannane reagent to the final purification of the coupled product.

G cluster_0 Preparation of Organostannane Reagent cluster_1 Stille Cross-Coupling Reaction cluster_2 Work-up and Purification A Aryl Halide/Triflate E Stannylation Reaction A->E B Hexaalkylditin or Trialkyltin Chloride B->E C Palladium Catalyst & Ligand C->E D Solvent & Base D->E F Work-up & Isolation of Stannane E->F H Isolated Organostannane F->H Transfer to Stille Reaction G Quinoline Halide/Triflate K Stille Coupling Reaction G->K H->K I Palladium Catalyst & Ligand I->K J Solvent & Additives (e.g., CuI) J->K L Reaction Monitoring (e.g., HPLC) K->L M Quench & Aqueous Work-up L->M N Tin Byproduct Removal (e.g., KF wash) M->N O Solvent Swap & Concentration N->O P Crystallization O->P Q Filtration & Drying P->Q R Final Quinoline Derivative (API) Q->R

Figure 1. Experimental workflow for the scale-up synthesis of quinoline derivatives.

Application Note 1: Scale-Up Synthesis of 2-(Thiophen-2-yl)quinoline

This application note describes a representative kilogram-scale synthesis of 2-(thiophen-2-yl)quinoline, a common scaffold in medicinal chemistry, via a Stille cross-coupling reaction.

Reaction Scheme:

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloroquinoline>98%Commercial
2-(Tributylstannyl)thiophene>97%Commercial
Tetrakis(triphenylphosphine)palladium(0)>99%Commercial
TolueneAnhydrous, >99.8%Commercial
Copper(I) Iodide (CuI)>98%Commercial
Potassium Fluoride (KF)ACS Reagent, >99%Commercial
Ethyl AcetateACS ReagentCommercial
HeptaneACS ReagentCommercial
Experimental Protocol (Kilogram Scale)

Safety Precautions: This reaction should be performed in a well-ventilated area or a fume hood by trained personnel. Appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Organotin compounds are highly toxic and should be handled with extreme care.

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet is charged with 2-chloroquinoline (5.00 kg, 30.56 mol, 1.0 equiv).

  • Solvent Addition: Anhydrous toluene (50 L) is added to the reactor, and the mixture is stirred to dissolve the 2-chloroquinoline.

  • Reagent Addition: 2-(Tributylstannyl)thiophene (12.5 kg, 33.62 mol, 1.1 equiv), copper(I) iodide (291 g, 1.53 mol, 0.05 equiv), and tetrakis(triphenylphosphine)palladium(0) (353 g, 0.306 mol, 0.01 equiv) are added to the reactor under a nitrogen atmosphere.

  • Reaction: The reaction mixture is heated to 110 °C and stirred at this temperature for 12-16 hours. The progress of the reaction is monitored by HPLC.

  • Cooling and Quenching: Once the reaction is complete, the mixture is cooled to room temperature.

  • Tin Removal: A 10% aqueous solution of potassium fluoride (25 L) is added to the reactor, and the mixture is stirred vigorously for 4-6 hours. A precipitate of tributyltin fluoride will form.

  • Filtration: The mixture is filtered through a pad of celite, and the filter cake is washed with toluene (2 x 5 L).

  • Aqueous Wash: The combined organic phases are washed with water (2 x 10 L) and brine (10 L).

  • Solvent Swap and Crystallization: The toluene is removed by distillation under reduced pressure. Ethyl acetate (15 L) is added to the residue, and the mixture is heated to reflux to dissolve the product. The solution is then cooled slowly to 0-5 °C to induce crystallization.

  • Isolation and Drying: The crystalline product is collected by filtration, washed with cold heptane (2 x 3 L), and dried in a vacuum oven at 50 °C to a constant weight.

Data Presentation: Scale-Up Comparison
ParameterLab Scale (50 g)Pilot Scale (5 kg)
Inputs
2-Chloroquinoline50.0 g5.00 kg
2-(Tributylstannyl)thiophene125 g12.5 kg
Pd(PPh3)43.5 g353 g
Solvent (Toluene)500 mL50 L
Reaction Conditions
Temperature (°C)110110
Reaction Time (h)1416
Outputs
Yield of Product58.5 g (89%)5.75 kg (87%)
Purity (HPLC)>99.0%>99.0%
Residual Tin (ppm)<10<10
Residual Palladium (ppm)<5<5

Signaling Pathways Targeted by Quinoline Derivatives

Many quinoline derivatives exert their therapeutic effects by inhibiting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. These receptors are crucial components of signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to the suppression of tumor growth and metastasis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Processes EGFR EGFR Ras Ras EGFR->Ras VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR Quinoline->VEGFR

Figure 2. Inhibition of EGFR and VEGFR signaling pathways by quinoline derivatives.

Conclusion

The Stille cross-coupling reaction is a highly effective and scalable method for the synthesis of complex quinoline derivatives. While the scale-up of this reaction presents challenges, particularly concerning the handling and removal of toxic organotin compounds, these can be overcome through careful process development and optimization. The protocols and data presented in this document provide a solid foundation for researchers and process chemists to successfully scale the synthesis of quinoline-based drug candidates, facilitating their advancement from the laboratory to clinical and commercial manufacturing.

Troubleshooting & Optimization

Troubleshooting low yield in Stille reaction with 8-(tributylstannyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in Stille cross-coupling reactions involving 8-(tributylstannyl)quinoline.

Troubleshooting Guide & FAQs

Q1: My Stille reaction with this compound is resulting in a low yield. What are the most common causes?

Low yields in Stille reactions involving this compound can stem from several factors. The most common issues include inefficient catalytic turnover, degradation of the organostannane reagent, and competing side reactions. Key areas to investigate are the quality and choice of the palladium catalyst and ligands, the purity of the solvent and reagents, and the reaction temperature.

Q2: I suspect my palladium catalyst is the problem. How can I troubleshoot this?

Catalyst activity is paramount for a successful Stille coupling.

  • Catalyst Choice: While Pd(PPh₃)₄ is a common choice, it may not be optimal for all substrates. Consider screening other catalysts such as Pd₂(dba)₃ or PdCl₂(PPh₃)₂.

  • Ligand Selection: The choice of ligand can significantly impact the reaction outcome. For heteroaromatic substrates like quinoline, specialized phosphine ligands or N-heterocyclic carbene (NHC) ligands might be necessary to improve catalyst stability and activity.

  • Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. While typical loadings range from 1-5 mol%, increasing the loading might be necessary for challenging couplings.

  • Deactivation: The catalyst can be deactivated by impurities or by the quinoline nitrogen itself, which can coordinate to the palladium center. The use of additives can sometimes mitigate this effect.

Q3: Could the this compound reagent itself be the source of the low yield?

Yes, the stability and purity of the organostannane are critical.

  • Purity: this compound can be challenging to purify. Impurities can interfere with the catalytic cycle. Ensure the reagent is pure by NMR or other analytical techniques before use.

  • Stability: Organostannanes can be sensitive to air and moisture, leading to degradation. It is advisable to handle them under an inert atmosphere (e.g., argon or nitrogen) and use freshly distilled, degassed solvents.

  • Proto-destannylation: This is a common side reaction where the stannane is cleaved by acidic protons, leading to the formation of quinoline. This can be minimized by using dry, non-protic solvents and ensuring all reagents are anhydrous.

Q4: What role do additives play, and should I be using them?

Additives can have a profound effect on the Stille reaction.

  • Copper(I) Co-catalyst: The addition of a copper(I) salt, such as CuI, can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle. This is particularly beneficial for less reactive organostannanes.

  • Fluoride Sources: Reagents like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can act as activators for the organostannane, facilitating the transmetalation process.

  • Stoichiometric Additives: In some cases, stoichiometric amounts of additives like lithium chloride (LiCl) can prevent the formation of unreactive tin-ate complexes and improve yields.

Q5: How can I effectively remove the tin byproducts during purification?

The removal of tin byproducts is a common challenge in Stille reactions.

  • Chromatography: While standard silica gel chromatography can be effective, tin byproducts can sometimes co-elute with the desired product.

  • Fluoride Treatment: A common method is to quench the reaction mixture with a fluoride solution (e.g., aqueous KF). This precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

  • Liquid-Liquid Extraction: Partitioning the crude reaction mixture between a polar solvent (like acetonitrile) and a non-polar solvent (like hexane) can help to separate the more polar product from the non-polar tin residues.

Quantitative Data Summary

The following table summarizes the effect of different reaction parameters on the yield of Stille coupling reactions. This data is compiled from various sources and should be used as a general guideline for optimization.

ParameterVariationEffect on YieldNotes
Catalyst Pd(PPh₃)₄Moderate to goodStandard, but may require optimization.
Pd₂(dba)₃ / LigandOften higher yieldsRequires screening of appropriate ligands.
PdCl₂(PPh₃)₂VariableCan be effective for certain substrates.
Ligand PPh₃BaselineStandard, but can be improved upon.
AsPh₃Can improve yieldsMore effective for some electron-deficient substrates.
XantphosOften provides high yieldsBulky ligand that can promote reductive elimination.
Solvent Toluene / DMFGood general solventsEnsure they are anhydrous and degassed.
DioxaneCommon choiceCan be effective at higher temperatures.
NMPHigh boiling pointUseful for unreactive substrates requiring high heat.
Additive NoneBaselineMay result in lower yields for challenging couplings.
CuICan significantly increase yieldAccelerates the transmetalation step.
CsFCan improve yieldsActivates the organostannane.
Temperature 80-110 °CGenerally optimal rangeHigher temperatures may be needed but can also lead to degradation.

Experimental Protocols

General Protocol for Stille Coupling of this compound with an Aryl Halide

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any ligand or additive (e.g., CuI, 10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. If a fluoride work-up is desired, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and stir vigorously with an aqueous solution of KF for 1-2 hours.

  • Purification: Filter the mixture through a pad of Celite to remove the precipitated tin salts. Wash the filter cake with the solvent used for dilution. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Stille_Reaction_Workflow Reagents Reagents (Aryl Halide, Stannane) ReactionSetup Reaction Setup (Inert Atmosphere) Reagents->ReactionSetup Catalyst Catalyst & Ligand (e.g., Pd(PPh3)4) Catalyst->ReactionSetup Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionSetup Heating Heating (80-110 °C) ReactionSetup->Heating 1. Combine & Degas Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring 2. React Workup Work-up (e.g., KF treatment) Monitoring->Workup 3. Completion Purification Purification (Chromatography) Workup->Purification 4. Isolate Crude Product Final Product Purification->Product 5. Purify

Caption: Workflow for a typical Stille cross-coupling reaction.

Troubleshooting_Stille_Reaction Start Low Yield in Stille Reaction CheckReagents Check Reagent Purity & Stability Start->CheckReagents OptimizeCatalyst Optimize Catalyst System Start->OptimizeCatalyst VaryConditions Vary Reaction Conditions Start->VaryConditions ConsiderAdditives Consider Additives Start->ConsiderAdditives StannanePurity Stannane pure by NMR? CheckReagents->StannanePurity CatalystLoading Increase catalyst loading? OptimizeCatalyst->CatalystLoading ChangeTemperature Adjust temperature? VaryConditions->ChangeTemperature AddCuI Add Cu(I) co-catalyst? ConsiderAdditives->AddCuI DegassedSolvents Use fresh, degassed solvents? DegassedSolvents->OptimizeCatalyst Yes Solution1 Re-purify stannane, use drybox DegassedSolvents->Solution1 No StannanePurity->DegassedSolvents Yes StannanePurity->Solution1 No ScreenLigands Screen different ligands? CatalystLoading->ScreenLigands Yes Solution2 Try Pd2(dba)3 with a bulky ligand CatalystLoading->Solution2 No ScreenLigands->VaryConditions Yes ScreenLigands->Solution2 No ChangeTemperature->ConsiderAdditives Yes Solution3 Run a temperature screen ChangeTemperature->Solution3 No Solution4 Add 10 mol% CuI or CsF AddCuI->Solution4 Yes

Caption: Decision tree for troubleshooting low yields in Stille reactions.

Technical Support Center: Optimizing Palladium-Catalyzed Stille Coupling of 8-(Tributylstannyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the palladium-catalyzed Stille cross-coupling reaction of 8-(tributylstannyl)quinoline with various organic electrophiles. The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the Stille coupling of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield 1. Catalyst Inactivity: The Pd(0) catalyst may have decomposed or may not have been activated properly if a Pd(II) precursor was used.[1] 2. Ligand Issues: The chosen phosphine ligand may be inhibiting the reaction or be unsuitable for the specific substrates. Strong donor ligands can sometimes inhibit the reaction.[2] 3. Inhibition by Quinoline Nitrogen: The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity. 4. Poor Quality Reagents: Impurities in the this compound, the organic electrophile, or the solvent can poison the catalyst. 5. Suboptimal Reaction Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently, or too high, leading to catalyst decomposition or side reactions.1. Use a freshly opened or properly stored palladium catalyst. If using a Pd(II) precursor, ensure appropriate reducing conditions are present. 2. Screen different phosphine ligands. Ligands with low donicity, such as tri(2-furyl)phosphine or triphenylarsine, have been shown to accelerate Stille couplings. 3. Consider using a ligand that can sterically hinder the coordination of the quinoline nitrogen. The addition of a co-catalyst like Cu(I) iodide can sometimes mitigate this issue. 4. Purify all reagents before use. Ensure solvents are anhydrous and degassed. 5. Optimize the reaction temperature in small increments (e.g., 10 °C).
Formation of Homocoupled Byproducts 1. Stannane Homocoupling: Two molecules of this compound can couple to form a biquinoline byproduct. This is a common side reaction in Stille couplings.[2] 2. Electrophile Homocoupling: Two molecules of the organic electrophile can couple, though this is generally less common.1. Use a slight excess of the organic electrophile (e.g., 1.1-1.2 equivalents). 2. Add the organostannane reagent slowly to the reaction mixture to maintain a low concentration. 3. Ensure the reaction is performed under a strictly inert atmosphere, as oxygen can promote homocoupling.
Protodestannylation of Starting Material 1. Presence of Protic Impurities: Traces of water or other protic solvents in the reaction mixture can lead to the cleavage of the carbon-tin bond, replacing the stannyl group with a hydrogen atom.1. Use rigorously dried solvents and reagents. 2. Add a non-protic base to scavenge any trace amounts of acid that may form during the reaction.
Incomplete Reaction 1. Insufficient Catalyst Loading: The amount of palladium catalyst may not be sufficient to drive the reaction to completion. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 3. Sterically Hindered Substrates: Bulky substituents on either the quinoline or the electrophile can slow down the reaction rate.1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). 2. Monitor the reaction progress by TLC or GC-MS and extend the reaction time as needed. 3. For sterically demanding substrates, consider using a more active catalyst system (e.g., with a more electron-rich and bulky ligand) and a higher reaction temperature.
Difficulty in Product Purification 1. Removal of Tin Byproducts: Tributyltin halides and other tin-containing byproducts can be difficult to separate from the desired product due to their similar polarity.1. After the reaction, quench with an aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration. 2. Employ column chromatography with a suitable solvent system. Sometimes, a multi-step purification process may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Stille coupling of this compound?

A1: Several palladium catalysts can be effective, and the optimal choice often depends on the specific organic electrophile being used. Commonly used and effective catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a phosphine ligand.[3] For challenging couplings, more specialized catalysts or ligands may be required.

Q2: What is the role of a ligand in this reaction, and how do I choose one?

A2: Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For Stille couplings, phosphine ligands are most common. The electronic and steric properties of the ligand can significantly impact the reaction outcome. Generally, electron-rich and bulky phosphine ligands can accelerate the oxidative addition step. However, ligands with lower donicity, such as tri(2-furyl)phosphine and triphenylarsine, have been shown to accelerate the rate-determining transmetalation step in many Stille reactions.[2] It is often necessary to screen a few different ligands to find the optimal one for a specific reaction.

Q3: What are the best solvents for this reaction?

A3: Anhydrous and degassed polar aprotic solvents are typically the best choice for Stille couplings. Common solvents include N,N-dimethylformamide (DMF), 1,4-dioxane, and toluene. The choice of solvent can influence the reaction rate and solubility of the reagents.

Q4: Is the addition of a co-catalyst necessary?

A4: While not always required, the addition of a copper(I) iodide (CuI) co-catalyst can significantly accelerate the reaction rate in many Stille couplings. The exact mechanism of the "copper effect" is complex, but it is believed to facilitate the transmetalation step.

Q5: How can I minimize the toxic risks associated with organotin compounds?

A5: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Always wear personal protective equipment, including gloves and safety glasses. After the reaction, it is crucial to properly quench and dispose of all tin-containing waste according to your institution's safety guidelines. Conversion of tin byproducts to the less toxic and insoluble fluoride salts by treatment with KF is a common practice.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Stille coupling of this compound with various aryl bromides. This data is intended to provide a starting point for reaction optimization.

Table 1: Stille Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)-DMF951267
24-BromotoluenePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Dioxane1001675
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Toluene110882
41-Bromo-4-fluorobenzenePdCl₂(PPh₃)₂ (5)-DMF1001271
52-BromopyridinePd₂(dba)₃ (2.5)XPhos (10)Toluene1102455

Note: Yields are for isolated products. Reaction conditions and yields are illustrative and may vary based on specific experimental setup and reagent purity.

Experimental Protocols

General Protocol for the Stille Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure that can be adapted for various aryl bromides. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add the aryl bromide followed by this compound.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 95-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and add an aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

The following diagrams illustrate key concepts and workflows related to the optimization of the Stille coupling of this compound.

Stille_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled R¹-Pd(II)L₂-R² transmetalation->pd2_coupled tin_byproduct X-SnBu₃ transmetalation->tin_byproduct reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product stannane R²-SnBu₃ stannane->transmetalation halide R¹-X halide->oxidative_addition Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp screen_ligands Screen Different Ligands check_catalyst->screen_ligands success Improved Yield check_reagents->success optimize_temp->success add_cu Consider Cu(I) Additive screen_ligands->add_cu add_cu->success Quinoline_Inhibition cluster_0 Desired Catalytic Cycle cluster_1 Potential Inhibition Pathway pd_active Active Pd(0) Catalyst pd_intermediate Catalytic Intermediate pd_active->pd_intermediate Reacts with Substrates pd_inactive Inactive Pd-Quinoline Complex pd_active->pd_inactive Coordination pd_intermediate->pd_active Product Formation quinoline Quinoline Nitrogen quinoline->pd_inactive

References

Technical Support Center: 8-(tributylstannyl)quinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-(tributylstannyl)quinoline cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Stille cross-coupling of this compound with various organic electrophiles.

Troubleshooting Guides

This section addresses common issues observed during the cross-coupling of this compound, offering potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Potential Causes:

  • Catalyst Inactivation: The nitrogen atom in the quinoline ring of this compound can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.

  • Inefficient Transmetalation: The transfer of the quinolyl group from the tin reagent to the palladium center may be slow or incomplete.

  • Decomposition of Reagents: The palladium catalyst or the organostannane reagent may have degraded due to improper handling or storage.

  • Presence of Inhibitors: Impurities in the solvent or other reagents can inhibit the catalytic activity.

Troubleshooting Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reagents: - this compound - Aryl Bromide - Pd₂(dba)₃ - P(2-furyl)₃ - CuI Solvent Add Degassed Solvent Reagents->Solvent Heat Heat (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool & Dilute Monitor->Quench Reaction Complete Wash Wash with aq. KF Quench->Wash Filter Filter through Celite Wash->Filter Extract Extract & Dry Filter->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product

Technical Support Center: Purification of Products from 8-(tributylstannyl)quinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 8-(tributylstannyl)quinoline. Our focus is to address common and specific challenges encountered during the purification of reaction products, particularly from Stille cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in a reaction involving this compound?

The most common impurities are organotin byproducts. These include unreacted this compound, tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), and hexabutylditin (Bu₃SnSnBu₃). Another potential side-product is the homocoupling product of the reaction partner.

Q2: Why is the removal of organotin impurities so critical?

Organotin compounds are notoriously toxic and can interfere with subsequent synthetic steps or biological assays. For applications in drug discovery and materials science, it is often necessary to reduce tin residues to parts-per-million (ppm) levels.[1]

Q3: I performed an aqueous potassium fluoride (KF) wash, but my NMR spectrum still shows tin-related peaks. What went wrong?

Several factors can lead to an incomplete removal of organotin species with a KF wash. Vigorous stirring or shaking of the biphasic mixture is crucial to ensure the complete precipitation of tributyltin fluoride (Bu₃SnF).[2] If a significant amount of unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃) is present, a preliminary treatment with iodine (I₂) to convert them to tributyltin iodide (Bu₃SnI) is recommended before the KF wash.[3] The formation of a thick precipitate at the organic/aqueous interface can also trap the desired product and hinder separation; in such cases, filtration of the entire mixture through a pad of Celite® is advisable.[3]

Q4: My 8-arylquinoline product seems to be co-eluting with tin byproducts during flash chromatography on silica gel. How can I improve the separation?

The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the silica gel surface, leading to tailing and poor separation. To mitigate this, you can add a small amount of triethylamine (typically 1-2%) to your eluent.[3] Alternatively, using a modified stationary phase, such as silica gel pre-treated with potassium carbonate (K₂CO₃), can be highly effective in retaining organotin impurities.[4][5]

Q5: Are there any non-chromatographic methods to purify solid 8-arylquinoline products?

Yes, recrystallization can be a very effective method for purifying solid products. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for quinoline derivatives include ethanol/water, hexane/ethyl acetate, and toluene.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Persistent tin contamination after KF wash - Insufficient mixing or contact time.- Presence of tin species not readily precipitated by KF (e.g., Bu₃SnH).- Formation of an emulsion or a thick precipitate at the interface.- Increase the stirring/shaking time during the aqueous wash.- Before the KF wash, treat the crude reaction mixture with a solution of iodine in a suitable solvent to convert residual tin hydrides and ditins to tin halides.[3]- Filter the entire biphasic mixture through a pad of Celite® to break emulsions and remove interfacial precipitates.[2]
Product co-elutes with tin byproducts during silica gel chromatography - Similar polarities of the product and tin impurities.- Interaction of the basic quinoline nitrogen with acidic silica gel.- Add 1-2% triethylamine to the eluent to deactivate the silica gel and improve peak shape.[3]- Use a stationary phase of 10% w/w potassium carbonate on silica gel, which has been shown to reduce organotin impurities to below 15 ppm.[4][5]- Consider using a different stationary phase, such as alumina.
Low recovery of the desired product after purification - The product may be partially soluble in the aqueous phase during extraction.- The product may have adsorbed onto the precipitated tributyltin fluoride or Celite®.- The product may be unstable on silica gel.- Back-extract the aqueous layers with fresh organic solvent.- Thoroughly wash the filter cake (Celite®/Bu₃SnF) with the organic solvent used for the extraction.- If product degradation on silica is suspected, run the column quickly, use a less acidic stationary phase like alumina, or opt for a non-chromatographic method like recrystallization.
Formation of significant amounts of homocoupling byproduct - Suboptimal reaction conditions (e.g., temperature, catalyst, or ligands).- Optimize the reaction temperature; lower temperatures can sometimes reduce homocoupling.- Screen different palladium catalysts and phosphine ligands.- Ensure the purity of the starting materials and solvents.

Data Presentation

Table 1: Comparison of Purification Methods for Organotin Removal

Purification Method Typical Residual Tin Level Advantages Disadvantages Citation(s)
Aqueous KF Wash Variable, can be >1000 ppm if not optimized- Simple and inexpensive.- Good for bulk removal of tin.- Often incomplete removal.- Can form emulsions or thick precipitates.[2][3]
Flash Chromatography (Silica Gel + Triethylamine) < 500 ppm- Improved separation and peak shape for basic compounds.- Relatively easy to implement.- May not achieve very low tin levels.- Triethylamine needs to be removed from the final product.[3]
Flash Chromatography (10% K₂CO₃ on Silica Gel) ~15 ppm- Highly effective for removing a wide range of organotin impurities.- Can be used without a prior aqueous workup.- Requires preparation of the modified stationary phase.[4][5]
Recrystallization Highly dependent on the compound and solvent system- Can yield very pure crystalline material.- Scalable.- Requires a solid product.- Finding a suitable solvent can be time-consuming.[6]

Experimental Protocols

Protocol 1: Purification via Aqueous Potassium Fluoride (KF) Wash and Celite® Filtration
  • Reaction Work-up: Upon completion of the reaction, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF. Shake vigorously for at least 1-2 minutes. Repeat the wash two more times.

  • Filtration: If a precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite®.

  • Separation and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product for further purification if necessary.

Protocol 2: Flash Chromatography with Triethylamine-Modified Eluent
  • TLC Analysis: Determine a suitable eluent system for the separation of your product using thin-layer chromatography (TLC).

  • Eluent Preparation: To the chosen eluent, add 1-2% triethylamine (v/v).

  • Column Packing: Pack a flash chromatography column with silica gel using the triethylamine-modified eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-modified eluent, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help in the complete removal of residual triethylamine.

Protocol 3: Flash Chromatography using a Potassium Carbonate/Silica Gel Stationary Phase
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10 g of powdered anhydrous potassium carbonate with 90 g of silica gel (w/w).[4][5]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Visualizations

experimental_workflow cluster_reaction Stille Coupling Reaction cluster_purification Purification A This compound + Aryl Halide C Reaction Mixture A->C Solvent, Heat B Pd Catalyst + Ligand B->C D Crude Product with Organotin Impurities C->D E Aqueous KF Wash D->E Method 1 F Flash Chromatography D->F Method 2 E->F Further Purification H Pure 8-Arylquinoline E->H G Recrystallization F->G For Solids F->H G->H

Caption: General workflow from Stille coupling to purified 8-arylquinoline.

troubleshooting_logic start Tin Impurities Detected in Product? kf_wash Perform Aqueous KF Wash start->kf_wash Yes pure_product Pure Product start->pure_product No check_impurities Re-analyze for Tin kf_wash->check_impurities chromatography Flash Chromatography (Silica + NEt3 or K2CO3/Silica) recrystallize Recrystallize (if solid) chromatography->recrystallize Solid Product chromatography->pure_product Liquid/Oily Product recrystallize->pure_product check_impurities->chromatography Still Impure check_impurities->pure_product Pure

Caption: Troubleshooting decision tree for organotin impurity removal.

References

Preventing hydrolysis of 8-(tributylstannyl)quinoline during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-(tributylstannyl)quinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in chemical reactions, with a particular focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organotin compound featuring a tributyltin group attached to the 8th position of a quinoline ring. Its primary application is as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, to introduce an 8-quinolyl group into organic molecules.[1] This is a valuable transformation in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science.

Q2: What is the primary side reaction of concern when using this compound?

While organostannanes are generally stable to air and moisture, the principal undesired side reaction is hydrolysis of the carbon-tin bond, which leads to the formation of quinoline and tributyltin hydroxide or related species.[1] Another common side reaction in Stille couplings is the homocoupling of the organostannane reagent.[1]

Q3: What factors can lead to the hydrolysis of this compound during a reaction?

Several factors can contribute to the hydrolysis of this compound:

  • Presence of Water: This is the most direct cause of hydrolysis. Water can be introduced through wet solvents, reagents, or exposure to atmospheric moisture.

  • Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the cleavage of the C-Sn bond. The nitrogen atom in the quinoline ring can be protonated under acidic conditions, potentially increasing the compound's susceptibility to hydrolysis.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis, especially in the presence of protic substances.

  • Certain Catalysts or Additives: While essential for the desired cross-coupling, some palladium catalysts or additives, if not chosen or handled correctly, might promote side reactions, including hydrolysis.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide provides specific troubleshooting advice to minimize the hydrolysis of this compound during your experiments.

Issue Possible Cause Troubleshooting Steps
Formation of Quinoline as a Major Byproduct Presence of water in the reaction mixture.- Use anhydrous solvents. Solvents should be freshly dried and distilled over an appropriate drying agent. - Dry all glassware thoroughly in an oven before use. - Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).
Acidic or basic impurities in reagents or on glassware.- Purify all reagents before use. - Ensure glassware is washed and rinsed to be free of any acidic or basic residues.
Reaction temperature is too high.- Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. - Consider using a more active palladium catalyst that operates at lower temperatures.
Low Yield of Coupled Product and Presence of Quinoline Inefficient transmetalation step in the Stille coupling, allowing hydrolysis to compete.- Use a suitable palladium catalyst and ligand combination. Electron-rich and bulky phosphine ligands can sometimes accelerate the coupling.[2] - Consider the use of additives like copper(I) iodide (CuI), which can accelerate the transmetalation step.[3]
Impure this compound.- Purify the this compound before use. This can be done by column chromatography on silica gel or by recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling with this compound under Anhydrous Conditions

This protocol provides a general method for the Stille cross-coupling of this compound with an aryl halide, designed to minimize hydrolysis.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Optional: Additive (e.g., CuI)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of inert gas.

    • Ensure all solvents are anhydrous. Toluene and dioxane can be dried over sodium/benzophenone, while DMF should be dried over molecular sieves.

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).

    • If using an additive like CuI, add it at this stage (e.g., 5-10 mol%).

    • Add the anhydrous solvent via syringe.

  • Reaction:

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C, depending on the substrates and catalyst).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of this compound

Ensuring the purity of this compound is critical to prevent side reactions.

Method 1: Column Chromatography

  • Stationary Phase: Silica gel

  • Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes).

    • Load the solution onto a silica gel column pre-equilibrated with the starting eluent.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A non-polar solvent like hexanes or a mixture of solvents may be suitable.

  • Procedure:

    • Dissolve the crude compound in the minimum amount of hot solvent.

    • If there are insoluble impurities, filter the hot solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Hydrolysis_Prevention_Workflow cluster_pre_reaction Pre-Reaction Preparation cluster_reaction Reaction Execution cluster_post_reaction Post-Reaction cluster_outcome Desired Outcome Reagent_Purity Ensure High Purity of this compound Anhydrous_Conditions Prepare Anhydrous Solvents and Reagents Reagent_Purity->Anhydrous_Conditions Inert_Atmosphere Set up Reaction under Inert Atmosphere (Ar/N2) Anhydrous_Conditions->Inert_Atmosphere Reaction_Setup Combine Reagents under Inert Gas Inert_Atmosphere->Reaction_Setup Temperature_Control Optimize and Control Reaction Temperature Reaction_Setup->Temperature_Control Monitoring Monitor Reaction Progress (TLC/GC-MS) Temperature_Control->Monitoring Workup Aqueous KF Work-up to Remove Tin Byproducts Monitoring->Workup Purification Purify Product (Column Chromatography) Workup->Purification High_Yield High Yield of Coupled Product Purification->High_Yield No_Hydrolysis Minimal to No Quinoline Byproduct Purification->No_Hydrolysis

Caption: Workflow for preventing the hydrolysis of this compound.

Troubleshooting_Logic Start Reaction Analysis: Quinoline Detected as Byproduct? Check_Water Check for Sources of Water (Solvents, Reagents, Atmosphere) Start->Check_Water Yes Check_Purity Verify Purity of This compound Start->Check_Purity Yes Check_Temp Evaluate Reaction Temperature Start->Check_Temp Yes Check_Catalyst Assess Catalyst/Additive Efficiency Start->Check_Catalyst Yes Implement_Anhydrous Implement Strict Anhydrous Techniques Check_Water->Implement_Anhydrous Purify_Stannane Purify the Stannane Reagent Check_Purity->Purify_Stannane Lower_Temp Lower Reaction Temperature or Change Catalyst Check_Temp->Lower_Temp Optimize_Catalyst Optimize Catalyst/Ligand or Add CuI Check_Catalyst->Optimize_Catalyst Success Problem Resolved: High Yield, No Hydrolysis Implement_Anhydrous->Success Purify_Stannane->Success Lower_Temp->Success Optimize_Catalyst->Success

Caption: Troubleshooting decision tree for addressing hydrolysis.

References

Technical Support Center: Catalyst Deactivation in Reactions with 8-(Tributylstannyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions involving 8-(tributylstannyl)quinoline.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common issue when using this compound in Stille coupling reactions?

A1: The primary cause of catalyst deactivation is the presence of the quinoline nitrogen atom within the reactant. Nitrogen-containing heterocycles are known to act as poisons for transition metal catalysts, particularly palladium.[1] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, occupying active sites that are necessary for the catalytic cycle to proceed.[1] This coordination can form stable, inactive complexes, thus removing the catalyst from the reaction.

Q2: What are the primary mechanisms of palladium catalyst deactivation in these reactions?

A2: There are several key mechanisms by which the palladium catalyst can be deactivated:

  • Poisoning: As mentioned above, the quinoline nitrogen can strongly bind to the palladium catalyst, acting as a chemical poison.[1]

  • Ligand Degradation: Phosphine ligands, commonly used in Stille reactions, can be susceptible to oxidation or other forms of degradation, especially at elevated temperatures.[2]

  • Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, particularly if the ligand concentration is too low or if the ligands are not effective at stabilizing the mononuclear palladium complexes.[2]

  • Formation of Inactive Species: The catalyst can be converted into an inactive oxidation state, such as Pd(I) or Pd(II) species, that does not efficiently participate in the catalytic cycle.[3]

Q3: My reaction starts but then slows down or stops completely before all the starting material is consumed. What is the likely cause?

A3: This is a classic indication of gradual catalyst deactivation. The most probable cause is the progressive poisoning of the catalyst by the this compound substrate or the resulting quinoline-containing product.[1] As the reaction proceeds, more of the catalyst's active sites become blocked by the quinoline moiety, leading to a decrease in the reaction rate.

Q4: Can the deactivated catalyst be regenerated?

A4: In the case of poisoning by strong coordination, such as with quinoline derivatives, the deactivation is often irreversible under the reaction conditions. Regeneration of palladium black or sintered catalysts is also generally not feasible in situ.[4] Therefore, the focus should be on preventing deactivation in the first place.

Troubleshooting Guide

Issue 1: Low or No Conversion

If you are observing low or no conversion of your starting materials, consider the following troubleshooting steps.

Potential Cause Recommended Action
Catalyst Poisoning by Quinoline Increase the ligand-to-metal ratio to help protect the palladium center. Use more sterically hindered or electron-rich ligands that can compete with the quinoline nitrogen for coordination. Consider using a higher catalyst loading.
Poor Reagent Quality Ensure the this compound and the coupling partner are of high purity. Organostannanes can degrade over time, so use freshly prepared or recently purchased material.[5] Verify the integrity of the phosphine ligands, as they can oxidize upon storage.[1]
Suboptimal Reaction Conditions Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[6] Ensure the solvent is anhydrous and thoroughly deoxygenated, as water and oxygen can contribute to catalyst deactivation.[1]
Inefficient Pre-catalyst Activation If using a Pd(II) pre-catalyst, ensure that the conditions are suitable for its reduction to the active Pd(0) species.[5]
Issue 2: Inconsistent Yields

Inconsistent yields between batches can be frustrating. The following table outlines potential sources of this variability and how to address them.

Potential Cause Recommended Action
Variable Moisture/Air Exposure Employ rigorous inert atmosphere techniques, such as using a glovebox or Schlenk line. Use freshly dried and deoxygenated solvents for every reaction.[1]
Inconsistent Catalyst or Ligand Loading Accurately weigh the catalyst and ligand for each reaction. Small variations in these critical components can have a significant impact on the reaction outcome.
Fluctuations in Reaction Temperature Use a calibrated hotplate or an oil bath to ensure consistent and uniform heating of the reaction mixture.

Experimental Protocols

General Protocol for Stille Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (if using a ligand-free palladium source, e.g., PPh₃ or AsPh₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or DMF)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (1-5 mol%) and any additional ligand (2-10 mol%).

  • Add the aryl or vinyl halide/triflate (1.0 equivalent) and this compound (1.1-1.5 equivalents).

  • If using, add CuI (5-10 mol%).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (typically between 80-120 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction and Deactivation Pathways

Stille_Cycle_and_Deactivation cluster_cycle Stille Catalytic Cycle cluster_deactivation Catalyst Deactivation Pathways Pd0 Pd(0)L_n PdII_1 R¹-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition (R¹-X) Poisoned_Pd L_nPd-Quinoline Complex (Inactive) Pd0->Poisoned_Pd Poisoning Pd_Black Palladium Black (Inactive Aggregate) Pd0->Pd_Black Aggregation PdII_2 R¹-Pd(II)L_n-R² PdII_1->PdII_2 Transmetalation (R²-SnBu₃) PdII_2->Pd0 Regenerates Catalyst Product R¹-R² PdII_2->Product Reductive Elimination Quinoline This compound Quinoline->Poisoned_Pd

Caption: Stille catalytic cycle and common catalyst deactivation pathways.

Troubleshooting_Workflow Start Low Reaction Yield Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp., Atmosphere) Start->Check_Conditions Check_Catalyst Examine Catalyst and Ligand Stability Start->Check_Catalyst Hypothesis1 Hypothesis: Catalyst Poisoning Check_Purity->Hypothesis1 Hypothesis2 Hypothesis: Ligand Degradation Check_Conditions->Hypothesis2 Check_Catalyst->Hypothesis1 Check_Catalyst->Hypothesis2 Hypothesis3 Hypothesis: Pd Aggregation Check_Catalyst->Hypothesis3 Solution1 Solution: - Increase Ligand:Metal Ratio - Use More Robust Ligand Hypothesis1->Solution1 Solution2 Solution: - Lower Temperature - Ensure Inert Atmosphere Hypothesis2->Solution2 Solution3 Solution: - Increase Ligand Concentration - Use Ligands Promoting Monometallic Species Hypothesis3->Solution3

Caption: Troubleshooting workflow for low-yielding Stille reactions.

References

Technical Support Center: Improving Regioselectivity in 8-Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in achieving high regioselectivity in the synthesis of 8-substituted quinolines.

Frequently Asked Questions (FAQs)

Q1: Why is achieving C8 regioselectivity in quinoline synthesis a significant challenge?

A1: The quinoline ring system presents inherent electronic biases that typically favor substitution at other positions. The C2 and C4 positions are electronically activated and more susceptible to nucleophilic attack, while electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring.[1] Directing functionalization specifically to the C8 position often requires overcoming these natural reactivities, necessitating specialized synthetic strategies.[1]

Q2: What are the primary strategies for achieving C8-selective functionalization of a pre-formed quinoline ring?

A2: Modern synthetic chemistry heavily relies on transition-metal-catalyzed C-H activation.[1] The most effective strategy involves using the quinoline nitrogen atom, often in the form of an N-oxide, as an endogenous directing group.[1][2] This directing group coordinates to a metal catalyst (e.g., Palladium, Rhodium, Iridium) and delivers it to the proximate C8-H bond, enabling selective functionalization.[2][3] This approach avoids the need for installing and later removing an external directing group.[2]

Q3: Can classical quinoline syntheses like the Doebner-von Miller or Combes reaction be used to produce 8-substituted quinolines?

A3: Yes, but with significant challenges in regioselectivity. In these methods, which construct the quinoline ring from acyclic precursors (like anilines and carbonyl compounds), the final substitution pattern is determined by the cyclization step.[4][5][6] If a meta-substituted aniline is used, a mixture of 5- and 7-substituted quinolines is often formed. To obtain an 8-substituted quinoline, an ortho-substituted aniline must be used as a starting material. However, steric hindrance from the ortho-substituent can impede the reaction.[7]

Q4: What is the role of a quinoline N-oxide in directing C8-functionalization?

A4: The N-oxide group is crucial for modern C8-selective reactions.[2][8] The oxygen atom of the N-oxide acts as a coordinating ligand for a transition metal catalyst. This coordination forms a stable five-membered cyclometalated intermediate that positions the metal catalyst in close proximity to the C8-H bond, facilitating its selective activation and subsequent functionalization over the more electronically favored C2 position.[1] After the reaction, the N-oxide can be easily reduced back to the quinoline.[1]

Troubleshooting Guides

Issue 1: Poor C8-Selectivity in Transition Metal-Catalyzed C-H Functionalization

Symptom: The reaction yields a mixture of C8 and C2-substituted quinoline isomers, with the C2 isomer being a significant or major product.

Possible Causes & Solutions:

  • Incorrect Catalyst Choice: Palladium catalysts, which are commonly used for C-H functionalization of N-oxides, are often highly C2-selective.[2][8] While specific conditions can favor C8, other metals may be inherently better suited.

    • Solution 1 (Catalyst System Modification): For C8-arylation, a specific palladium-catalyzed system has been developed that favors the C8 isomer.[2] For other transformations, consider alternative catalysts. Cationic Rhodium(I) or Rhodium(III) catalysts have shown excellent C8-selectivity for reactions like alkenylation and allylation.[1][3][9] Iridium-catalyzed borylation is also known to be C8-selective.[2]

  • Suboptimal Reaction Conditions: Solvent and additives can play a critical role in modulating the regioselectivity of C-H activation pathways.

    • Solution 2 (Solvent Optimization): DFT and mechanistic studies have shown that the choice of solvent can influence the energy barriers for C2 versus C8 activation.[2] For the palladium-catalyzed C8-arylation of quinoline N-oxides, an acetic acid/water solvent system was found to be crucial for achieving high C8 selectivity.[2] If you are observing poor selectivity, a systematic screen of solvents is recommended.

  • Ineffective Directing Group Coordination: If the N-oxide oxygen is not effectively coordinating the metal to the C8 position, other reaction pathways may dominate.

    • Solution 3 (Verify N-Oxide Formation): Ensure the quinoline N-oxide starting material is pure and fully formed. Incomplete oxidation will leave unactivated quinoline, which may react differently or not at all.

Issue 2: Low Yield and Polymerization in Doebner-von Miller Synthesis

Symptom: The reaction produces a low yield of the desired quinoline product along with a significant amount of dark, intractable polymeric material.

Possible Causes & Solutions:

  • Polymerization of Carbonyl Substrate: The strongly acidic conditions required for the Doebner-von Miller reaction can cause the α,β-unsaturated aldehyde or ketone to self-condense and polymerize.[10][11][12]

    • Solution 1 (Use a Biphasic Medium): Sequestering the sensitive carbonyl compound in an organic phase (e.g., toluene) away from the aqueous acidic phase can dramatically reduce polymerization and improve yields.[10][12]

    • Solution 2 (Slow Addition): Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly or portion-wise to the acidic aniline mixture.[10][11] This keeps its instantaneous concentration low, minimizing the rate of polymerization.

  • Violently Exothermic Reaction: The reaction can be highly exothermic, leading to loss of control and increased side product formation.[13]

    • Solution 3 (Control Temperature): Initiate the reaction at a lower temperature and control the rate of heating. Use an ice bath during the addition of strong acids like sulfuric acid.[10]

Data Presentation: Catalyst Systems for C8-Selective C-H Functionalization

FunctionalizationCatalyst SystemKey ConditionsTypical C8:C2 RatioReference
Arylation Pd(OAc)₂CH₃COOH / H₂O solventHigh C8 selectivity[2]
Alkenylation Cationic Rh(I)-xylylBINAPDiarylethynes as coupling partnerC8-selective[1]
Allylation Rh(III)Vinylcyclopropanes as allyl sourceExcellent C8-selectivity[3][9]
Borylation Ir-catalystB₂pin₂ as boron sourceC8-selective[2]

Visualizations

Diagram 1: Directed C-H Activation Pathway```dot

C8_Activation cluster_quinoline Quinoline N-Oxide cluster_catalyst Catalyst System cluster_product Functionalization quinoline intermediate Cyclometalated Intermediate (5-membered ring) quinoline->intermediate catalyst Transition Metal (e.g., Pd, Rh) catalyst->intermediate Coordination via N-Oxide product 8-Substituted Quinoline side_product C2-Isomer (Side Product) reagents Coupling Partner (e.g., Ar-I, Alkene) reagents->product intermediate->product C8-H Activation & Reductive Elimination intermediate->side_product Undesired C2-H Activation Pathway

Caption: Decision tree for troubleshooting poor C8-selectivity.

Key Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C8-Arylation of Quinoline N-Oxide

This protocol is a generalized representation based on methods reported for C8-selective arylation.

[2]1. Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add quinoline N-oxide (1.0 mmol, 1.0 equiv), the iodoarene coupling partner (1.5 mmol, 1.5 equiv), and Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%). 2. Solvent and Reagent Addition: Add acetic acid and water as the solvent system. 3. Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles. 4. Reaction: Place the vessel in a preheated oil bath at the specified temperature (e.g., 100-120 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 5. Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 6. Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). 7. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 8-arylquinoline N-oxide product. 8. Deoxygenation (if required): The resulting N-oxide can be reduced to the corresponding 8-arylquinoline using a suitable reducing agent (e.g., PCl₃ or by catalytic hydrogenation).

Protocol 2: General Procedure for Doebner-von Miller Quinoline Synthesis

This protocol is a generalized representation of the classical synthesis, incorporating modifications to reduce side reactions.

[10][11]1. Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. 2. Acidic Aniline Solution: To the flask, add the aniline (1.0 equiv) and a solvent (e.g., ethanol, water, or a toluene/water biphasic system). A[11][12]dd a strong acid catalyst (e.g., concentrated HCl or H₂SO₄) while stirring. The mixture may warm up. 3. Carbonyl Addition: Slowly add the α,β-unsaturated aldehyde or ketone (1.2-1.5 equiv) dropwise to the stirred aniline solution. M[11]aintain a controlled temperature, using an ice bath if necessary, to manage the exothermic reaction. 4. Reaction: Once the addition is complete, heat the reaction mixture under reflux for several hours. Monitor the progress by TLC. 5. Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. In a fume hood, slowly neutralize the acidic solution by making it strongly alkaline with a concentrated base (e.g., sodium hydroxide solution). 6. Isolation: The quinoline product may precipitate upon neutralization and can be collected by filtration. Alternatively, extract the product from the aqueous mixture using an organic solvent (e.g., ethyl acetate). 7. Purification: Wash the collected solid or the combined organic extracts, dry the solution over an anhydrous salt, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

References

Removal of tin byproducts from reactions with 8-(tributylstannyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(tributylstannyl)quinoline. The focus is on the effective removal of tin byproducts from reaction mixtures, a critical step to ensure the purity of the desired compounds.

Troubleshooting Guides

Issue 1: Persistent Tin Residues Detected After Initial Purification

Q: I've performed a standard aqueous workup, but my NMR/LC-MS analysis still shows significant tributyltin impurities. What should I do?

A: Standard aqueous workups are often insufficient for removing lipophilic organotin byproducts. The following methods are more effective. A common and highly effective method is a potassium fluoride (KF) wash.[1][2][3] Tributyltin compounds react with fluoride ions to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[2]

Troubleshooting Steps:

  • Optimize the KF Wash:

    • Ensure you are using a saturated aqueous solution of KF.

    • Wash the organic layer multiple times (2-3 washes are recommended).[1][3]

    • Increase the contact time by stirring the biphasic mixture vigorously for at least an hour.[3][4]

    • If a solid precipitate forms at the interface, which can trap your product, filter the entire mixture through a pad of Celite®.[1][5]

  • Chromatographic Removal:

    • Silica Gel with Triethylamine: Co-elution of tin impurities during column chromatography is a common issue. Adding 2-5% triethylamine to your eluent can help retain the tin byproducts on the silica gel.[1][3]

    • Potassium Carbonate/Silica Gel: For highly effective removal, use a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel. This has been shown to reduce organotin impurities to below 15 ppm.[4][5]

  • Alternative Chemical Treatments:

    • Iodine Treatment: If you suspect the presence of unreacted tributyltin hydride (Bu₃SnH) or hexa-n-butylditin (Bu₃SnSnBu₃), treat the reaction mixture with iodine (I₂) before the KF wash. This converts them to tributyltin iodide (Bu₃SnI), which is more readily removed by the fluoride workup.[1]

    • Acidic Extraction: Washing the organic layer with a dilute aqueous acid solution, such as 5% oxalic acid or HCl, can selectively extract basic tin compounds. However, ensure your desired product is stable to acidic conditions.[5]

Issue 2: Low Recovery of Desired Product After Purification

Q: After performing a KF wash and/or column chromatography, the yield of my quinoline derivative is very low. What are the possible causes and solutions?

A: Product loss during purification can occur due to several factors, from precipitation to decomposition on silica gel.

Troubleshooting Steps:

  • Product Trapped in Precipitate:

    • As mentioned, the Bu₃SnF precipitate can trap the product. If you observe a significant amount of solid after the KF wash, ensure you thoroughly wash the filtered solid with an appropriate organic solvent to recover any trapped product.

  • Product Decomposition on Silica Gel:

    • Quinoline derivatives, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, poor separation, and in some cases, decomposition.[6]

    • Deactivate the Silica: Pre-treat the silica gel with a basic modifier. This can be achieved by including 1-2% triethylamine or pyridine in the eluent.[6]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic), Florisil, or even reversed-phase silica (C18) if your compound is sufficiently non-polar.[6]

  • Emulsion Formation:

    • During aqueous workups, emulsions can form, making phase separation difficult and leading to product loss. If an emulsion forms, try adding brine to the separatory funnel to break it. In persistent cases, filtering the entire mixture through Celite® can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary tin-containing byproducts in reactions with this compound?

A1: The most common byproducts are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed during Stille coupling reactions.[5][7] You may also have unreacted this compound and other tin species like hexa-n-butylditin (if radical side reactions occur).

Q2: Is the potassium fluoride (KF) workup the best method for removing tin byproducts?

A2: The KF workup is a very common, effective, and often the first choice for removing the bulk of tin impurities due to its simplicity and efficiency in precipitating tributyltin fluoride.[1][3] However, for achieving very low levels of tin contamination (ppm level), chromatographic methods using modified silica gel may be superior.[4][5] The "best" method depends on the scale of your reaction, the desired purity of your final compound, and the nature of the compound itself.

Q3: How can I quantify the amount of residual tin in my final product?

A3: Several analytical techniques can be used to determine the concentration of tin in your sample. The most common methods include atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) for their high sensitivity and accuracy in quantifying trace metals.[8][9] Gas chromatography (GC) can also be used, often after a derivatization step.[8]

Q4: Are there any preventative measures to minimize tin byproduct contamination?

A4: While byproduct formation is inherent to the reaction, using the organostannane reagent in as close to a 1:1 stoichiometric ratio as possible will minimize the amount of unreacted tin reagent to be removed. Careful monitoring of the reaction to avoid side reactions can also be beneficial.

Data Presentation: Comparison of Tin Removal Methods

Purification MethodTypical Efficiency (Tin Removal)AdvantagesDisadvantages
Aqueous KF Wash >95%Simple, fast, and cost-effective for bulk removal.[3]May form emulsions or interfacial precipitates; may not achieve ppm-level purity.[1][5]
Column Chromatography (Silica Gel + 2-5% Triethylamine) HighGood for separating product from tin and other organic impurities.[1][3]Can lead to product loss for acid-sensitive compounds; may not be as effective as K₂CO₃/silica.[6]
Column Chromatography (10% K₂CO₃/Silica Gel) Can reach <15 ppmExcellent for achieving high purity.[4][5]Requires preparation of the stationary phase.
Acidic Extraction (e.g., 5% Oxalic Acid) VariableCan be effective for certain tin species.[5]Product must be stable to acidic conditions.
Recrystallization High (for solid products)Can yield highly pure crystalline material.Only applicable to solid products; may have lower yields.

Experimental Protocols

Protocol 1: Standard Potassium Fluoride (KF) Workup
  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (1M KF can also be used).[1]

  • Mixing: Shake the separatory funnel vigorously for 1-2 minutes. For more effective removal, the mixture can be stirred for at least one hour.[3][4]

  • Separation: Allow the layers to separate. A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface.

  • Filtration (if necessary): If a significant precipitate forms, filter the entire mixture through a pad of Celite® to remove the solid.[1][5]

  • Repeat Wash: Return the organic layer to the separatory funnel and repeat the KF wash 1-2 more times.[1][3]

  • Final Washes: Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Purification via Potassium Carbonate/Silica Gel Chromatography
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w).[5]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. An initial aqueous workup is typically not required.[5]

  • Column Packing: Dry-pack the column with the K₂CO₃/silica gel mixture or prepare a slurry in the desired eluent and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC. The organotin byproducts will be strongly retained on the column.

  • Fraction Analysis: Combine the fractions containing the purified product and concentrate under reduced pressure.

Visualization

Decision Workflow for Tin Byproduct Removal

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy after a reaction involving this compound.

Tin_Removal_Workflow start Reaction Mixture (Product + Tin Byproducts) kf_wash Perform Aqueous KF Wash start->kf_wash check_purity1 Check Purity (TLC, NMR, LC-MS) kf_wash->check_purity1 solid_product Is the Product a Solid? check_purity1->solid_product Impurities Remain final_product Pure Product check_purity1->final_product Sufficiently Pure recrystallize Recrystallization solid_product->recrystallize Yes column Column Chromatography solid_product->column No recrystallize->final_product acid_sensitive Is Product Acid-Sensitive? column->acid_sensitive k2co3_silica Use K2CO3/Silica Gel or Alumina acid_sensitive->k2co3_silica Yes tea_silica Use Silica Gel + Triethylamine acid_sensitive->tea_silica No k2co3_silica->final_product tea_silica->final_product

Caption: Decision tree for selecting a purification method for tin byproduct removal.

References

Technical Support Center: Monitoring Stille Coupling Reactions of 8-(tributylstannyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the Stille coupling reaction of 8-(tributylstannyl)quinoline.

Troubleshooting Guide

Stille coupling reactions, while versatile, can present challenges. This guide addresses common issues encountered when monitoring the coupling of this compound with an organic electrophile (R-X).

Problem Potential Cause(s) Recommended Solution(s) Suggested Monitoring Technique
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) catalyst may have degraded due to exposure to air. 2. Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates.[1] 3. Low Reaction Temperature: The temperature may be insufficient to drive the reaction forward.1. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst. 2. For N-heterocyclic substrates, electron-rich and bulky phosphine ligands can be effective.[2] Consider ligands such as P(t-Bu)₃ or SPhos. 3. Gradually increase the reaction temperature and monitor for product formation.TLC, LC-MS, GC-MS
Presence of Homocoupled Product 1. Reaction of Organostannane with Pd(II) Precatalyst: This can lead to the formation of a dimer of the organostannane.[3] 2. Radical Process with Pd(0) Catalyst: The Pd(0) catalyst can sometimes induce homocoupling.[3]1. Use a Pd(0) source directly, such as Pd(PPh₃)₄. If using a Pd(II) precatalyst, ensure its efficient in-situ reduction. 2. Optimize reaction conditions, such as temperature and solvent, to disfavor the radical pathway.GC-MS, LC-MS, NMR
Incomplete Consumption of Starting Material 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 2. Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.[4] 3. Steric Hindrance: Bulky substrates can slow down the reaction rate.[1]1. Increase the catalyst loading in small increments. 2. Add a fresh portion of the catalyst to the reaction mixture. Consider using more robust ligands that protect the palladium center. 3. Increase the reaction temperature or use a less sterically hindered ligand.TLC, HPLC, GC-MS
Formation of Unidentified Byproducts 1. Decomposition of Starting Materials or Product: The reaction conditions may be too harsh. 2. Side Reactions: Unwanted side reactions may be occurring.[3]1. Lower the reaction temperature and monitor the reaction more frequently. 2. Analyze the byproducts by LC-MS or GC-MS to identify their structures. This can provide insight into the side reactions and help in optimizing the conditions.LC-MS, GC-MS, NMR
Difficulty in Monitoring by TLC 1. Co-elution of Spots: The starting material, product, and/or byproducts may have similar Rf values. 2. UV Inactivity: One or more components may not be UV-active.1. Experiment with different solvent systems to improve separation. A co-spot of the starting material and the reaction mixture can help to distinguish between them.[4] 2. Use a TLC stain, such as potassium permanganate or iodine, to visualize the spots.[5]TLC

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the Stille coupling of this compound?

A1: The most common techniques are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the available equipment, the desired level of quantitative accuracy, and the nature of the reactants and products.

Q2: How can I use TLC to monitor the reaction?

A2: TLC is a quick and simple method to qualitatively monitor the progress of a reaction.[4] You should spot the reaction mixture alongside the starting materials (this compound and the organic electrophile) on a TLC plate. As the reaction proceeds, the spots corresponding to the starting materials should diminish in intensity, while a new spot for the product should appear and intensify. The reaction is considered complete when the limiting starting material is no longer visible.[4]

Q3: When is GC-MS a suitable monitoring technique?

A3: GC-MS is suitable when the reactants and products are volatile and thermally stable.[6] It provides both quantitative data on the consumption of starting materials and the formation of the product, as well as mass spectral data for the identification of intermediates and byproducts.

Q4: What are the advantages of using HPLC for reaction monitoring?

A4: HPLC is a powerful technique for monitoring reactions involving non-volatile or thermally sensitive compounds.[6] It provides excellent separation and quantification of components in the reaction mixture. When coupled with a mass spectrometer (LC-MS), it can also provide structural information about the product and any impurities.[7]

Q5: Can I monitor the reaction in real-time?

A5: Yes, in-situ NMR spectroscopy allows for real-time monitoring of the reaction mixture without the need for sampling and workup.[8][9] This can provide detailed kinetic information and help to identify transient intermediates.

Q6: My this compound seems to be degrading during the reaction. What could be the cause?

A6: Organostannanes can be sensitive to acidic conditions and may undergo protodestannylation (replacement of the stannyl group with a hydrogen atom). Ensure your solvent and reagents are dry and free of acidic impurities. The stability of the stannane can be checked by taking a sample of the reaction mixture at the beginning of the reaction and analyzing it by GC-MS or NMR.

Q7: How do I remove the tin byproducts after the reaction is complete?

A7: Tributyltin byproducts can be challenging to remove. Common methods include column chromatography on silica gel, sometimes with the addition of a small amount of a fluoride source (e.g., potassium fluoride) to the silica gel to convert the tin compounds into more polar and easily separable species.

Quantitative Data Summary

The following table provides a general comparison of the common reaction monitoring techniques. The exact performance will depend on the specific instrumentation and experimental conditions.

Technique Typical Analysis Time Detection Limit Quantitative Accuracy Primary Use Case
TLC 5-20 minutesng-µgSemi-quantitativeQuick qualitative progress check
GC-MS 15-45 minutespg-ngHighQuantitative analysis of volatile compounds
HPLC 10-30 minutesng-µgHighQuantitative analysis of non-volatile compounds
In-situ NMR Real-timemgHighMechanistic studies and reaction kinetics

Experimental Protocols

Reaction Monitoring by Thin-Layer Chromatography (TLC)

Methodology:

  • Plate Preparation: Use a silica gel TLC plate. With a pencil, draw a baseline approximately 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of your starting materials and a sample of the reaction mixture in a volatile solvent (e.g., ethyl acetate).

  • Spotting: Using a capillary tube, spot the this compound, the organic electrophile, and the reaction mixture on the baseline. It is also useful to have a "co-spot" lane where you spot the starting material and the reaction mixture on top of each other.[4]

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline.[4]

  • Visualization: After the solvent front has reached near the top of the plate, remove it, and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If necessary, use a staining agent like potassium permanganate.

  • Analysis: Compare the spots in the reaction mixture lane to the starting material lanes to assess the progress of the reaction. The disappearance of the limiting reactant indicates the reaction is nearing completion.[4]

Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Sample Preparation: At various time points, take a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction by adding it to a vial containing a small amount of water or a suitable quenching agent. Extract the organic components with a solvent like diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard (a compound not present in the reaction mixture) to the sample.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Method Parameters: Use a suitable GC column (e.g., a non-polar column like DB-5ms). Program the oven temperature to ramp from a low temperature to a high temperature to ensure elution of all components.

  • Data Analysis: Identify the peaks corresponding to the starting materials and the product based on their retention times and mass spectra. Quantify the components by integrating the peak areas and comparing them to the internal standard.

Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the mobile phase (e.g., acetonitrile/water). Filter the sample through a syringe filter (0.22 µm) to remove any solid particles.

  • HPLC System: Use a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile, both containing 0.1% formic acid).

  • Analysis: Inject the prepared sample into the HPLC system.

  • Detection: Monitor the elution of the components using a UV detector at a wavelength where the quinoline-containing compounds absorb (e.g., around 254 nm).

  • Data Analysis: Identify the peaks for the starting materials and product based on their retention times. Quantify the reaction progress by comparing the peak areas at different time points.

In-situ Reaction Monitoring by NMR Spectroscopy

Methodology:

  • Sample Preparation: Prepare the reaction mixture in an NMR tube using a deuterated solvent that is compatible with the reaction conditions.

  • NMR Acquisition: Place the NMR tube in the spectrometer and acquire an initial spectrum before starting the reaction to get a baseline.

  • Reaction Initiation: Initiate the reaction (e.g., by heating the sample within the NMR probe).

  • Time-course Monitoring: Acquire NMR spectra at regular intervals throughout the reaction.

  • Data Analysis: Monitor the decrease in the intensity of signals corresponding to the starting materials and the increase in the intensity of signals for the product. The integration of these signals can be used for quantitative analysis of the reaction kinetics.[8]

Visualizations

Reaction_Monitoring_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Analysis & Decision cluster_outcome Outcome Start Start Reaction: This compound + R-X Take_Aliquot Take Aliquot Start->Take_Aliquot Prep_Sample Prepare Sample for Analysis Take_Aliquot->Prep_Sample Analyze Analyze by TLC, GC-MS, or HPLC Prep_Sample->Analyze Is_Complete Reaction Complete? Analyze->Is_Complete Workup Proceed to Workup Is_Complete->Workup Yes Continue Continue Monitoring Is_Complete->Continue No Continue->Take_Aliquot

Caption: Workflow for monitoring the Stille coupling reaction.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Poor Reaction Outcome? No_Product No Product Formation Problem->No_Product Yes Low_Yield Low Yield / Incomplete Reaction Problem->Low_Yield Partial Side_Products Side Products Observed Problem->Side_Products Impure Check_Catalyst Check Catalyst Activity No_Product->Check_Catalyst Optimize_Ligand Optimize Ligand/Temp No_Product->Optimize_Ligand Low_Yield->Optimize_Ligand Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Side_Products->Check_Purity Adjust_Conditions Adjust Reaction Conditions Side_Products->Adjust_Conditions

Caption: Decision tree for troubleshooting common reaction issues.

References

Enhancing the reaction rate of Stille coupling with 8-(tributylstannyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stille Coupling with 8-(tributylstannyl)quinoline

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Stille cross-coupling reaction, specifically focusing on enhancing the reaction rate when using this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my Stille coupling reaction with this compound slow or stalling?

A1: Several factors can contribute to a sluggish reaction. The transmetalation step is often rate-limiting in the Stille catalytic cycle.[1] With this compound, the nitrogen atom on the quinoline ring can coordinate to the palladium center. This coordination can stabilize the catalyst but may also hinder the crucial transmetalation or reductive elimination steps, leading to a slower overall reaction rate. Additionally, issues like catalyst deactivation, suboptimal ligand choice, or low purity of reagents can be culprits.

Q2: What is the role of additives like copper(I) iodide (CuI) or lithium chloride (LiCl) in this reaction?

A2: Additives can significantly accelerate the reaction.

  • Copper(I) Iodide (CuI): CuI is a widely used co-catalyst that can enhance reaction rates by a factor of >10³.[2][3] It is believed to facilitate a more rapid transmetalation by first reacting with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium complex.[2] This is particularly useful for sterically hindered or electronically challenging substrates.[3]

  • Lithium Chloride (LiCl): LiCl can accelerate the rate of transmetalation, possibly by increasing the polarity of the solvent or by preventing the dissociation of the halide from the palladium complex, thereby favoring the desired catalytic pathway.[4][5]

Q3: Which palladium catalyst and ligand combination is best for coupling with a nitrogen-containing heterocycle like quinoline?

A3: The choice is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, catalyst systems using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often show superior performance.[1][6] These ligands promote faster oxidative addition and reductive elimination steps. For nitrogen-containing heterocycles, ligands like XPhos have been shown to be highly effective, allowing for shorter reaction times.

Q4: Can homocoupling of this compound be a problem? How can I minimize it?

A4: Yes, the formation of a biquinoline dimer (homocoupling) is a common side reaction.[2] This can occur when two molecules of the organostannane react with the palladium catalyst. To minimize this, ensure that the oxidative addition of your electrophile (e.g., aryl halide) to the Pd(0) catalyst is efficient and rapid. Using the correct stoichiometry and slowly adding the organostannane can sometimes help. The choice of ligand and catalyst that favors the cross-coupling pathway is also crucial.

Q5: How can I effectively remove the toxic tributyltin byproducts after the reaction?

A5: Removing organotin byproducts is a significant challenge due to their toxicity and low polarity.[5] Common purification methods include:

  • Fluoride Wash: Treatment of the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

  • Column Chromatography: Careful column chromatography on silica gel is a standard method. Using a solvent system with increasing polarity can help separate the desired product from the less polar tin residues.

  • Tin Scavengers: Various commercial and lab-prepared scavengers can be used to capture tin species.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized or degraded. 2. Poor Reagent Quality: Impurities in the organostannane, electrophile, or solvent (especially water or oxygen). 3. Suboptimal Temperature: The reaction temperature may be too low for the oxidative addition or transmetalation to occur efficiently.1. Use fresh catalyst or a pre-catalyst that is activated in situ. Ensure all reaction vessels are properly purged with an inert gas (Argon or Nitrogen). 2. Purify reagents before use. Use anhydrous, degassed solvents. 3. Gradually increase the reaction temperature in 10-20°C increments. Monitor for product formation and potential decomposition.
Slow Reaction Rate 1. Rate-Limiting Transmetalation: The transfer of the quinoline group from tin to palladium is slow.[1] 2. Inappropriate Ligand: The chosen ligand does not sufficiently activate the palladium center. 3. Solvent Effects: The solvent may not be optimal for the reaction mechanism.1. Add a co-catalyst. Copper(I) iodide (CuI) (0.1 - 1.0 eq) is highly effective at accelerating transmetalation.[2][3] Lithium chloride (LiCl) (2-3 eq) can also be beneficial.[4] 2. Switch to a bulkier, more electron-rich ligand such as XPhos or an N-heterocyclic carbene (NHC) based ligand.[6][7] 3. Screen different solvents. Polar aprotic solvents like DMF, NMP, or dioxane are often effective.[1][8]
Significant Side Product Formation (e.g., Homocoupling) 1. Slow Oxidative Addition: The organostannane reacts with the catalyst before the electrophile does. 2. Incorrect Stoichiometry: An excess of the organostannane is present.1. Ensure the electrophile is reactive (Iodides > Bromides/Triflates >> Chlorides).[4] Consider a more active catalyst/ligand system to accelerate the initial oxidative addition. 2. Use a slight excess (1.1-1.2 eq) of the organostannane. Consider adding it slowly to the reaction mixture via a syringe pump.
Product Decomposition 1. Excessive Heat: High temperatures can degrade sensitive functional groups on the product or reactants. 2. Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to degradation.1. Attempt the reaction at a lower temperature, especially when using highly active catalysts.[9] 2. Monitor the reaction progress closely using TLC or GC/MS and work up the reaction as soon as the starting material is consumed.

Data Presentation: Enhancing Reaction Rates

The following tables summarize quantitative data on how different components can affect the Stille coupling reaction.

Table 1: Effect of Additives on Reaction Rate

AdditiveMolar Equiv.Typical SolventObserved EffectCitation
Copper(I) Iodide (CuI)0.1 - 1.0THF, DMF, NMPCan increase reaction rates by >1000-fold by facilitating transmetalation.[2]
Lithium Chloride (LiCl)2.0 - 3.0NMP, DMFPowerful rate accelerant, especially when the electrophile's leaving group dissociates easily.[2][4]
Cesium Fluoride (CsF)2.0DioxaneUsed to activate the tin reagent, particularly effective with less reactive electrophiles like aryl chlorides.[9]

Table 2: Comparison of Palladium Catalysts & Ligands

Catalyst / Pre-catalystLigandTypical Loading (mol%)Key AdvantagesCitation
Pd(PPh₃)₄Triphenylphosphine2 - 5Standard, widely available catalyst.[1]
Pd₂(dba)₃Triphenylarsine (AsPh₃)1 - 2Effective system, especially with CuI co-catalyst. AsPh₃ can be a superior ligand to PPh₃ in some cases.[8]
Pd(OAc)₂XPhos1 - 2Highly active system for coupling with N-heterocycles and challenging substrates like aryl chlorides.[7]
[PdCl₂(NHC)]N-Heterocyclic Carbene1 - 3Forms highly stable and active catalytic species, resistant to high temperatures.[6]

Visualizations

Experimental & Troubleshooting Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting start 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Add Solvent, Electrophile, Catalyst, Ligand, Additive start->reagents degas 3. Degas Mixture (e.g., Ar sparging) reagents->degas add_stannane 4. Add this compound degas->add_stannane heat 5. Heat to Reaction Temp (e.g., 80-110 °C) add_stannane->heat monitor 6. Monitor by TLC/GC-MS heat->monitor complete Reaction Complete? monitor->complete workup 7. Workup & Purify complete->workup Yes troubleshoot Troubleshoot Issue (See Guide) complete->troubleshoot No end Product Isolated workup->end troubleshoot->monitor Adjust & Re-analyze

Caption: A general workflow for setting up, running, and troubleshooting the Stille coupling reaction.

Simplified Stille Catalytic Cycle

G pd0 Pd(0)L₂ pdiia R¹-Pd(II)-X L₂ pd0->pdiia Oxidative Addition pdiib R¹-Pd(II)-R² L₂ pdiia->pdiib Transmetalation snx X-SnBu₃ (Byproduct) pdiia->snx pdiib->pd0 Reductive Elimination product R¹-R² (Product) pdiib->product r1x R¹-X (Electrophile) r1x->pdiia r2sn R²-SnBu₃ (8-quinolyl-SnBu₃) r2sn->pdiia

Caption: The key steps of the palladium-catalyzed Stille coupling cycle.[2]

Experimental Protocol: Optimized Stille Coupling

This protocol provides a general method for the coupling of an aryl bromide with this compound using a palladium catalyst with CuI as a co-catalyst.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • XPhos (0.08 eq, 8 mol%)

  • Copper(I) Iodide (CuI) (0.2 eq, 20 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane or DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and CuI (0.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the aryl bromide) via syringe.

  • Degassing: Sparge the resulting mixture with argon for 10-15 minutes to ensure all oxygen is removed.

  • Reagent Addition: Add this compound (1.2 eq) to the mixture via syringe.

  • Heating: Place the sealed flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride should form.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired coupled product.

References

Validation & Comparative

A Comparative Guide to Organostannanes in Stille Coupling: The Case of 8-(Tributylstannyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Stille cross-coupling reaction is a cornerstone of carbon-carbon bond formation. The choice of the organostannane reagent is critical to the reaction's success, influencing reaction rates, yields, and overall efficiency. This guide provides an objective comparison of 8-(tributylstannyl)quinoline with other common organostannanes, supported by experimental data and detailed methodologies.

The Stille reaction, a palladium-catalyzed coupling of an organostannane with an organic halide or triflate, is renowned for its tolerance of a wide variety of functional groups and its relatively mild reaction conditions.[1][2] The general reactivity trend for the organic group transferred from the tin atom is alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[2] While effective, the toxicity of organotin compounds is a significant drawback.[1][3]

The Advantage of Intramolecular Coordination: this compound

A key factor influencing the rate of the Stille coupling is the transmetalation step, which is often rate-determining.[3] Organostannanes possessing an intramolecular coordinating group, such as the nitrogen atom in the quinoline moiety of this compound, can exhibit enhanced reactivity. This is attributed to the coordination of the heteroatom to the tin center, which increases the nucleophilicity of the tin-carbon bond and facilitates the transmetalation to the palladium catalyst.

While direct comparative kinetic data for this compound against other common organostannanes in a single study is limited, the principle of intramolecular assistance has been demonstrated. For instance, a study by Farina showed a significant rate acceleration in the methyl group transfer from an organostannane bearing an o-(dimethylamino)methylphenyl group compared to a simple trimethylstannyl reagent. This serves as a strong indication of the potential for enhanced reactivity in systems like this compound.

Comparative Performance of Organostannanes in Stille Coupling

To illustrate the relative performance of different organostannanes, the following table summarizes yields from various Stille coupling reactions under similar conditions. It is important to note that direct comparisons are best made when reaction parameters are identical, and the data below is compiled from different studies for illustrative purposes.

OrganostannaneElectrophileCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
This compound Aryl MesylatePd(OAc)₂ / XPhost-BuOH1001275[4]
Tributyl(phenyl)stannaneAryl MesylatePd(OAc)₂ / XPhost-BuOH1001285[4]
Tributyl(vinyl)stannaneAryl BromidePd₂(dba)₃ / P(o-tol)₃Toluene1001291[5]
Tributyl(ethynyl)stannaneAryl IodidePd(PPh₃)₄Toluene901688[5]
Trimethyl(phenyl)stannaneAryl BromidePd(P(t-Bu)₃)₂Dioxane80295[4]

Note: This table is a compilation from different sources and is intended for illustrative comparison. Direct, side-by-side experimental comparisons under identical conditions are limited in the literature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are representative procedures for Stille coupling reactions.

General Procedure for Stille Coupling

This protocol is a general guideline and may require optimization for specific substrates.[5]

Materials:

  • Organostannane (1.1 mmol)

  • Aryl halide (1.0 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • P(o-tol)₃ (0.04 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the organostannane and the aryl halide.

  • Add anhydrous toluene via syringe.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add the palladium catalyst and ligand.

  • Heat the reaction mixture to 100-110 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Specific Protocol for Stille Coupling of an Aryl Mesylate with an Arylstannane[4]

Materials:

  • Aryl mesylate (0.5 mmol)

  • Arylstannane (0.6 mmol)

  • Pd(OAc)₂ (0.01 mmol)

  • XPhos (0.02 mmol)

  • CsF (1.0 mmol)

  • t-BuOH (2.0 mL)

Procedure:

  • In a glovebox, combine Pd(OAc)₂, XPhos, and CsF in a vial.

  • Add the aryl mesylate, arylstannane, and t-BuOH.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for the specified time.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Visualizing the Stille Coupling and the Role of Intramolecular Coordination

To better understand the reaction dynamics, the following diagrams illustrate the Stille coupling catalytic cycle and the proposed mechanism for accelerated transmetalation in this compound.

Stille_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R1-X R¹-X (Aryl Halide) R1-X->Oxidative\nAddition R1-Pd(II)-X\nLn R¹-Pd(II)-X Ln Oxidative\nAddition->R1-Pd(II)-X\nLn Transmetalation Transmetalation R1-Pd(II)-X\nLn->Transmetalation R2-SnBu3 R²-SnBu₃ (Organostannane) R2-SnBu3->Transmetalation R1-Pd(II)-R2\nLn R¹-Pd(II)-R² Ln Transmetalation->R1-Pd(II)-R2\nLn Reductive\nElimination Reductive Elimination R1-Pd(II)-R2\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R1-R2 R¹-R² (Coupled Product) Reductive\nElimination->R1-R2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Caption: Proposed stabilization of the transmetalation transition state.

Conclusion

This compound represents a class of organostannanes that can offer potential advantages in Stille coupling reactions due to the presence of an intramolecular coordinating group. This feature is proposed to accelerate the rate-determining transmetalation step, potentially leading to higher yields and shorter reaction times compared to non-coordinating analogues under similar conditions. While direct, comprehensive comparative studies are not abundant, the existing data on related systems strongly supports this hypothesis. The choice of organostannane, along with careful optimization of the catalyst, ligands, and reaction conditions, remains paramount for the successful application of the Stille coupling in complex organic synthesis.

References

Safer and More Efficient Routes to Quinolines: A Comparative Guide to Alternatives for 8-(tributylstannyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of functionalized quinolines is a cornerstone of modern medicinal chemistry. However, the use of toxic organotin reagents, such as 8-(tributylstannyl)quinoline, in traditional cross-coupling reactions presents significant environmental and health concerns. This guide provides an objective comparison of safer and more efficient alternative reagents and methodologies for the synthesis of 8-substituted quinolines, supported by experimental data and detailed protocols.

The quest for greener and more sustainable chemical processes has led to the development of several powerful alternatives to organostannanes in quinoline synthesis. These modern methods not only mitigate the toxicity issues associated with tin compounds but often offer improved efficiency and broader functional group tolerance. This guide will focus on three primary alternatives: Quinoline Boronic Acids and their derivatives, direct C-H activation/functionalization, and the use of Grignard reagents.

Performance Comparison: Stille Coupling vs. Modern Alternatives

While a direct head-to-head comparison for the synthesis of the exact same 8-substituted quinoline derivative using this compound (in Stille coupling) and its boronic acid counterpart (in Suzuki-Miyaura coupling) is not extensively documented in a single study, a wealth of data from analogous systems and related studies allows for a robust comparative analysis. The following tables summarize the key performance indicators of these methods.

Table 1: Cross-Coupling Reactions - Stille vs. Suzuki-Miyaura
ParameterStille Coupling (with this compound)Suzuki-Miyaura Coupling (with quinoline-8-boronic acid)
Typical Yield Good to Excellent (70-95%)Excellent (often >90%)
Toxicity of Reagent High (Organotins are toxic)Low (Boronic acids are generally low in toxicity)
Byproduct Toxicity High (Tin byproducts are toxic and difficult to remove)Low (Boron byproducts are generally non-toxic)
Reaction Conditions Often requires anhydrous conditions; can be sensitive to airGenerally robust and tolerant of aqueous conditions
Functional Group Tolerance ExcellentGood, but can be sensitive to strong bases
Availability of Reagents Commercially available or synthesized from organolithium/Grignard reagentsA wide variety of boronic acids are commercially available
Table 2: Direct C-H Activation for 8-Arylation of Quinolines
MethodCatalyst SystemArylating AgentTypical YieldKey Advantages
Rh(III)-catalyzed C-H Arylation[RhCp*Cl2]2 / AgSbF6Arylboronic acidsModerate to GoodHigh regioselectivity for the C-8 position.[1][2]
Pd(II)-catalyzed C-H ArylationPd(OAc)2 / LigandAryl iodidesGood to ExcellentCan be accelerated with microwave irradiation.[3][4][5][6]
Co(III)-catalyzed C-H FunctionalizationCo(III) catalystAlkynes/DioxazolonesGood to ExcellentEnables diverse functionalization at the C-8 position.[1][7]
Fe-catalyzed C-H AllylationFe(acac)3 / LigandAllylic carbonatesGoodUtilizes an inexpensive and abundant metal catalyst.[8][9]

Experimental Protocols

Detailed methodologies for the key alternative approaches are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 8-Bromoquinoline with an Arylboronic Acid

This protocol outlines a typical procedure for the synthesis of an 8-arylquinoline, a product that would traditionally be synthesized via a Stille coupling with this compound.

Materials:

  • 8-Bromoquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • To a reaction vessel, add 8-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and seal.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Rh(III)-Catalyzed C-8 Arylation of Quinoline N-Oxide

This protocol describes a direct C-H functionalization approach to introduce an aryl group at the 8-position.

Materials:

  • Quinoline N-oxide

  • Arylboronic acid

  • Rhodium catalyst (e.g., [RhCp*Cl2]2)

  • Silver salt additive (e.g., AgSbF₆)

  • Solvent (e.g., DCE or t-AmylOH)

Procedure:

  • In a sealed tube, combine quinoline N-oxide (0.2 mmol), arylboronic acid (0.4 mmol), [RhCp*Cl2]2 (5 mol%), and AgSbF₆ (20 mol%).[1]

  • Add the solvent (2 mL) and seal the tube.

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 8-arylquinoline N-oxide.

  • The N-oxide can be subsequently deoxygenated using standard procedures (e.g., with PCl₃ or Zn dust) to yield the 8-arylquinoline.

Protocol 3: Grignard Reagent Addition to Quinoline N-Oxide for 2-Arylation

While less common for direct C-8 functionalization, Grignard reagents are effective for introducing substituents at the C-2 position of quinoline N-oxides.

Materials:

  • Quinoline N-oxide

  • Arylmagnesium bromide (Grignard reagent)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a solution of quinoline N-oxide (1.0 mmol) in anhydrous THF at -78 °C under an inert atmosphere, add the arylmagnesium bromide solution (1.2 mmol) dropwise.[10]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • The resulting dihydroquinoline intermediate can be aromatized by oxidation (e.g., with DDQ or manganese dioxide) to yield the 2-arylquinoline.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic strategies.

Stille_vs_Suzuki cluster_stille Stille Coupling cluster_suzuki Suzuki-Miyaura Coupling 8-Haloquinoline 8-Haloquinoline Stille_Product 8-Arylquinoline 8-Haloquinoline->Stille_Product Pd Catalyst Organotin_Reagent n-Bu3Sn-Quinoline Organotin_Reagent->Stille_Product 8-Haloquinoline_S 8-Haloquinoline Suzuki_Product 8-Arylquinoline 8-Haloquinoline_S->Suzuki_Product Pd Catalyst, Base Boronic_Acid Quinoline-8-boronic Acid Boronic_Acid->Suzuki_Product

Caption: Comparison of Stille and Suzuki-Miyaura coupling for 8-arylquinoline synthesis.

CH_Activation_Workflow Start Quinoline or Quinoline N-oxide CH_Activation C-H Activation at C-8 Start->CH_Activation Catalyst Transition Metal Catalyst (Rh, Pd, Co, Fe) Catalyst->CH_Activation Coupling_Partner Arylating/Alkylating Reagent Functionalization C-C Bond Formation Coupling_Partner->Functionalization CH_Activation->Functionalization Product 8-Substituted Quinoline Functionalization->Product

Caption: General workflow for direct C-H functionalization of quinolines at the C-8 position.

Conclusion

The development of alternatives to this compound has significantly advanced the field of quinoline synthesis, offering researchers safer, more environmentally friendly, and often more efficient methodologies.

  • Quinoline boronic acids stand out as a direct and superior replacement for Stille reagents in cross-coupling reactions, providing excellent yields with low toxicity.

  • Direct C-H activation represents a paradigm shift in synthetic strategy, eliminating the need for pre-functionalized starting materials and offering a highly atom-economical route to a wide range of 8-substituted quinolines. The choice of metal catalyst (Rh, Pd, Co, Fe) allows for a high degree of control over the desired transformation.

  • Grignard reagents , while primarily utilized for C-2 functionalization, remain a valuable tool in the synthetic chemist's arsenal for constructing carbon-carbon bonds in a tin-free manner.

For researchers and drug development professionals, the adoption of these modern alternatives is not only a step towards greener chemistry but also a practical approach to enhance synthetic efficiency and expand the accessible chemical space of medicinally important quinoline derivatives.

References

A Comparative Guide to the Synthesis of 8-Substituted Quinolines: Validation of Methods Utilizing 8-(tributylstannyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and versatile synthesis of substituted quinolines is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of synthetic methodologies for accessing 8-substituted quinolines, with a particular focus on the validation of Stille cross-coupling reactions using 8-(tributylstannyl)quinoline against alternative synthetic strategies. The performance of these methods is evaluated based on experimental data, providing a clear and concise reference for selecting the optimal route for specific synthetic targets.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The ability to introduce diverse substituents at the 8-position is crucial for modulating the pharmacological properties of these compounds. This guide delves into the practical aspects of several key synthetic methods, presenting quantitative data in easily comparable tables, detailed experimental protocols for reproducibility, and visual representations of reaction pathways and workflows to aid in comprehension.

Performance Comparison of Synthetic Methods

The choice of synthetic method for accessing 8-substituted quinolines depends on several factors, including the desired substituent, substrate availability, and tolerance of functional groups. Below is a comparative summary of the Stille coupling reaction using this compound and prominent alternative methods.

Table 1: Comparison of Yields for the Synthesis of 8-Arylquinolines
MethodQuinoline PrecursorCoupling PartnerCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Stille Coupling This compoundIodobenzenePd(PPh₃)₄Toluene1101285[1]
Stille Coupling This compoundBromobenzenePd₂(dba)₃ / P(o-tol)₃Toluene1001291[2]
Stille Coupling This compound1-Bromo-4-methoxybenzenePd₂(dba)₃ / P(o-tol)₃Toluene10012~90[2]
Suzuki Coupling 8-BromoquinolinePhenylboronic acidPd(OAc)₂ / n-BuPAd₂Toluene1002498[3]
Suzuki Coupling 8-IodoquinolinePhenylboronic acidPd(OAc)₂ / n-BuPAd₂Toluene1002495[3]
Table 2: Comparison of Traditional and Modern Methods for Quinoline Synthesis (General)
MethodStarting MaterialsConditionsYield Range (%)Key AdvantagesKey Disadvantages
Friedländer Synthesis 2-Aminoaryl ketone/aldehyde + α-methylene ketoneAcid or base catalysis, often heated70-95High atom economy, versatileLimited availability of starting materials
Doebner-von Miller Reaction Aniline + α,β-unsaturated carbonyl compoundStrong acid, often heated40-70Readily available starting materialsHarsh conditions, potential for polymerization
Microwave-Assisted Synthesis Various (e.g., Friedländer, Skraup)Microwave irradiation60-90+Rapid reaction times, often higher yieldsRequires specialized equipment

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic procedure. The following sections provide representative experimental protocols for the key reactions discussed.

Stille Cross-Coupling of this compound with an Aryl Halide

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., bromobenzene, 1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a dry, inert-atmosphere flask, add this compound, the aryl halide, and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-arylquinoline.

Friedländer Synthesis of a Substituted Quinoline

Materials:

  • 2-Aminoaryl ketone or aldehyde (1.0 eq)

  • α-Methylene ketone (1.2 eq)

  • Catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)

  • Solvent (e.g., Toluene)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone or aldehyde and the α-methylene ketone in the solvent.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and stir for the required time (typically 2-8 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the substituted quinoline.[4][5]

Doebner-von Miller Synthesis of a Quinoline Derivative

Materials:

  • Aniline (1.0 eq)

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.5 eq)

  • Strong acid (e.g., concentrated sulfuric acid or hydrochloric acid)

  • Oxidizing agent (optional, e.g., arsenic pentoxide)

Procedure:

  • Caution: This reaction is often exothermic and should be performed with care in a well-ventilated fume hood.

  • Slowly add the strong acid to the aniline with cooling.

  • Gradually add the α,β-unsaturated carbonyl compound to the mixture.

  • If an oxidizing agent is used, add it portion-wise.

  • Heat the reaction mixture carefully to the appropriate temperature (often above 100 °C) for several hours.

  • After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over a drying agent, and remove the solvent.

  • Purify the crude product by distillation or chromatography.[6]

Visualizing Synthetic Pathways

To further clarify the relationships between reactants and products in these synthetic transformations, the following diagrams illustrate the core logic of each process.

Stille_Coupling Stannylquinoline This compound Catalyst Pd(0) Catalyst Stannylquinoline->Catalyst Transmetalation ArylHalide Aryl Halide (R-X) ArylHalide->Catalyst Oxidative Addition Product 8-Arylquinoline Catalyst->Product Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Friedlander_Synthesis AminoKetone 2-Aminoaryl Ketone/Aldehyde Intermediate Condensation Intermediate AminoKetone->Intermediate Condensation MethyleneKetone α-Methylene Ketone MethyleneKetone->Intermediate Quinoline Substituted Quinoline Intermediate->Quinoline Cyclization & Dehydration

Caption: Workflow for the Friedländer synthesis of quinolines.

Doebner_von_Miller Aniline Aniline Dihydroquinoline Dihydroquinoline Intermediate Aniline->Dihydroquinoline Michael Addition & Cyclization UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Dihydroquinoline Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

References

A Mechanistic Showdown: Dissecting Cross-Coupling Reactions for Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of the quinoline scaffold is a critical step in the discovery of novel therapeutics. This guide provides an objective, data-driven comparison of the most prevalent cross-coupling methodologies used to modify the quinoline core, offering insights into their mechanistic nuances and practical applications.

The quinoline motif is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] The ability to selectively introduce a diverse array of functional groups onto this privileged structure is paramount for modulating pharmacological activity. Transition metal-catalyzed cross-coupling reactions have become the workhorse for this purpose, each with its own set of advantages and limitations. This guide delves into a mechanistic and practical comparison of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, alongside the increasingly popular C-H activation strategies, for the functionalization of quinolines.

Comparative Performance Data

The following tables summarize quantitative data for different cross-coupling reactions on quinoline substrates, providing a comparative overview of their efficiencies under various conditions.

Table 1: Suzuki-Miyaura Coupling
Quinoline SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydesSubstituted boronic acids[(dppf)PdCl₂] (5)Cs₂CO₃Water/1,4-dioxane (1:3)1006-8High
4-HaloquinolineArylboronic acidsPd(OAc)₂Polymer-supported triphenylphosphine----
6,8-Dibromo-1,2,3,4-tetrahydroquinoline2-Aryl------
5,7-Dihalogenated quinolinesArylboronic acids------
5,7-Dibromo-8-(trifluoromethylsulfonyloxy)quinolineArylboronic acids------

Data compiled from multiple sources.[2][3]

Table 2: Heck Coupling
Quinoline SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)NaOAcEthanol140 (mw)0.571
IodoanilinesAllylic alcoholsPalladium catalyst-Water---

Data compiled from multiple sources.[4][5]

Table 3: Sonogashira Coupling
Quinoline SubstrateCoupling PartnerCatalystBaseSolventTemp. (°C)TimeYield (%)
4-(7-Chloroquinolin-4-yl)morpholinePhenylacetylenePd(dba)₂K₂CO₃1,4-DioxaneRT--
DihaloquinolineTerminal alkynePdCl₂(dppf)K₂CO₃1,4-Dioxane--14
DihaloquinolineTerminal alkynePdCl₂(PPh₃)₂Cs₂CO₃1,4-Dioxane--20

This modified Sonogashira reaction is noted for being copper-, amine-, and ligand-free.[6] Reaction optimization data is presented.[6]

Table 4: Buchwald-Hartwig Amination
Quinoline SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-8-benzyloxyquinolineSecondary anilines-Johnphos, TTBP, DTBNpP----High
2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholine, Pyrrolidine----60-88--
6-Bromo-2-chloroquinolineVarious amines-------

Data compiled from multiple sources.

Table 5: C-H Activation/Arylation
Quinoline SubstrateCoupling PartnerCatalyst (mol%)Additive/OxidantSolventTemp. (°C)Yield (%)
Quinoline N-oxideBenzene (40 equiv)Pd(OAc)₂ (10)Ag₂CO₃ (2.2 equiv)-13056
QuinolineUnactivated arenesPd(OAc)₂ (10)PivOH (6 equiv), Ag₂CO₃ (3 equiv)DMF-High
Quinoline N-oxideIndolePd(OAc)₂ (10)Ag₂CO₃ (2.3 equiv), Pyridine (4 equiv), TBAB (20 mol%)--68

C-H activation offers a more atom- and step-economical approach to functionalization.[1]

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the discussed cross-coupling reactions and a general workflow for selecting an appropriate method.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L₂(R) oa_complex->transmetalation_complex Transmetalation (R-B(OR)₂ + Base) transmetalation_complex->pd0 product Ar-R transmetalation_complex->product Reductive Elimination product_complex Ar-R-Pd(II)L₂ caption Catalytic Cycle of Suzuki-Miyaura Coupling

Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Heck_Coupling pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Ar-X) pi_complex Ar-Pd(II)L₂(X)(Olefin) oa_complex->pi_complex Olefin Coordination insertion_complex R-CH₂-CH(Ar)-Pd(II)L₂(X) pi_complex->insertion_complex Migratory Insertion insertion_complex->pd0 Reductive Elimination of HX (+ Base) product Ar-CH=CH-R insertion_complex->product β-Hydride Elimination caption Catalytic Cycle of Heck Coupling

Figure 2: Catalytic Cycle of Heck Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L₂(C≡CR) oa_complex->transmetalation_complex Transmetalation product Ar-C≡CR transmetalation_complex->product Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->oa_complex alkyne H-C≡CR alkyne->cu_acetylide + CuX, Base caption Catalytic Cycle of Sonogashira Coupling

Figure 3: Catalytic Cycle of Sonogashira Coupling

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ oa_complex->amine_complex Amine Coordination (HNR¹R²) amido_complex Ar-Pd(II)L₂(NR¹R²) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 product Ar-NR¹R² amido_complex->product Reductive Elimination caption Catalytic Cycle of Buchwald-Hartwig Amination

Figure 4: Catalytic Cycle of Buchwald-Hartwig Amination

CH_Activation catalyst M(n)Lₓ chelation_complex Chelation-Assisted C-H Activation catalyst->chelation_complex Quinoline metalacycle Metalacycle Intermediate chelation_complex->metalacycle functionalization Functionalization (Coupling Partner) metalacycle->functionalization Oxidative Addition or Transmetalation product Functionalized Quinoline functionalization->product Reductive Elimination product->catalyst Catalyst Turnover caption General Pathway for C-H Activation

Figure 5: General Pathway for C-H Activation

Reaction_Selection_Workflow start Define Target Quinoline Derivative q1 Desired Bond Type? start->q1 c_c C-C Bond q1->c_c C-C c_n C-N Bond q1->c_n C-N c_alkynyl C-Alkynyl Bond q1->c_alkynyl C-Alkynyl q2 Pre-functionalized Quinoline Available? suzuki Suzuki-Miyaura q2->suzuki Yes (Haloquinoline) heck Heck q2->heck Yes (Haloquinoline) ch_activation C-H Activation/Arylation q2->ch_activation No c_c->q2 buchwald Buchwald-Hartwig c_n->buchwald sonogashira Sonogashira c_alkynyl->sonogashira caption Workflow for Selecting a Cross-Coupling Reaction

Figure 6: Workflow for Selecting a Cross-Coupling Reaction

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial, add the bromoquinoline (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

Solvent Addition:

  • Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe.

Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up:

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Heck Reaction of 3-Bromoquinoline with Styrene

Reaction Setup:

  • In a Schlenk tube, combine 3-bromoquinoline (1.0 mmol), styrene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).

  • Add the base (e.g., Et₃N, 1.5 mmol).

  • Seal the tube and degas the mixture.

Solvent Addition:

  • Add an anhydrous, degassed solvent (e.g., DMF or NMP) via syringe.

Reaction:

  • Heat the mixture to 100-140 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

Work-up:

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Purification:

  • Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling of a Haloquinoline

Reaction Setup:

  • To a Schlenk flask, add the haloquinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

Reagent Addition:

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Et₃N or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

Reaction:

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor for completion by TLC or LC-MS.

Work-up:

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Wash the organic layer, dry, and concentrate.

Purification:

  • Purify by flash chromatography.

General Procedure for Buchwald-Hartwig Amination of 6-Bromoquinoline

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the 6-bromoquinoline (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

Reagent Addition:

  • Add the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene via syringe.

Reaction:

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

Work-up:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography.[6]

General Procedure for Palladium-Catalyzed C-H Arylation of Quinoline

Reaction Setup:

  • To a reaction vial, add quinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and any additives (e.g., PivOH).

  • Add the aryl coupling partner (often used in excess or as the solvent).

Reaction:

  • Add an oxidant (e.g., Ag₂CO₃) and a solvent if the arene is not the solvent.

  • Seal the vial and heat to the specified temperature (e.g., 120-150 °C).

  • Stir for the indicated time.

Work-up:

  • Cool the reaction and filter to remove insoluble salts.

  • Concentrate the filtrate and proceed with a standard aqueous work-up.

Purification:

  • Purify the crude product via column chromatography.

Conclusion

The choice of cross-coupling reaction for quinoline functionalization is a multifaceted decision that depends on the desired bond, the availability of starting materials, and the required functional group tolerance. Traditional methods like Suzuki-Miyaura, Heck, and Sonogashira couplings are reliable for installing carbon-carbon bonds, provided a pre-halogenated quinoline is accessible. The Buchwald-Hartwig amination remains the premier method for forging C-N linkages. The ascent of C-H activation strategies presents a paradigm shift towards more atom- and step-economical syntheses, obviating the need for pre-functionalization.[1] By understanding the mechanistic underpinnings and leveraging the comparative data presented, researchers can make more informed decisions to accelerate the synthesis of novel quinoline-based compounds for drug discovery and development.

References

Cost-Benefit Analysis of 8-(Tributylstannyl)quinoline in Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision balancing cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of using 8-(tributylstannyl)quinoline in the synthesis of 8-substituted quinolines, a common scaffold in medicinal chemistry. We present a comparison with two primary alternatives: Suzuki-Miyaura coupling with 8-quinolylboronic acid and direct C-H arylation of quinoline, supported by available experimental data and detailed protocols.

Executive Summary

This compound is a key reagent in Stille cross-coupling reactions for the formation of carbon-carbon bonds at the 8-position of the quinoline ring. While it often provides high yields and good functional group tolerance, its use is associated with significant toxicity and challenges in removing organotin byproducts. Alternatives such as Suzuki-Miyaura coupling and direct C-H arylation offer greener profiles but may present their own challenges in terms of reagent stability, reaction conditions, and regioselectivity. The optimal choice depends on a careful consideration of project-specific priorities, including scale, budget, timeline, and green chemistry considerations.

Cost and Performance Comparison

The true cost of a synthetic method extends beyond the initial price of reagents to include factors like yield, reaction time, catalyst loading, and purification expenses. Below is a comparative summary of the three methods for the synthesis of 8-arylquinolines.

MethodKey ReagentPrice (per gram)Typical Yield (%)Key Cost Drivers
Stille Coupling This compound~$150 - $300+ (price highly variable, often requires quote)70 - 95%High reagent cost, palladium catalyst, toxic waste disposal.
Suzuki-Miyaura Coupling 8-Quinolylboronic acid~$40 - $7065 - 90%Reagent cost, palladium catalyst, potential for boronic acid decomposition.
Direct C-H Arylation Quinoline~$0.4050 - 85%Catalyst cost and loading, reaction optimization, potential for multiple products.

Note: Prices are estimates based on commercially available listings and can vary significantly based on supplier, purity, and quantity. Yields are typical ranges reported in the literature and are substrate-dependent.

In-Depth Analysis of Synthetic Routes

Stille Coupling with this compound

The Stille reaction is a powerful and versatile cross-coupling method. The use of this compound allows for the reliable formation of a C-C bond at the 8-position of the quinoline core.

Advantages:

  • High Yields: Often provides excellent yields across a range of substrates.

  • Functional Group Tolerance: Generally tolerant of a wide variety of functional groups.

  • Reagent Stability: Organostannanes are typically stable to air and moisture.

Disadvantages:

  • Toxicity: Organotin compounds are highly toxic, requiring careful handling and specialized waste disposal procedures, which adds to the overall cost and complexity.[1][2][3][4][5]

  • Purification Challenges: Removal of tin byproducts can be difficult and may require specific workup procedures or multiple purification steps.

  • High Reagent Cost: this compound is a specialty reagent with a correspondingly high price.

Stille_Workflow start Start reactants This compound + Aryl Halide + Pd Catalyst start->reactants reaction Heat in Organic Solvent reactants->reaction workup Quench with KF (aq) to precipitate tin salts reaction->workup filtration Filter through Celite workup->filtration extraction Liquid-Liquid Extraction filtration->extraction purification Column Chromatography extraction->purification product 8-Arylquinoline purification->product

Caption: General workflow for a Stille coupling reaction.

Suzuki-Miyaura Coupling with 8-Quinolylboronic Acid

The Suzuki-Miyaura coupling is a widely used and often preferred alternative to the Stille reaction due to the lower toxicity of boronic acids.

Advantages:

  • Reduced Toxicity: Boronic acids and their byproducts are significantly less toxic than organotin compounds, making this a "greener" alternative.

  • Commercially Available Reagents: A wide variety of boronic acids are commercially available.

  • Easier Purification: Boron-containing byproducts are generally easier to remove during workup.

Disadvantages:

  • Reagent Instability: Boronic acids can be prone to decomposition (protodeboronation), which can lower yields.

  • Base Requirement: The reaction requires a base, which may not be compatible with sensitive substrates.

Suzuki_Workflow start Start reactants 8-Quinolylboronic Acid + Aryl Halide + Pd Catalyst + Base start->reactants reaction Heat in Solvent Mixture (e.g., Toluene/Water) reactants->reaction extraction Liquid-Liquid Extraction reaction->extraction purification Column Chromatography extraction->purification product 8-Arylquinoline purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Direct C-H Arylation of Quinoline

Direct C-H arylation is a modern approach that avoids the pre-functionalization of the quinoline ring, offering a more atom-economical route.

Advantages:

  • Atom Economy: Avoids the synthesis of an organometallic reagent, reducing step count and waste.

  • Low-Cost Starting Material: Quinoline is an inexpensive and readily available starting material.

Disadvantages:

  • Regioselectivity: Achieving selective arylation at the 8-position can be challenging and may require specific directing groups or carefully optimized catalytic systems. Reactions can often yield mixtures of isomers.

  • Harsh Conditions: Often requires higher temperatures and stronger oxidants compared to traditional cross-coupling reactions.

  • Catalyst Loading: May require higher catalyst loadings to achieve good conversion.

CH_Arylation_Workflow start Start reactants Quinoline + Aryl Halide + Pd Catalyst + Additive/Ligand start->reactants reaction Heat under Inert Atmosphere reactants->reaction workup Quench and Extract reaction->workup purification Column Chromatography (may require separation of isomers) workup->purification product 8-Arylquinoline + other isomers purification->product

Caption: General workflow for a direct C-H arylation reaction.

Experimental Protocols

Protocol 1: Synthesis of 8-Phenylquinoline via Stille Coupling

  • Reactants: To a flame-dried flask are added this compound (1.1 eq.), iodobenzene (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and anhydrous toluene.

  • Reaction: The mixture is degassed and heated to 110 °C under an inert atmosphere for 12-24 hours.

  • Workup: After cooling, the reaction is diluted with diethyl ether and a saturated aqueous solution of KF is added. The mixture is stirred for 1 hour, and the resulting precipitate is filtered off.

  • Purification: The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford 8-phenylquinoline.

  • Reported Yield: While a direct synthesis of 8-phenylquinoline via this specific route is not readily found with a reported yield, similar Stille couplings for biaryl synthesis typically report yields in the range of 75-95%.

Protocol 2: Synthesis of 8-Phenylquinoline via Suzuki-Miyaura Coupling

  • Reactants: In a flask, 8-bromoquinoline (1.0 eq.), phenylboronic acid (1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.) are combined in a mixture of toluene and water (4:1).

  • Reaction: The mixture is degassed and heated to 90 °C under an inert atmosphere for 12 hours.

  • Workup: After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 8-phenylquinoline.

  • Reported Yield: A one-pot borylation of 8-haloquinolines followed by Suzuki coupling to form 8-arylquinolines has been reported with yields up to 98%.

Protocol 3: Synthesis of 8-Phenylquinoline via Direct C-H Arylation

  • Reactants: Quinoline (1.0 eq.), iodobenzene (2.0 eq.), Pd(OAc)₂ (0.1 eq.), and Ag₂CO₃ (2.0 eq.) are combined in a sealed tube with a suitable solvent such as trifluorotoluene.

  • Reaction: The mixture is heated to 150 °C for 24 hours.

  • Workup: After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel. Note that separation of C8-arylated product from other isomers may be necessary.

  • Reported Yield: Direct arylation of quinolines at the C8 position has been reported with varying yields, often in the range of 50-80%, and is highly dependent on the specific catalytic system and directing groups used.

Conclusion and Recommendations

The choice between this compound and its alternatives for the synthesis of 8-substituted quinolines is a trade-off between efficiency, cost, and safety.

  • For high-value, small-scale syntheses where yield and reliability are paramount, and the necessary safety infrastructure is in place, this compound in a Stille coupling remains a strong contender despite its high cost and toxicity.

  • For most laboratory-scale and process development applications, the Suzuki-Miyaura coupling with 8-quinolylboronic acid represents a more balanced approach, offering good to excellent yields with a significantly better safety and environmental profile.

  • Direct C-H arylation is a promising and atom-economical strategy, particularly for large-scale synthesis where the cost of starting materials is a major driver. However, the challenges in achieving high regioselectivity and the need for extensive reaction optimization may make it less suitable for complex, multi-step syntheses or when a single, pure isomer is required without extensive purification.

Ultimately, the decision should be made after a thorough evaluation of the specific synthetic target, the available resources, and the overarching goals of the research or development program.

References

The Future of Quinoline Functionalization: A Guide to Greener Alternatives to Organotin Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For decades, organotin reagents, particularly in the context of the Stille cross-coupling reaction, have been a cornerstone in the synthesis of functionalized quinolines—a scaffold of immense importance in medicinal chemistry and materials science. However, the well-documented toxicity and environmental hazards associated with organotin compounds have necessitated a shift towards more sustainable and safer synthetic methodologies. This guide provides a comprehensive comparison of emerging green chemistry alternatives that are supplanting traditional organotin-based approaches for quinoline functionalization, offering researchers and drug development professionals the data and protocols needed to make informed decisions in their synthetic endeavors.

The primary driver for replacing organotin reagents is their significant toxicity. Organotin compounds can be harmful to aquatic life and can act as immunotoxins and endocrine disruptors in mammals. Their persistence in the environment further magnifies these concerns, making their use in large-scale synthesis, especially for pharmaceuticals, increasingly untenable.

This guide explores three major classes of greener alternatives: Palladium-Catalyzed C-H Arylation, Metal-Free C-H Functionalization, and Photocatalytic Alkylation. These methods offer significant advantages in terms of atom economy, reduced toxicity, and milder reaction conditions.

Comparative Analysis of Quinoline Functionalization Methods

The following tables provide a quantitative comparison of a traditional Stille coupling reaction with several greener alternatives for the arylation and alkylation of the quinoline core. It is important to note that a direct head-to-head comparison of different methods on the exact same substrate and coupling partner is not always available in the literature. Therefore, this guide presents representative examples that highlight the distinct advantages of each approach.

Arylation of the Quinoline Core
Method Reaction Catalyst/Reagent Solvent Temp. (°C) Time (h) Yield (%) Key Advantages Key Disadvantages
Traditional: Stille Coupling 2-Chloroquinoline + (4-methoxyphenyl)tributylstannanePd(PPh₃)₄Toluene11012~90% (estimated)Well-established, high yieldsToxic organotin reagent, stoichiometric tin waste
Green: Pd-Catalyzed C-H Arylation Quinoline N-oxide + 4-BromoanisolePd(OAc)₂ / P(t-Bu)₂Me·HBF₄Toluene1101295%Direct C-H functionalization (no pre-functionalization of quinoline), high atom economyRequires N-oxide, palladium catalyst
Green: Metal-Free C-H Arylation Quinoline + Acylarylacetylene + H₂OKOHMeCN55-6048up to 66%Avoids transition metals, mild conditionsLonger reaction time, moderate yields
Alkylation of the Quinoline Core
Method Reaction Catalyst/Reagent Solvent Temp. (°C) Time (h) Yield (%) Key Advantages Key Disadvantages
Traditional: Organotin (Hypothetical) 2-Haloquinoline + Alkyl-tinPalladium CatalystOrganic SolventHighLongVariable-Toxic, stoichiometric waste
Green: Photocatalytic Minisci Reaction Quinoline + Carboxylic AcidFe(phen)Cl₃·H₂O / KIO₃H₂ORT4830-50%Uses visible light, mild conditions, green solvent (water), abundant iron catalystModerate yields, longer reaction time
Green: Reductive C2-Alkylation Quinoline N-oxide + Wittig Reagent-Toluene11012up to 95%Metal-free, high yields, excellent site-selectivityRequires N-oxide and pre-formed Wittig reagent

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below to facilitate their adoption.

Traditional Method: Stille Coupling (Representative Protocol)

Reaction: 2-Arylquinoline Synthesis

A mixture of 2-chloroquinoline (1.0 mmol), (4-methoxyphenyl)tributylstannane (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in anhydrous toluene (10 mL) is heated at 110 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of KF and stirred for 30 minutes. The mixture is then filtered through Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-arylquinoline.

Green Alternative 1: Palladium-Catalyzed C-H Arylation

Reaction: C2-Arylation of Quinoline N-Oxide[1]

To a mixture of quinoline N-oxide (1.0 mmol), 4-bromoanisole (1.5 mmol), K₂CO₃ (2.0 mmol), and P(t-Bu)₂Me·HBF₄ (0.05 mmol) in toluene (5 mL) is added Pd(OAc)₂ (0.05 mmol). The reaction mixture is stirred in a sealed tube at 110 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the 2-arylquinoline N-oxide.

Green Alternative 2: Metal-Free C-H Arylation

Reaction: Double C-H Functionalization of Quinolines[2]

A mixture of quinoline (0.5 mmol), acylarylacetylene (0.5 mmol), KOH (0.1 mmol, 20 mol%), and water (27.5 mmol, 55 equiv.) in MeCN (1 mL) is stirred at 55-60 °C for 48 hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the 2-aryl-3-acylquinoline.

Green Alternative 3: Photocatalytic Minisci Reaction

Reaction: C4-Hydroxyalkylation of Quinolines[3]

To a solution of quinoline (1.0 mmol) and H₂SO₄ (0.1 mL) in water (25 mL), the corresponding carboxylic acid (5 mL) is added. The mixture is then treated with Fe(phen)Cl₃·H₂O (0.1 mmol, 10 mol%) and a 0.1 M aqueous solution of KIO₃ (10 mL). The reaction mixture is sparged with nitrogen and degassed. The mixture is stirred and irradiated with a 36 W blue LED lamp at room temperature for 48 hours. After completion, the reaction is neutralized with a saturated solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography on silica gel.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the conceptual workflows of the traditional organotin-based methodology versus the greener C-H activation approach.

Stille_vs_CH_Activation cluster_0 Traditional: Stille Coupling cluster_1 Green: C-H Activation Quinoline Quinoline Haloquinoline Haloquinoline Quinoline->Haloquinoline Halogenation FunctionalizedQuinoline FunctionalizedQuinoline Haloquinoline->FunctionalizedQuinoline Stille Coupling (Organotin Reagent, Pd Catalyst) Organotin Organotin Reagent Organotin->FunctionalizedQuinoline Quinoline_Green Quinoline FunctionalizedQuinoline_Green Functionalized Quinoline Quinoline_Green->FunctionalizedQuinoline_Green C-H Activation (Catalyst, Coupling Partner)

Caption: Comparison of Stille coupling and C-H activation workflows.

The diagram clearly shows the atom and step economy of C-H activation, which directly functionalizes the quinoline core without the need for pre-functionalization to install a leaving group, as is required for the Stille coupling.

Mechanistic Overview of a Green Alternative: Palladium-Catalyzed C-H Arylation

The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed C-H arylation of a quinoline N-oxide, a prominent green alternative.

Pd_Catalytic_Cycle Pd(II) Pd(II) Intermediate_A Palladacycle Intermediate Pd(II)->Intermediate_A C-H Activation Quinoline_N_Oxide Quinoline N-Oxide Quinoline_N_Oxide->Intermediate_A Intermediate_B Pd(IV) Intermediate Intermediate_A->Intermediate_B Oxidative Addition Aryl_Halide Ar-X Aryl_Halide->Intermediate_B Intermediate_B->Pd(II) Regenerates Catalyst Product 2-Arylquinoline N-Oxide Intermediate_B->Product Reductive Elimination

Caption: Catalytic cycle for Pd-catalyzed C-H arylation.

Conclusion

The transition away from organotin reagents in quinoline functionalization is not merely a trend but a necessity driven by the principles of green chemistry. The alternatives presented here—C-H activation, metal-free methods, and photocatalysis—offer compelling advantages in terms of environmental impact, safety, and synthetic efficiency. While traditional methods like the Stille coupling have served the scientific community well, the data and protocols provided in this guide demonstrate that greener alternatives are not only viable but often superior. For researchers, scientists, and drug development professionals, embracing these modern methodologies will be crucial for the sustainable development of novel quinoline-based molecules that will shape the future of medicine and technology.

References

A Comparative Guide to the Reproducibility of Cross-Coupling Reactions: 8-(Tributylstannyl)quinoline vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of 8-(tributylstannyl)quinoline in Stille cross-coupling reactions against prominent alternatives, focusing on reproducibility, yield, and practical considerations. The information presented is supported by a review of established chemical literature.

This compound is an organotin reagent primarily utilized in palladium-catalyzed Stille cross-coupling reactions to introduce the quinolin-8-yl moiety—a significant scaffold in medicinal chemistry and materials science—onto a variety of organic substrates.[1] While effective, the use of organostannanes like this compound faces scrutiny due to the toxicity and difficulty in removing tin byproducts.[2][3] This has led to the widespread adoption of alternative cross-coupling protocols, most notably the Suzuki-Miyaura (organoboron), Hiyama (organosilicon), and Negishi (organozinc) reactions.

Comparative Analysis of Cross-Coupling Methods

The reproducibility and success of a cross-coupling reaction are multifactorial, depending on the stability of the organometallic reagent, the reaction conditions, and the sensitivity of the functional groups present in the substrates. Below is a comparative summary of these key methods for the synthesis of 8-arylquinolines.

Parameter Stille Coupling (this compound) Suzuki-Miyaura Coupling (Quinoline-8-boronic acid) Hiyama Coupling (8-(Trialkoxysilyl)quinoline) Negishi Coupling (8-(Halozincio)quinoline)
Primary Reagent This compoundQuinoline-8-boronic acid or its esters8-(Trimethoxysilyl)quinoline or similar8-Quinolylzinc halide
Key Advantages - High functional group tolerance- Reagents are often stable to air and moisture- Generally mild reaction conditions- Low toxicity of boron byproducts- Boronic acids are often commercially available or readily synthesized- High functional group tolerance- Very low toxicity and environmentally benign silicon byproducts- Organosilanes are stable and easy to handle- High reactivity, often leading to high yields- Excellent functional group tolerance
Key Disadvantages - High toxicity of tin compounds- Difficulty in removing tin byproducts from the reaction mixture- Boronic acids can be prone to protodeboronation, affecting reproducibility- Some boronic acids have limited stability- Often requires an activating agent (e.g., fluoride source or base) which can complicate reproducibility- Slower reaction rates compared to other methods- Organozinc reagents are highly sensitive to air and moisture, requiring inert atmosphere techniques- Preparation of organozinc reagents can be challenging
Typical Reproducibility Generally high due to reagent stability, but can be affected by catalyst and ligand choice.Good, but can be variable depending on the purity and stability of the boronic acid.Moderate to good; the need for an activator can introduce variability.High under strictly controlled inert conditions; sensitive to procedural variations.
Reported Yields Moderate to excellent.Good to excellent.Moderate to good.Good to excellent.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Stille and Suzuki-Miyaura couplings to synthesize an 8-arylquinoline.

Protocol 1: Stille Coupling for the Synthesis of 8-Phenylquinoline

This protocol describes a typical palladium-catalyzed cross-coupling reaction between this compound and an aryl halide.

Reactants:

  • This compound (1.1 equivalents)

  • Iodobenzene (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent, followed by this compound and iodobenzene.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). The fluoride ions precipitate the tin salts, which can be removed by filtration through celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 8-Phenylquinoline

This protocol outlines the synthesis of the same target molecule using a boronic acid alternative.

Reactants:

  • Quinoline-8-boronic acid (1.2 equivalents)

  • Iodobenzene (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • S-Phos (2,6-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Solvent mixture (e.g., Toluene and water, 10:1)

Procedure:

  • In a reaction vessel, combine quinoline-8-boronic acid, iodobenzene, palladium(II) acetate, S-Phos, and potassium phosphate.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 100 °C under an inert atmosphere, with vigorous stirring, until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Logical Workflow for Method Selection

The choice between these cross-coupling methods often involves a trade-off between reagent stability, toxicity, and reaction sensitivity. The following diagram illustrates a decision-making workflow.

G start Need to Synthesize 8-Arylquinoline functional_group Are sensitive functional groups present? start->functional_group inert_atmosphere Is strict inert atmosphere technique available? functional_group->inert_atmosphere Yes tin_toxicity Is tin toxicity a major concern? functional_group->tin_toxicity No inert_atmosphere->tin_toxicity No negishi Use Negishi Coupling inert_atmosphere->negishi Yes reagent_stability Is long-term reagent stability critical? tin_toxicity->reagent_stability No suzuki Use Suzuki Coupling with Quinoline-8-boronic acid tin_toxicity->suzuki Yes stille Use Stille Coupling with This compound reagent_stability->stille Yes hiyama Consider Hiyama Coupling reagent_stability->hiyama No

Caption: Decision workflow for selecting a cross-coupling method.

Signaling Pathway for Palladium-Catalyzed Cross-Coupling

All the discussed methods operate via a similar catalytic cycle involving a palladium catalyst. Understanding this pathway is crucial for troubleshooting and optimizing reactions to improve reproducibility.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_oxidative R-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal R-Pd(II)L_n-R' pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 product R-R' pd2_transmetal->product Reductive Elimination byproduct M-X pd2_transmetal->byproduct catalyst_regen Catalyst Regeneration reagents R-X + R'-M reagents->pd2_oxidative reagents->pd2_transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Safety Operating Guide

Safe Disposal of 8-(Tributylstannyl)quinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of 8-(Tributylstannyl)quinoline, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental protection.

This compound, an organotin compound, is a hazardous chemical that requires meticulous handling and disposal procedures. Adherence to these guidelines is critical to mitigate risks and ensure compliance with safety regulations.

Hazard Identification and Safety Data

This compound presents multiple health and environmental hazards. It is toxic if ingested and harmful upon contact with the skin.[1][2] The substance causes irritation to the skin and eyes and may lead to organ damage through prolonged or repeated exposure.[2] Furthermore, it is highly toxic to aquatic life with long-lasting effects.[2][3]

Hazard Category Description
Acute Toxicity (Oral) Toxic if swallowed.[1][2]
Acute Toxicity (Dermal) Harmful in contact with skin.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure.[2]
Hazardous to the Aquatic Environment Very toxic to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE)

To ensure personal safety while handling this compound, the following Personal Protective Equipment (PPE) is mandatory:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.

  • Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash-prone procedures.

  • Skin and Body Protection: A standard laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: In situations where aerosols or vapors may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Step-by-Step Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service, typically involving incineration.[3][4] Under no circumstances should this chemical be disposed of down the drain.[3][4]

Experimental Protocol: Waste Disposal of this compound

  • Waste Segregation and Collection:

    • Liquid Waste: Collect all unused this compound solutions and contaminated solvents in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • Solid Waste: All solid materials contaminated with this compound, including gloves, pipette tips, weighing boats, and absorbent paper, must be collected in a separate, clearly labeled hazardous waste container.

    • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard pictograms (e.g., toxic, irritant, environmentally hazardous).

  • Waste Storage:

    • Store all waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.

    • Ensure all containers are tightly sealed to prevent leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste contractor with a detailed inventory of the waste, including the chemical name and quantity.

  • Decontamination:

    • Following the handling and packaging of the waste, thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water.

    • Properly remove and dispose of all PPE as contaminated solid waste.

    • Wash hands thoroughly with soap and water after completing the procedure.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

  • Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and decontaminate the spill site.

G Workflow for the Proper Disposal of this compound A Start: Handling This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste B->C D Liquid Waste (Unused solution, rinsate) C->D Identify Type E Solid Waste (Contaminated gloves, paper) C->E Identify Type F Collect in Labeled Hazardous Waste Container D->F E->F G Store in Designated Satellite Accumulation Area F->G Secure Storage H Contact EHS for Waste Pickup G->H Schedule Disposal I Decontaminate Work Area and Remove PPE H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of 8-(Tributylstannyl)quinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information

This guide provides essential procedures for the safe handling, storage, and disposal of 8-(Tributylstannyl)quinoline, a toxic organotin compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. The primary risks include acute toxicity if swallowed, harmful effects upon skin contact or inhalation, and severe irritation to the skin and eyes.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]

Table 1: Hazard Classification for this compound

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH301DangerToxic if swallowed.[1][2]
Acute Toxicity, DermalH312DangerHarmful in contact with skin.[1][2]
Skin IrritationH315DangerCauses skin irritation.[1][2]
Eye IrritationH319DangerCauses serious eye irritation.[1][2]
Acute Toxicity, InhalationH332DangerHarmful if inhaled.[1]
Specific Target Organ ToxicityH372DangerCauses damage to organs through prolonged or repeated exposure.[2]
Hazardous to the Aquatic EnvironmentH410DangerVery toxic to aquatic life with long lasting effects.[1][2]

Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. All operations involving this compound must be conducted within a certified chemical fume hood.[3]

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles and a face shield (minimum 8 inches).[4]To protect eyes from splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.[3]
Body Protection Flame-retardant or cotton laboratory coat, impervious apron, and boots if necessary.[3][4]To protect against spills and contamination of personal clothing.
Respiratory Protection Work should be performed in a fume hood.[3] For emergencies, a self-contained breathing apparatus (SCBA) may be required.[4]To prevent inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Procedures

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_area 1. Clear and prepare fume hood workspace. gather_ppe 2. Don appropriate PPE (Gloves, Goggles, Lab Coat). prep_area->gather_ppe gather_materials 3. Assemble all necessary equipment and reagents. gather_ppe->gather_materials transfer 4. Transfer compound under inert atmosphere via syringe. gather_materials->transfer reaction 5. Conduct reaction within the fume hood. transfer->reaction quench 6. Quench reaction and segregate waste. reaction->quench decon 7. Decontaminate glassware and work surfaces. quench->decon dispose 8. Properly label and store waste for disposal. decon->dispose remove_ppe 9. Remove and dispose of contaminated PPE. dispose->remove_ppe wash 10. Wash hands thoroughly. remove_ppe->wash

Caption: Workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is kept as low as possible.[3]

    • Clear the workspace of any unnecessary items.[3]

    • Don all required PPE as specified in Table 2.

    • Assemble all necessary glassware, which should be flame-dried and cooled under an inert atmosphere.[3]

  • Handling and Transfer:

    • This compound is typically stored in a Sure/Seal™ bottle.[3]

    • For transfer, use a clean, dry syringe and needle.[3]

    • To maintain an inert atmosphere, pierce the septum of the bottle with a needle connected to a Schlenk line supplying an inert gas (e.g., argon or nitrogen).[3]

    • Purge the syringe with the inert gas before drawing the required amount of the reagent.[3]

    • Transfer the reagent to the reaction flask.

    • After transfer, flush the syringe and needle with a solvent like hexanes or toluene into a designated waste container.[3]

  • Post-Reaction:

    • Upon completion of the reaction, quench any remaining reactive organotin compounds. A common method is the addition of a 1M sodium fluoride (NaF) solution, which precipitates the tin as a less harmful solid.

    • Thoroughly wash hands with soap and water after handling is complete.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 3: First Aid Measures

Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][4] Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes.[2][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Disposal Plan: Waste Management and Decontamination

Proper disposal of organotin waste is crucial to prevent environmental contamination. All waste must be treated as hazardous.

G cluster_waste Waste Segregation cluster_decon Glassware Decontamination cluster_disposal Final Disposal liquid_waste 1. Collect liquid waste (solvents, reaction mixtures) in a sealed, labeled container. label_waste 6. Clearly label containers 'ORGANOTIN WASTE'.[5] liquid_waste->label_waste solid_waste 2. Collect solid waste (contaminated gloves, paper towels) in a separate sealed container. solid_waste->label_waste rinse 3. Rinse glassware with an organic solvent into the liquid waste container. soak 4. Soak glassware overnight in a bleach or 20% nitric acid bath. rinse->soak wash 5. Wash with soap and water, a final rinse with acetone. soak->wash store_waste 7. Store in a designated hazardous waste area. label_waste->store_waste eHS_pickup 8. Arrange for pickup by Environmental Health & Safety. store_waste->eHS_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.